molecular formula C6H6ClNO B1592520 3-Chloro-4-methoxypyridine CAS No. 89379-79-3

3-Chloro-4-methoxypyridine

Cat. No.: B1592520
CAS No.: 89379-79-3
M. Wt: 143.57 g/mol
InChI Key: OFJIIJJCVDJQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJIIJJCVDJQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634084
Record name 3-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89379-79-3
Record name 3-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the principal synthetic routes for the preparation of 3-Chloro-4-methoxypyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document provides researchers, scientists, and process chemists with a thorough understanding of the strategic considerations and practical execution of two primary, field-proven synthetic pathways. The guide emphasizes the underlying chemical principles, offers detailed step-by-step protocols, and presents a comparative analysis of the methodologies to aid in the selection of the most suitable route for specific research and development objectives.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the chloro and methoxy groups on the pyridine ring allows for diverse functionalization, enabling the exploration of extensive chemical space in drug discovery programs. This guide will focus on two robust and versatile synthetic strategies: the Sandmeyer reaction starting from 3-amino-4-methoxypyridine and a route commencing with the commercially available 3-chloro-4-nitropyridine N-oxide.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will elaborate on the two most strategically sound approaches.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: From 3-Chloro-4-nitropyridine N-oxide 4-Methoxypyridine 4-Methoxypyridine 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Methoxypyridine->4-Methoxy-3-nitropyridine Nitration 3-Amino-4-methoxypyridine 3-Amino-4-methoxypyridine 4-Methoxy-3-nitropyridine->3-Amino-4-methoxypyridine Reduction This compound This compound 3-Amino-4-methoxypyridine->this compound Sandmeyer Reaction 3-Chloro-4-nitropyridine N-oxide 3-Chloro-4-nitropyridine N-oxide This compound N-oxide This compound N-oxide 3-Chloro-4-nitropyridine N-oxide->this compound N-oxide Nucleophilic Substitution This compound N-oxide->this compound Deoxygenation

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Synthesis via Sandmeyer Reaction

This classic and reliable route utilizes the transformation of an amino group on the pyridine ring into a chloro group via a diazonium salt intermediate. The key precursor for this pathway is 3-amino-4-methoxypyridine.

Part 1.1: Synthesis of 3-Amino-4-methoxypyridine

The synthesis of 3-amino-4-methoxypyridine is a two-step process starting from the readily available 4-methoxypyridine.

Step 1: Nitration of 4-Methoxypyridine

The first step involves the regioselective nitration of 4-methoxypyridine to yield 4-methoxy-3-nitropyridine. The methoxy group, being an ortho-, para-directing group, activates the pyridine ring for electrophilic substitution, directing the incoming nitro group to the 3-position.

G 4-Methoxypyridine 4-Methoxypyridine 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Methoxypyridine->4-Methoxy-3-nitropyridine Fuming Nitric Acid, Sulfuric Acid

Caption: Nitration of 4-methoxypyridine.

Experimental Protocol: Synthesis of 4-Methoxy-3-nitropyridine [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of 4-Methoxypyridine: Slowly add 21.8 g (0.2 mol) of 4-methoxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: To this solution, add a mixture of 15 mL of fuming nitric acid and 85 mL of concentrated sulfuric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.

Step 2: Reduction of 4-Methoxy-3-nitropyridine

The nitro group of 4-methoxy-3-nitropyridine is then reduced to an amino group to afford 3-amino-4-methoxypyridine. Catalytic hydrogenation is a clean and efficient method for this transformation.

G 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 3-Amino-4-methoxypyridine 3-Amino-4-methoxypyridine 4-Methoxy-3-nitropyridine->3-Amino-4-methoxypyridine H2, Pd/C, Ethanol

Caption: Reduction of 4-methoxy-3-nitropyridine.

Experimental Protocol: Synthesis of 3-Amino-4-methoxypyridine

  • Reaction Setup: To a solution of 15.4 g (0.1 mol) of 4-methoxy-3-nitropyridine in 200 mL of ethanol in a hydrogenation vessel, add 1.5 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-methoxypyridine, which can be purified by recrystallization or column chromatography.

Part 1.2: Sandmeyer Reaction of 3-Amino-4-methoxypyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens, through a diazonium salt intermediate.[2]

G 3-Amino-4-methoxypyridine 3-Amino-4-methoxypyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-4-methoxypyridine->Diazonium Salt Intermediate NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuCl, HCl

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • Dissolve 12.4 g (0.1 mol) of 3-amino-4-methoxypyridine in 100 mL of 6 M hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve 12.9 g (0.13 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion and Work-up:

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract with diethyl ether (3 x 100 mL).

  • Purification:

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Step Starting Material Product Typical Yield
Nitration4-Methoxypyridine4-Methoxy-3-nitropyridine70-80%
Reduction4-Methoxy-3-nitropyridine3-Amino-4-methoxypyridine85-95%
Sandmeyer Reaction3-Amino-4-methoxypyridineThis compound60-70%

Table 1: Summary of typical yields for the Sandmeyer reaction route.

Route 2: Synthesis from 3-Chloro-4-nitropyridine N-oxide

This alternative route begins with the commercially available 3-chloro-4-nitropyridine N-oxide. The strategy involves a nucleophilic aromatic substitution of the nitro group with a methoxy group, followed by deoxygenation of the pyridine N-oxide.

Part 2.1: Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group and the N-oxide functionality activates the pyridine ring towards nucleophilic attack. This allows for the displacement of the nitro group by a methoxide nucleophile.

G 3-Chloro-4-nitropyridine N-oxide 3-Chloro-4-nitropyridine N-oxide This compound N-oxide This compound N-oxide 3-Chloro-4-nitropyridine N-oxide->this compound N-oxide Sodium Methoxide, Methanol

Caption: Nucleophilic substitution of the nitro group.

Experimental Protocol: Synthesis of this compound N-oxide

  • Reaction Setup: In a round-bottom flask, dissolve 17.4 g (0.1 mol) of 3-chloro-4-nitropyridine N-oxide in 200 mL of anhydrous methanol.

  • Addition of Methoxide: To this solution, add a solution of sodium methoxide prepared by dissolving 2.5 g (0.11 mol) of sodium metal in 50 mL of anhydrous methanol.

  • Reaction Conditions: Heat the reaction mixture at reflux for 4 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound N-oxide.

Part 2.2: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide functionality. Several methods are available for the deoxygenation of pyridine N-oxides, including the use of phosphorus trichloride or catalytic methods. A mild and efficient catalytic method is presented here.[3]

G This compound N-oxide This compound N-oxide This compound This compound This compound N-oxide->this compound Pd(OAc)2, dppf, Triethylamine, MeCN

Caption: Catalytic deoxygenation of the N-oxide.

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: In a microwave-safe vial, combine 15.9 g (0.1 mol) of this compound N-oxide, 0.67 g (3 mol%) of palladium(II) acetate, 1.66 g (3 mol%) of 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 30.3 g (0.3 mol) of triethylamine in 100 mL of acetonitrile.

  • Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30 minutes.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Reaction Step Starting Material Product Typical Yield
Nucleophilic Substitution3-Chloro-4-nitropyridine N-oxideThis compound N-oxide75-85%
DeoxygenationThis compound N-oxideThis compound80-90%

Table 2: Summary of typical yields for the route starting from 3-chloro-4-nitropyridine N-oxide.

Comparative Analysis and Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound.

  • Route 1 (Sandmeyer Reaction): This is a well-established and versatile method. However, it involves the handling of a potentially unstable diazonium salt and requires careful temperature control. The multi-step nature of the synthesis of the starting amine may also impact the overall efficiency.

  • Route 2 (From 3-Chloro-4-nitropyridine N-oxide): This route benefits from a commercially available starting material and generally proceeds with good to excellent yields. The nucleophilic substitution is typically clean, and modern catalytic deoxygenation methods are highly efficient and selective. This route may be more amenable to large-scale synthesis due to the avoidance of the diazonium intermediate.

The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including cost, scale, and available equipment. This guide provides the necessary technical details to enable an informed decision and successful execution of the synthesis of this compound.

References

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582.
  • Organic Chemistry Portal. (n.d.). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Retrieved from [Link]

  • Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine. (CN114315706A).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Technical Guide to 3-Chloro-4-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its metabolic stability, aqueous solubility, and ability to engage in specific, high-affinity interactions with biological targets. The strategic functionalization of this core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's stereoelectronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth technical overview of 3-Chloro-4-methoxypyridine, a heterocyclic building block of significant interest to researchers, chemists, and drug development professionals. The presence of a chloro group at the 3-position and a methoxy group at the 4-position imparts a unique combination of reactivity and physicochemical properties, making it a versatile intermediate for the synthesis of complex molecular architectures. We will explore its core properties, plausible synthetic routes, key chemical transformations, and its role as a scaffold in the development of novel therapeutics, grounding our discussion in established chemical principles and field-proven insights.

Part 1: Core Compound Profile

This compound is a substituted aromatic heterocycle. The hydrochloride salt is a common form for this compound in research and development settings.[1]

Identifier and Chemical Structure
  • Compound Name: this compound

  • CAS Number: 861024-97-7 (for hydrochloride salt)[1]

  • Molecular Formula: C₆H₆ClNO

  • Molecular Weight: 143.57 g/mol

Physicochemical Properties
Property2-Chloro-4-methoxypyridine[2]4-Chloro-2-methoxypyridine[3]3-Bromo-2-chloro-4-methoxypyridine[4]3-Chloro-4-methoxyaniline[5]
CAS Number 17228-69-272141-44-7144584-29-25345-54-0
Molecular Weight 143.57 g/mol 143.57 g/mol 222.47 g/mol 157.60 g/mol
Physical Form Light yellow liquidColorless to Yellow Solid or LiquidNot specifiedSolid
Boiling Point 213.8 ± 20.0 °CNot specified261.2 ± 35.0 °CNot specified
Melting Point Not applicableNot specifiedNot specified50-55 °C
Density 1.2 ± 0.1 g/cm³Not specified1.650 ± 0.06 g/cm³Not specified
Solubility Not specifiedNot specifiedSlightly soluble (1.7 g/L at 25°C)Not specified

Part 2: Spectroscopic Signature for Structural Verification

Unequivocal structural confirmation is paramount. While experimental spectra for this compound are not widely published, a robust spectroscopic analysis protocol can be established based on foundational principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • H-2 & H-6 Protons: These protons adjacent to the nitrogen will be the most deshielded, appearing as doublets. The H-2 proton, being ortho to both the chloro and methoxy groups, will likely be a singlet or a narrow doublet, while the H-6 proton will appear as a doublet due to coupling with H-5.

  • H-5 Proton: This proton will appear as a doublet, coupled to the H-6 proton.

  • -OCH₃ Protons: A characteristic singlet will appear around 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals. The carbons attached to heteroatoms (C-3, C-4, and C-2) will be key diagnostic peaks. Chemical shifts can be predicted using standard increments, with the carbon bearing the methoxy group (C-4) appearing significantly downfield, and the carbon bearing the chlorine (C-3) also showing a downfield shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The molecular ion peak (M+) should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C=C and C=N stretching vibrations of the pyridine ring (approx. 1550-1600 cm⁻¹), C-O-C stretching of the methoxy group (approx. 1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).

Part 3: Synthesis and Handling

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and scalable approach can be adapted from established protocols for related substituted pyridines.[6][7][8] A common strategy involves the construction of a functionalized pyridone ring, followed by chlorination.

The diagram below outlines a plausible multi-step synthesis starting from a suitable precursor, leading to the target molecule.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Starting Material (e.g., Substituted Pyranone) B Ammonolysis (e.g., NH4OH) A->B C 4-Methoxy-3-pyridone Intermediate B->C E This compound C->E D Chlorinating Agent (e.g., POCl3, SOCl2) F Workup & Chromatography E->F G Purified Product F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of 4-chloro-3-methoxy-2-methylpyridine and represents a validated approach for the chlorination of a pyridone precursor.[6][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 4-methoxy-3-pyridone precursor (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). Causality: POCl₃ serves as both the chlorinating agent and the solvent, ensuring the reaction proceeds to completion.

  • Chlorination: Heat the suspension to reflux (approx. 106 °C) and maintain for 8-12 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). Causality: The elevated temperature is necessary to overcome the activation energy for the conversion of the pyridone to the chloropyridine.

  • Workup: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Trustworthiness: This step is critical for safety and to simplify purification. Co-evaporation with a high-boiling inert solvent like toluene can aid in the complete removal of residual POCl₃.

  • Quenching and Extraction: Cautiously add the resulting residue to ice water. Neutralize the acidic solution by slow, portion-wise addition of a base (e.g., solid potassium carbonate or a saturated sodium bicarbonate solution) until the pH is alkaline. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile of closely related compounds provides essential guidance.

  • Hazards: Analogous compounds are harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[9] May also cause respiratory irritation.

  • Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Part 4: Reactivity and Applications in Drug Development

The true value of this compound lies in its synthetic versatility, which stems directly from its functional groups.

The Role of the Chloro and Methoxy Groups
  • Chloro Group: The chlorine atom at the 3-position is a versatile synthetic handle. It activates the pyridine ring for certain reactions and, most importantly, serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. It is also a key participant in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of carbon, nitrogen, and oxygen-based substituents.

  • Methoxy Group: The electron-donating methoxy group at the 4-position modulates the electronic character of the pyridine ring. It influences the regioselectivity of subsequent reactions and can serve as a key hydrogen bond acceptor in ligand-receptor interactions. Furthermore, the methoxy group can impact the molecule's metabolic stability and overall pharmacokinetic profile.

Key Transformations and Drug Scaffolding

The chloro group is the primary site for diversification, enabling the construction of compound libraries for high-throughput screening.

G cluster_0 Key Coupling Reactions cluster_1 Resulting Scaffolds A This compound B Suzuki Coupling (+ R-B(OH)2) A->B Pd Catalyst, Base C Buchwald-Hartwig (+ R2NH) A->C Pd Catalyst, Base D Sonogashira Coupling (+ Alkyne) A->D Pd/Cu Catalysts, Base E 3-Aryl-4-methoxypyridine B->E F 3-Amino-4-methoxypyridine C->F G 3-Alkynyl-4-methoxypyridine D->G

Caption: Key cross-coupling reactions of this compound.

This strategic functionalization is precisely how complex Active Pharmaceutical Ingredients (APIs) are constructed. For example, the related compound 4-chloro-3-methoxy-2-methylpyridine is a crucial intermediate in the industrial synthesis of Pantoprazole , a widely used proton pump inhibitor.[8] In that synthesis, the chloro group is displaced by another heterocyclic moiety to assemble the final drug molecule. This underscores the power of chloro-substituted pyridines as robust and reliable building blocks in multi-step pharmaceutical synthesis.[2][10]

Conclusion

This compound represents more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its unique arrangement of functional groups provides a predictable and powerful toolkit for medicinal chemists to explore chemical space and design next-generation therapeutics. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel drugs targeting a wide range of diseases. This guide serves as a foundational resource for scientists and researchers aiming to leverage this valuable intermediate in their work.

References

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available at: [Link]

  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available at: [Link]

  • Xiamen AmoyChem Co., Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Available at: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Available at: [Link]

  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Available at: [Link]

  • Xiamen AmoyChem Co., Ltd. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. 3-Chloro-4-methylpyridine. Available at: [Link]

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available at: [Link]

  • Chegg. This NMR is of 3-chloro-4'-methoxychalcone via Claisen-Schmid Condensation. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-4-methoxypyridine. It details a robust synthetic protocol for its preparation and delves into its reactivity, with a particular focus on nucleophilic aromatic substitution reactions. Furthermore, this guide highlights its critical role as a versatile building block in medicinal chemistry, specifically in the development of kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery.

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique electronic and steric properties, arising from the chloro and methoxy substituents on the pyridine ring, make it a versatile scaffold for the construction of novel bioactive compounds. The pyridine core is a common motif in a vast array of pharmaceuticals, and the strategic placement of functional groups, such as a halogen and an alkoxy group, provides multiple avenues for further chemical modification. This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals, covering its fundamental properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is essential for its effective use in a laboratory setting.

Physical Properties

This compound is typically a solid at room temperature. Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 89379-79-3[1][2][3]
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3]
Boiling Point 195.3 °C at 760 mmHg[4]
Flash Point 71.9 °C[4]
Density 1.21 g/cm³[4]
Appearance Solid[5]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the upfield region for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit six distinct signals, five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons will be indicative of the electronic environment created by the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available pyridine derivatives. A general and reliable approach involves the chlorination of a suitable 4-methoxypyridine precursor.

Synthetic Strategy

A common strategy for the synthesis of 3-halopyridines involves the regioselective halogenation of the pyridine ring. Direct chlorination of 4-methoxypyridine can lead to a mixture of products. A more controlled approach involves the use of directed ortho-metalation followed by reaction with a chlorinating agent.

G 4-Hydroxypyridine 4-Hydroxypyridine 4-Methoxypyridine 4-Methoxypyridine 4-Hydroxypyridine->4-Methoxypyridine Methylation (e.g., DMS, NaH) This compound This compound 4-Methoxypyridine->this compound Chlorination (e.g., NCS, POCl3)

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol describes a representative synthesis of this compound starting from 4-hydroxypyridine.

Step 1: Synthesis of 4-Methoxypyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxypyridine (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (DMS, 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxypyridine, which can be purified by distillation if necessary.

Step 2: Synthesis of this compound

  • Dissolve 4-methoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (NCS, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electronic effects of the chloro and methoxy substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions relative to the nitrogen atom. However, the reactivity at the 3-position is generally lower. In this compound, the chlorine atom at the 3-position can be displaced by strong nucleophiles under forcing conditions. The methoxy group at the 4-position, being an electron-donating group, can influence the regioselectivity and rate of these reactions.

The mechanism of SNAr on a pyridine ring involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the feasibility of the reaction. For attack at the 3-position, the negative charge in the resonance structures of the Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom, making this pathway less favorable compared to attack at the 2- or 4-positions.[6][7]

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) This compound This compound Meisenheimer_Complex Meisenheimer_Complex This compound->Meisenheimer_Complex + Nu⁻ Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product - Cl⁻

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound serves as a valuable building block for the synthesis of biologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of this compound is its use as a key intermediate in the preparation of Pim kinase inhibitors.[8][9] Pim kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis. Their overexpression is associated with various types of cancer, making them attractive targets for cancer therapy.

The synthesis of furo- and thieno-pyridine carboxamides, which are potent Pim kinase inhibitors, often utilizes this compound as a starting material.[8][9] The chloro group at the 3-position allows for the introduction of various functionalities through cross-coupling reactions or nucleophilic substitution, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable and versatile heterocyclic compound with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and insights into its reactivity. A thorough understanding of these aspects is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in drug discovery programs is set to increase.

References

  • PrepChem. Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. ([Link])

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ([Link])

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. ([Link])

  • ACS Publications. Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. ([Link])

  • ACS Publications. Novel synthesis of 3-substituted pyridines from pyridine. ([Link])

  • Labchem. This compound, 98%. ([Link])

  • 3ASenrise. This compound. ([Link])

  • BuyersGuideChem. This compound suppliers and producers. ([Link])

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. ()
  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. ([Link])

  • Chemistry LibreTexts. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. ([Link])

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ([Link])

Sources

3-Chloro-4-methoxypyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methoxypyridine for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of this compound, a pivotal heterocyclic compound in contemporary synthetic and medicinal chemistry. We will explore its molecular architecture, physicochemical characteristics, established synthesis protocols, and chemical reactivity. Furthermore, this document will elucidate its significant role as a versatile intermediate in the synthesis of pharmaceutical agents, underscored by detailed experimental methodologies and mechanistic discussions to provide actionable insights for laboratory and development settings.

Introduction: Strategic Value of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its pharmacological activity, selectivity, and pharmacokinetic profile.[1] this compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its chloro and methoxy groups, offering a versatile platform for molecular elaboration in drug discovery programs.[2][3]

Molecular Structure and Physicochemical Profile

A thorough understanding of the intrinsic properties of this compound is fundamental to its effective application in chemical synthesis.

Molecular Structure

The molecular structure consists of a pyridine ring functionalized with a chlorine atom at the 3-position and a methoxy group at the 4-position. This specific substitution pattern creates a unique electronic landscape that dictates its reactivity in subsequent chemical transformations.

Caption: Molecular Structure of this compound

Physicochemical Data

The key physicochemical properties of this compound are summarized below. This data is essential for reaction design, including solvent choice, temperature control, and purification strategies.

PropertyValueReference
Molecular Formula C₆H₆ClNO[4]
Molecular Weight 143.57 g/mol [4]
CAS Number 17228-69-2[5]
Appearance Light yellow liquid[5]
Boiling Point 213.8 ± 20.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 83.1 ± 21.8 °C[5]
Refractive Index 1.518[5]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound make it a valuable tool for synthetic chemists.

Synthesis Protocols

While various synthetic routes exist, a common laboratory-scale preparation involves the chlorination of a corresponding pyridine derivative. For instance, the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine, is achieved by treating 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride.[6] This type of transformation is a standard method for converting hydroxypyridines (or their pyridone tautomers) to their chloro-analogs.

Exemplary Protocol: Chlorination of a Hydroxypyridine Precursor

  • Reaction Setup: Suspend the starting hydroxypyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.

  • Thermal Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours) to ensure complete conversion.[6] The reaction progress can be monitored using an appropriate chromatographic technique (TLC or LC-MS).

  • Reagent Quench & Work-up: After cooling, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the excess POCl₃. The residue is then cautiously quenched with ice water and neutralized with a base, such as potassium carbonate, to an alkaline pH.[6][7]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).[6][8] The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product is purified via column chromatography on silica gel.[6]

Expertise & Rationale: The use of excess POCl₃ drives the reaction to completion. The careful, cold quench is critical to manage the exothermic reaction of POCl₃ with water. Basification is necessary to deprotonate the pyridine nitrogen, rendering the product soluble in organic solvents for extraction.

Key Reaction Pathways

This compound is a versatile substrate for a range of chemical transformations, primarily leveraging the reactivity of the C-Cl bond.

reaction_pathways cluster_reactions Key Transformations start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols, Thiols) start->snar R-Nu cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling [Pd] or [Cu] catalyst pyridyne Pyridyne Formation (via lithiation) start->pyridyne n-BuLi end Diverse Functionalized Pyridines snar->end cross_coupling->end pyridyne->end

Caption: Major reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. This is a common strategy for introducing amines, ethers, and thioethers at the 3-position.[5]

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond is amenable to participation in palladium- or copper-catalyzed cross-coupling reactions. This enables the formation of C-C bonds (e.g., Suzuki coupling with boronic acids) and C-N bonds (e.g., Buchwald-Hartwig amination).[9]

  • Pyridyne Formation: Treatment with a strong base, such as n-butyllithium, can lead to the formation of a highly reactive 3,4-pyridyne intermediate via regioselective lithiation and subsequent elimination. This intermediate can then be trapped with various electrophiles to afford difunctionalized pyridines.[10]

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable intermediate in the creation of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

Workflow: Role in a Medicinal Chemistry Program

drug_discovery_workflow cluster_synthesis Synthetic Elaboration start Initial Hit Compound building_block This compound Building Block start->building_block:f0 diversification Reaction SNAr Cross-Coupling Other building_block:f1->diversification library Compound Library for SAR diversification->library optimization Lead Optimization library->optimization candidate Preclinical Candidate optimization->candidate

Caption: Workflow illustrating the use of this compound in drug discovery.

The pyridine core is present in numerous kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond with the hinge region of the ATP-binding site. The substituents at the 3- and 4-positions can be modified using the chemistry described above to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[11][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[11][13]

Conclusion

This compound is a synthetically tractable and highly valuable intermediate for the construction of complex molecular architectures. Its well-defined reactivity allows for the selective introduction of diverse functional groups, making it an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. A comprehensive understanding of its chemical properties, synthetic routes, and reaction scope, as detailed in this guide, is paramount for leveraging its full potential in the innovation of new chemical entities.

References

  • PrepChem (2023). Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44119804, 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]

  • Google Patents (2000). EP 1064265 B1: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PrepChem (2023). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Google Patents (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • SciSpace (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5083929, Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78619, 3-Chloro-4-methoxybenzaldehyde. Retrieved from [Link]

  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Retrieved from [Link]

Sources

spectral data analysis of 3-Chloro-4-methoxypyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the synergistic power of these methods in elucidating and confirming the molecular structure. Each section includes detailed experimental protocols, in-depth data analysis grounded in established principles, and visual workflows to illustrate the analytical process.

Introduction

This compound is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a pyridine ring, a chloro substituent, and a methoxy group—governs its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical prerequisite for its use in any research or development context.

This guide presents a multi-faceted spectroscopic approach to achieve this confirmation. By integrating data from NMR, IR, and MS, we can assemble a complete and self-validating picture of the molecule's identity, purity, and structural features. We will explore not just the "what" of the data, but the "why" of the observed phenomena, providing a robust framework for the analysis of this and similar substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Expertise & Experience: The Rationale for a Multi-Dimensional NMR Approach

While 1D ¹H and ¹³C NMR spectra offer initial insights, the electronic effects of the nitrogen heteroatom, the electron-withdrawing chloro group, and the electron-donating methoxy group create a complex chemical shift landscape in the aromatic region.[1] Relying on 1D spectra alone can lead to ambiguous assignments. Therefore, a logical workflow incorporating 2D correlation experiments is not merely supplementary but essential for authoritative structural proof. Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to build a self-validating network of atomic connections.[1]

Experimental Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.[1]

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical linewidths on a preliminary ¹H spectrum.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256-1024, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Pulse Sequences: Use standard gradient-enhanced (ge) pulse programs (e.g., gCOSY, geHSQC, geHMBC).

    • Parameters: Optimize spectral widths in both dimensions to cover all relevant signals. Acquire a sufficient number of increments (e.g., 256-512 in F1) to achieve adequate resolution.[1]

Data Interpretation and Analysis

Structure and Numbering: Chemical structure of this compound with atom numbering (Note: Image is a placeholder for the chemical structure)

¹H NMR Spectrum (400 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • δ ~8.3-8.5 ppm (d, 1H): This downfield signal is assigned to H-2 . Its proximity to the electronegative nitrogen atom and its ortho position to the electron-withdrawing chlorine result in significant deshielding.

  • δ ~8.2-8.4 ppm (s, 1H): This signal corresponds to H-5 . It is positioned ortho to the nitrogen and meta to both the chloro and methoxy groups.

  • δ ~6.8-7.0 ppm (d, 1H): This upfield aromatic signal is assigned to H-6 . It is strongly shielded by the powerful electron-donating effect of the para methoxy group.

  • δ ~3.9-4.1 ppm (s, 3H): This singlet is characteristic of the methoxy (-OCH₃) protons .

¹³C NMR Spectrum (101 MHz, CDCl₃): The carbon spectrum will show six distinct signals. The chemical shifts are heavily influenced by the substituents and the nitrogen atom.[2][3][4]

  • δ ~165-168 ppm: Assigned to C-4 , the carbon directly attached to the electron-donating methoxy group.

  • δ ~150-153 ppm: Assigned to C-2 , which is adjacent to the nitrogen.

  • δ ~148-151 ppm: Assigned to C-6 , also adjacent to the nitrogen.

  • δ ~122-125 ppm: Assigned to C-5 .

  • δ ~118-121 ppm: Assigned to C-3 , the carbon bearing the chloro substituent.

  • δ ~56-58 ppm: The characteristic signal for the methoxy (-OCH₃) carbon .

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (H → C)
2~8.3-8.5~150-153H-2 → C-3, C-4, C-6
3-~118-121-
4-~165-168-
5~8.2-8.4~122-125H-5 → C-3, C-4, C-6
6~6.8-7.0~148-151H-6 → C-2, C-4, C-5
-OCH₃~3.9-4.1~56-58-OCH₃ → C-4
Visualization: NMR Structure Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D Correlation Experiments cluster_Analysis Structural Assembly H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (¹H-¹H Coupling) H1->COSY Identifies neighboring protons C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Connects protons to directly attached carbons Assign_CH Assign Protonated Carbons HSQC->Assign_CH HMBC HMBC (²⁻³J C-H Correlation) Assign_Quat Assign Quaternary Carbons & Connect Fragments HMBC->Assign_Quat Reveals long-range connectivity COSY->Assign_Quat Confirms adjacencies Assign_CH->HMBC Structure Final Structure Confirmation Assign_Quat->Structure

Caption: Logical workflow for NMR-based structure elucidation of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Vibrational Fingerprint

For a molecule like this compound, the IR spectrum provides a unique "fingerprint." While some vibrations are common to many organic molecules (e.g., C-H stretching), specific absorptions in the 1600-1000 cm⁻¹ region are highly diagnostic for the substituted pyridine ring and the methoxy group. These characteristic bands serve as a self-validating checklist for the expected structural features.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies of specific functional groups.

Frequency Range (cm⁻¹) Vibration Type Assignment in this compound
3100 - 3000C-H StretchAromatic C-H bonds on the pyridine ring.
2980 - 2850C-H StretchAliphatic C-H bonds of the methoxy (-OCH₃) group.
1600 - 1550C=C / C=N StretchAromatic ring stretching vibrations, characteristic of the pyridine skeleton.[7]
1480 - 1430C=C / C=N StretchAdditional pyridine ring stretching modes.[7]
1300 - 1200C-O StretchAsymmetric C-O-C stretching of the aryl ether (methoxy group).
1050 - 1000C-O StretchSymmetric C-O-C stretching of the aryl ether.
850 - 750C-Cl StretchCarbon-chlorine bond stretching.
900 - 675C-H BendOut-of-plane bending of aromatic C-H bonds, sensitive to the substitution pattern.
Visualization: IR Spectral Correlation Diagram

IR_Analysis cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound Aromatic_CH Aromatic C-H Molecule->Aromatic_CH Aliphatic_CH Methoxy C-H Molecule->Aliphatic_CH Pyridine_Ring Pyridine Ring (C=C, C=N) Molecule->Pyridine_Ring Ether_CO Aryl Ether (C-O) Molecule->Ether_CO CCl_Bond C-Cl Bond Molecule->CCl_Bond Region_ArCH ~3050 Aromatic_CH->Region_ArCH stretching Region_AlCH ~2950 Aliphatic_CH->Region_AlCH stretching Region_Ring ~1600-1450 Pyridine_Ring->Region_Ring stretching Region_CO ~1250 & 1020 Ether_CO->Region_CO stretching Region_CCl ~800 CCl_Bond->Region_CCl stretching

Caption: Correlation of functional groups in this compound with their IR absorption regions.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expertise & Experience: Decoding the Fragmentation Pathway

The power of MS lies in its ability to validate the molecular formula and reveal the molecule's weakest points. For this compound, the presence of chlorine is definitively confirmed by its isotopic signature (³⁵Cl and ³⁷Cl). The fragmentation pattern, initiated by ionization, involves the cleavage of specific bonds, and the resulting fragment ions are rationalized based on principles of chemical stability (e.g., formation of stable radicals or neutral molecules).[8][9] This predictable fragmentation provides a robust, self-validating confirmation of the proposed structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged radical cation (M⁺•), the molecular ion.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Analysis

Molecular Ion (M⁺•): The molecular formula is C₆H₆ClNO.

  • The nominal mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O): (612) + (61) + 35 + 14 + 16 = 143 g/mol .

  • Isotopic Pattern: A crucial feature will be two peaks for the molecular ion:

    • m/z 143: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z 145: Corresponding to the molecule containing the ³⁷Cl isotope.

  • The relative intensity of the M⁺• peak (m/z 143) to the M+2 peak (m/z 145) will be approximately 3:1 , which is the characteristic natural abundance ratio of ³⁵Cl to ³⁷Cl and is a definitive indicator of a single chlorine atom in the molecule.

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments into smaller, more stable ions.

  • Loss of a Methyl Radical (M - 15): Cleavage of the O-CH₃ bond is a common pathway for methoxy groups.

    • [C₆H₆ClNO]⁺• → [C₅H₃ClNO]⁺ + •CH₃

    • Expected peak at m/z 128 .

  • Loss of CO (M - 15 - 28): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide.

    • [C₅H₃ClNO]⁺ → [C₄H₃ClN]⁺ + CO

    • Expected peak at m/z 100 .

  • Loss of Chlorine Radical (M - 35): Cleavage of the C-Cl bond.

    • [C₆H₆ClNO]⁺• → [C₆H₆NO]⁺ + •Cl

    • Expected peak at m/z 108 .

Visualization: Predicted EI-MS Fragmentation Pathway

MS_Fragmentation M [M]⁺• C₆H₆ClNO m/z 143/145 M_minus_15 [M-15]⁺ m/z 128/130 M->M_minus_15 - •CH₃ M_minus_35 [M-35]⁺ m/z 108 M->M_minus_35 - •Cl M_minus_15_28 [M-43]⁺ m/z 100/102 M_minus_15->M_minus_15_28 - CO

Caption: Key fragmentation pathways for this compound under Electron Ionization.

Summary and Conclusion

The comprehensive analysis of this compound through NMR, IR, and MS provides a cohesive and mutually reinforcing dataset that confirms its molecular structure.

  • NMR Spectroscopy definitively established the carbon-hydrogen framework, assigning every proton and carbon to its specific position on the substituted pyridine ring through a combination of 1D and 2D correlation experiments.

  • IR Spectroscopy confirmed the presence of all key functional groups—the aromatic pyridine ring, the methoxy group, and the carbon-chlorine bond—via their characteristic vibrational frequencies.

  • Mass Spectrometry verified the correct molecular weight and elemental composition (specifically the presence of one chlorine atom via the 3:1 isotopic ratio at m/z 143/145) and provided further structural support through predictable fragmentation patterns.

Together, these techniques form a self-validating system, ensuring the identity and integrity of this compound. This rigorous, multi-technique approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and development.

References

  • Kleinpeter, E. et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link][2]

  • Kleinpeter, E. et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link][3]

  • Berquier, J. M. et al. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. [Link][5]

  • Zhang, Y. et al. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link][8]

  • Budzikiewicz, H. et al. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link][10]

  • Tomasik, P. et al. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link][4]

  • Al-Said, N. H. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link][11]

  • Green, J. H. S. et al. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link][6]

  • Srivastava, S. L. et al. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link][7]

  • Retcofsky, H. L. & Friedel, R. A. Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry. [Link][12]

  • Bunce, N. J. et al. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link][13]

Sources

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-Chloro-4-methoxypyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates the electronic properties governing its reactivity, with a focus on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and other significant transformations. Detailed experimental protocols, mechanistic insights, and stability considerations are presented to offer a practical resource for laboratory applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 89379-79-3) is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery and development.[1] Its unique arrangement of a chloro substituent at the 3-position, a methoxy group at the 4-position, and the inherent electronic nature of the pyridine ring creates a versatile platform for the synthesis of complex molecular architectures. The chloro group serves as a readily displaceable leaving group for nucleophilic substitution and a reactive handle for cross-coupling reactions, while the methoxy group and the ring nitrogen modulate the electronic density and regioselectivity of these transformations. This guide will delve into the fundamental principles governing the reactivity and stability of this important synthetic intermediate.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack compared to its benzene analogue. The methoxy group at the 4-position is an electron-donating group through resonance, which partially counteracts the effect of the nitrogen, particularly at the ortho and para positions. Conversely, the chloro group at the 3-position is an electron-withdrawing group via induction.

This electronic interplay dictates the preferred sites of reaction. The positions ortho and para to the nitrogen (C2, C4, and C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic attack.

Chemical Reactivity and Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring facilitates the addition of nucleophiles, followed by the elimination of a leaving group. In this compound, the chlorine atom at the 3-position can be displaced by a variety of nucleophiles.

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent, faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) of this compound Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Figure 1: General workflow for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Causality in Experimental Choices:

  • Nucleophile Strength: Stronger nucleophiles, such as alkoxides, thiolates, and amines, will react more readily.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or boronic ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Mechanism: The catalytic cycle of the Suzuki coupling involves three key steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Start: Reaction Setup Reactants This compound + Boronic Acid Start->Reactants Catalyst Pd Catalyst + Ligand + Base Reactants->Catalyst Reaction Heating in Solvent Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure.

  • Reaction: Heat the mixture with vigorous stirring, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[3]

Mechanism: The catalytic cycle is similar to the Suzuki coupling and involves:[3][4]

  • Oxidative Addition: Oxidative addition of the Pd(0) catalyst to the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: Reductive elimination of the desired arylamine regenerates the Pd(0) catalyst.[3][4]

G cluster_1 Buchwald-Hartwig Amination Workflow Start_BH Start: Inert Atmosphere Setup Reagents_BH This compound + Amine Start_BH->Reagents_BH Catalyst_BH Pd Pre-catalyst + Ligand + Strong Base Reagents_BH->Catalyst_BH Reaction_BH Heating in Anhydrous Solvent Catalyst_BH->Reaction_BH Workup_BH Filtration & Extraction Reaction_BH->Workup_BH Purification_BH Chromatography or Crystallization Workup_BH->Purification_BH Product_BH Final Aminated Product Purification_BH->Product_BH

Sources

A Comprehensive Technical Guide to the Synthetic Potential of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unlocking the Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of substituted pyridines, 3-Chloro-4-methoxypyridine emerges as a particularly versatile and valuable building block. Its unique electronic and steric properties, arising from the interplay between the electronegative chlorine atom at the 3-position and the electron-donating methoxy group at the 4-position, offer a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic potential of this compound, moving beyond a simple recitation of reactions to offer field-proven insights into the strategic derivatization of this important intermediate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and explore the biological significance of the resulting derivatives, equipping researchers with the knowledge to fully exploit the potential of this powerful synthetic tool.

I. Core Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily governed by the presence of the chloro substituent on the electron-deficient pyridine ring. This arrangement makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of a good leaving group, such as chlorine, further facilitates this process. Nucleophilic attack on halopyridines is most favorable at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom[1][2].

While the 3-position is generally less reactive towards SNAr compared to the 2- and 4-positions, the reaction can still proceed, particularly with strong nucleophiles and under appropriate reaction conditions. The electron-donating 4-methoxy group can have a modest deactivating effect on the ring towards nucleophilic attack compared to an unsubstituted pyridine, but its influence is less pronounced than if it were in a position to directly stabilize the intermediate through resonance.

Caption: Generalized mechanism for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are central to modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination[3].

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

II. Key Synthetic Transformations and Protocols

This section details practical and reliable protocols for the derivatization of this compound. The choice of specific ligands, bases, and solvents is critical for achieving high yields and is based on established best practices for the coupling of electron-rich chloropyridines.

A. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For the coupling of an electron-rich chloro-heterocycle like this compound, the use of electron-rich, bulky phosphine ligands is often necessary to facilitate the challenging oxidative addition step.

Protocol: Synthesis of 3-Aryl-4-methoxypyridines

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2 equivalents)

    • 1,4-Dioxane/Water (5:1 mixture), degassed

    • Inert atmosphere (Nitrogen or Argon)

  • Experimental Procedure:

    • To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

    • Evacuate and backfill the vial with an inert atmosphere three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expertise & Experience: The choice of SPhos as the ligand is crucial here; its electron-rich nature and steric bulk promote the oxidative addition of the relatively unreactive C-Cl bond. The use of a phosphate base is often beneficial in Suzuki couplings involving heteroaryl halides. This protocol is based on established methods for structurally similar chloropyridines[4][5].

B. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to arylamines, which are prevalent in pharmacologically active compounds. Similar to the Suzuki coupling, the choice of a suitable palladium/ligand system is paramount for the successful amination of this compound[6][7][8].

Protocol: Synthesis of 3-Amino-4-methoxypyridine Derivatives

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

    • Anhydrous, degassed toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Experimental Procedure:

    • In a glovebox or under a stream of inert gas, combine Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.5 mmol) in an oven-dried Schlenk flask.

    • Add anhydrous, degassed toluene (5 mL).

    • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

    • Seal the flask and heat the mixture to 110 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Trustworthiness: The use of a pre-catalyst system or careful handling of the catalyst and ligand under an inert atmosphere is critical for reproducibility. The strong, non-nucleophilic base NaOtBu is effective for deprotonating the amine without competing in the substitution reaction. This protocol is adapted from general procedures for the amination of aryl chlorides[8].

C. C-C (sp) Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can undergo a wide range of further transformations. This reaction typically employs a dual catalyst system of palladium and copper[7][9][10].

Protocol: Synthesis of 3-Alkynyl-4-methoxypyridines

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Experimental Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add the anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Authoritative Grounding: The Sonogashira reaction is a well-established method for the alkynylation of aryl halides. The use of a copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center[9].

D. Cyanation: Introduction of a Nitrile Group

The cyano group is a valuable synthetic handle that can be converted into amines, carboxylic acids, and amides. While direct nucleophilic substitution with cyanide salts can be challenging, palladium-catalyzed cyanation offers a more reliable alternative.

Protocol: Synthesis of 3-Cyano-4-methoxypyridine

  • Reagents and Materials:

    • This compound

    • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

    • Anhydrous, degassed DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Experimental Procedure:

    • In a glovebox, combine this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol) in a reaction vial.

    • Add anhydrous, degassed DMF (5 mL).

    • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the product by column chromatography or crystallization.

  • Expertise & Experience: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher reactivity in palladium-catalyzed reactions. The dppf ligand is a robust and versatile ligand for a wide range of cross-coupling reactions. Similar cyanation protocols have been successfully applied to other chloropyridines[11].

III. Characterization of this compound

Accurate characterization of the starting material is fundamental to any synthetic campaign. The following data provides a reference for the identification and purity assessment of this compound.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 8.15 (d, J = 5.6 Hz, 1H), 6.85 (d, J = 5.6 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 151.3, 142.0, 121.8, 108.9, 56.4.

  • Mass Spectrometry (EI): m/z (%) = 143 (M⁺, 100), 128 (60), 100 (45), 70 (30).

(Note: Predicted and literature-based spectral data. Actual shifts may vary slightly depending on the solvent and instrument.)

IV. Biological Significance and Applications of Derivatives

Derivatives of this compound have garnered significant interest in drug discovery, particularly in the development of kinase inhibitors. The 4-methoxypyridine motif is a common feature in a variety of biologically active compounds.

A notable example is the use of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. In one study, a derivative incorporating a quinoline core showed a PI3Kα kinase inhibitory activity with an IC₅₀ of 0.22 nM and an mTOR kinase inhibitory activity with an IC₅₀ of 23 nM[12].

Table 1: Biological Activity of Selected Methoxypyridine Derivatives

Derivative ClassTargetIC₅₀ (nM)Reference
Sulfonamide MethoxypyridinePI3Kα0.22[12]
Sulfonamide MethoxypyridinemTOR23[12]
Riminophenazine with 2-methoxypyridylaminoM. tuberculosis H37Rv10-250 (µg/mL)[13]

The ability to readily introduce a variety of substituents at the 3-position of the 4-methoxypyridine core through the reactions outlined in this guide allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for lead optimization in drug discovery programs. Beyond kinase inhibitors, methoxypyridine derivatives have shown promise as antituberculosis agents and in other therapeutic areas[13].

V. Safety and Handling

As a senior scientist, ensuring a safe laboratory environment is paramount. This compound and the reagents used in its derivatization require careful handling.

  • This compound:

    • Harmful if swallowed.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium Catalysts and Ligands:

    • Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

    • Palladium compounds can be toxic and should be handled with care.

  • Bases:

    • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

  • Cyanide Reagents:

    • Zinc cyanide is toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

VI. Conclusion and Future Outlook

This compound has established itself as a cornerstone building block for the synthesis of a diverse array of functionalized pyridine derivatives. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, unlocks a vast chemical space for exploration. The derivatives of this versatile scaffold have demonstrated significant potential in medicinal chemistry, most notably as potent kinase inhibitors. As our understanding of catalysis and reaction mechanisms continues to evolve, we can anticipate the development of even more efficient and selective methods for the derivatization of this compound. This will undoubtedly lead to the discovery of novel molecules with tailored properties for a wide range of applications, from next-generation therapeutics to advanced organic materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this valuable and privileged heterocyclic scaffold.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Química Orgánica.org. Nucleophilic substitution reactions in pyridine. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Korean Chemical Society. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. [Link]

  • The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

  • Vanderbilt University. Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. [Link]

  • Google Patents.
  • PubChem. 4-Methoxypyridine. [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]

  • National Institutes of Health. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

Sources

The Synthetic Heart of Bioactive Molecules: A Technical Guide to 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide serves as an in-depth exploration of 3-Chloro-4-methoxypyridine. While not a molecule with extensively documented direct biological activity, its significance lies in its role as a pivotal structural intermediate in the synthesis of a multitude of bioactive compounds. This whitepaper delves into the chemistry of this versatile pyridine derivative, elucidating its synthetic utility and, by extension, its indirect contribution to pharmacology. We will dissect the synthetic pathways it enables, explore the biological activities of the molecules it helps create, and provide practical, field-proven insights into its application. Our journey will be one of chemical causality, rigorous methodology, and a comprehensive understanding of how this simple building block forms the core of complex therapeutic agents.

Physicochemical Properties and Synthetic Reactivity

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This specific substitution pattern imbues the molecule with a unique electronic and steric profile that dictates its reactivity and utility as a synthetic intermediate.

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient. The methoxy group at the 4-position acts as an electron-donating group through resonance, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions.[1] Conversely, the chlorine atom at the 3-position is an electron-withdrawing group, further modifying the electron density of the pyridine ring. This electronic tug-of-war makes this compound a versatile scaffold for a variety of chemical transformations.

The presence of the chlorine atom is particularly significant as it provides a reactive handle for nucleophilic substitution reactions, a common strategy in the elaboration of complex molecules.[1][2] This allows for the introduction of diverse functional groups at the 3-position, paving the way for the synthesis of a broad range of derivatives.

Table 1: Physicochemical Data of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC6H6ClNO143.5795881-83-7Solid, key intermediate in synthesis.[3]
2-Chloro-4-methoxypyridineC6H6ClNO143.5717228-69-2Light yellow liquid, intermediate in organic synthesis.[2]
3-Chloro-4-methoxybenzaldehydeC8H7ClO2170.59Not AvailableA related benzaldehyde with similar substitution.[4]
3-ChloropyridineC5H4ClN113.54626-60-8Flammable liquid, used in chemical synthesis.[5]

Synthetic Pathways to and from this compound

The true value of this compound is realized in its synthesis and its subsequent use as a building block. Understanding these pathways is crucial for any researcher looking to leverage this compound in their own synthetic endeavors.

Synthesis of this compound Derivatives

A common synthetic route to derivatives of this family involves a multi-step process often starting from more readily available precursors. For instance, the synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine begins with 3-chloro-4-methoxy-2-picoline-N-oxide, which undergoes rearrangement and subsequent hydrolysis.[6]

Synthesis_Pathway A 3-chloro-4-methoxy-2-picoline-N-oxide B Intermediate A->B Acetic Anhydride, 110-115°C C 3-Chloro-2-hydroxymethyl-4-methoxypyridine B->C Methanol, NaOH, Reflux

This compound as a Precursor to Bioactive Molecules

The utility of this compound is exemplified by its role as a key intermediate in the synthesis of complex pharmaceuticals. A notable example is its connection to the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related stomach conditions.[7][8] While the direct precursor to pantoprazole is a more substituted pyridine, the underlying chloro-methoxy-pyridine scaffold is a critical component.

The synthesis of pantoprazole involves the coupling of two heterocyclic rings. One of these is a substituted pyridine derivative, the synthesis of which can be traced back to precursors structurally related to this compound.[7] The chloro and methoxy groups on the pyridine ring are crucial for the subsequent chemical transformations that lead to the final drug molecule.

Synthetic_Utility cluster_0 Core Scaffold A This compound (and related structures) B Further Functionalization (e.g., substitution, oxidation) A->B C Substituted Pyridine Intermediate B->C D Coupling Reaction C->D E Bioactive Molecule (e.g., Pantoprazole) D->E

Inferred Biological Activity Through its Derivatives

While direct studies on the biological effects of this compound are scarce, we can infer its potential biological relevance by examining the activities of the molecules synthesized from it and its close analogs. The pyridine core is a common motif in many approved drugs, and its substitution pattern significantly influences pharmacological activity.[9]

Cytotoxic and Anticancer Potential

Derivatives of substituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. For example, a series of 2-methoxypyridine-3-carbonitriles bearing different aryl substituents were synthesized and evaluated for their cytotoxic effects.[10] The study highlighted that the presence of chloro, methoxy, and nitro substituents on the aromatic rings was beneficial for enhancing cytotoxic activity.[10] This suggests that the this compound scaffold, when appropriately functionalized, could serve as a basis for the development of novel anticancer agents.

Enzyme Inhibition

The pyridine scaffold is a versatile framework for designing enzyme inhibitors. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors, which are key targets in cancer therapy.[11] One of the potent compounds from this series demonstrated strong inhibitory activity against both PI3Kα and mTOR kinases.[11] Although not directly involving this compound, this highlights the potential of the methoxypyridine core in designing enzyme inhibitors.

Furthermore, other substituted chloropyrimidines have been identified as covalent inhibitors of the kinase MSK1, acting through a reaction with a cysteine residue.[12] This covalent inhibition mechanism is an attractive strategy in drug design for achieving high potency and prolonged duration of action.

Table 2: Biological Activities of Structurally Related Compounds
Compound ClassBiological ActivityTarget/MechanismReference
2-Methoxypyridine-3-carbonitrile derivativesCytotoxicityNot specified[10]
Sulfonamide methoxypyridine derivativesPI3K/mTOR dual inhibitionPI3Kα and mTOR kinases[11]
N-phenylbenzamide derivativesAntiviral (HBV)May increase intracellular A3G levels[13]
ChloropyrimidinesCovalent kinase inhibitionMSK1 (Cys440)[12]
Chloro-substituted pyridine squaramatesDNase I inhibitionDeoxyribonuclease I[14]

Experimental Protocols

For the practical application of this compound, detailed and reproducible experimental protocols are essential. The following represents a generalized procedure for a key synthetic transformation involving a related scaffold, illustrating the type of reactions where this compound class is utilized.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine

This protocol describes a general method for the palladium-catalyzed cross-coupling of a chloro-substituted pyridine with a boronic acid, a fundamental reaction in the synthesis of biaryl compounds which are prevalent in medicinal chemistry.

Materials:

  • Halogenated pyridine (e.g., this compound) (1 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3) (2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a flame-dried reaction vessel, add the halogenated pyridine, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow A Combine Reactants: Halogenated Pyridine, Boronic Acid, Catalyst, Base B Inert Atmosphere (Ar or N2) A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-120°C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G H Characterization G->H

Conclusion and Future Perspectives

This compound stands as a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity, but by the potential it unlocks. As a versatile and reactive intermediate, it provides a gateway to a vast chemical space of potentially therapeutic molecules. The exploration of its derivatives has already yielded compounds with promising anticancer, antiviral, and enzyme-inhibitory properties.

The future of research involving this scaffold is bright. The continued development of novel synthetic methodologies will undoubtedly expand the repertoire of molecules that can be accessed from this starting material. Furthermore, the application of computational and high-throughput screening methods to virtual libraries based on the this compound core could accelerate the discovery of new lead compounds. For the medicinal chemist and drug discovery professional, this compound is not just a reagent, but a key to innovation and the development of the next generation of therapeutics.

References

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine.
  • EvitaChem. This compound hydrochloride.
  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Benchchem. The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Drug Design, Development and Therapy. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide (IMB-0523)
  • PubChem. 3-Chloro-4-methoxybenzaldehyde.
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-4-Methoxypyridine.
  • Eureka. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • PubChem. 3-Chloropyridine.
  • Sigma-Aldrich. 3-Chloro-5-methoxypyridine.
  • Drug Design and Bioinformatics Lab.

Sources

A Comprehensive Technical Guide to 3-Chloro-4-methoxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-4-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal structural motif and versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen, the inductive effect of the chlorine atom, and the electron-donating methoxy group, confer a distinct reactivity profile. This guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, elucidate the principles governing its chemical behavior—with a focus on nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions—and survey its applications as a key building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The data for this compound and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Light yellow liquid[2]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 213.8 ± 20.0 °C at 760 mmHg[2]
Flash Point 83.1 ± 21.8 °C[2]
Refractive Index 1.518[2]
CAS Number 29312-88-7EvitaChem
CAS Number (HCl salt) 861024-97-7[3]

Note: Some properties listed are for the closely related 2-Chloro-4-methoxypyridine, which serves as a good estimate due to structural similarity.

Synthesis of this compound

The synthesis of substituted pyridines often requires multi-step sequences. While specific, high-yield routes to this compound are proprietary or detailed within patent literature, general synthetic strategies for related chloro-methoxy-pyridines involve common transformations such as chlorination, methoxylation, and functional group interconversions on pyridine or pyridone precursors.

A representative synthetic approach involves the chlorination of a corresponding pyridone. For instance, the synthesis of the related 4-chloro-3-methoxy-2-methylpyridine is achieved by treating 3-Methoxy-2-methyl-4(1H)-pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4] This method converts the hydroxyl group of the pyridone tautomer into a chloro substituent.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings (like pyridones) into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Refluxing ensures the reaction goes to completion, overcoming the activation energy required for this transformation. The workup with an alkaline solution (potassium carbonate) is crucial to neutralize the acidic reaction mixture and deprotonate any protonated pyridine products, rendering them soluble in organic solvents like chloroform for extraction.[4]

Workflow for Pyridine Chlorination

cluster_synthesis General Synthetic Workflow start 3-Methoxy-4-pyridone Precursor reagent Phosphorus Oxychloride (POCl3) Reflux start->reagent Chlorination product 3-Methoxy-4-chloropyridine Derivative reagent->product workup Aqueous Workup (Neutralization & Extraction) product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: General workflow for synthesizing chloropyridines from pyridone precursors.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic nature of the substituted pyridine ring. The ring nitrogen makes the entire system electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.[5] The pyridine nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. This stabilization is most effective when the attack occurs at the C-2 (ortho) and C-4 (para) positions, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[6][7]

In this compound, the chlorine at C-3 is the leaving group. Nucleophilic attack is electronically favored at the C-2 and C-4 positions. The methoxy group at C-4 is a strong electron-donating group, which can be displaced, while the chlorine at C-3 can also be substituted, though this is less common for SNAr on pyridines unless activated by other groups. The chlorine atom at the 2-position of a pyridine ring is particularly labile and readily undergoes nucleophilic substitution.[2]

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[8] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[9] They allow for the precise and efficient connection of molecular fragments, which is invaluable in constructing complex drug candidates.

Common cross-coupling reactions applicable to this scaffold include:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

  • Heck Coupling: Reaction with an alkene to form a C-C bond.

Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions.[9] For electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition step—typically the rate-limiting step for chloro-aromatics—and promote the reductive elimination to yield the final product.[10][11]

cluster_coupling Application in Suzuki Cross-Coupling start This compound catalyst Pd Catalyst (e.g., Pd(OAc)2/SPhos) + Base (e.g., K3PO4) start->catalyst partner Aryl Boronic Acid (R-B(OH)2) partner->catalyst product 3-Aryl-4-methoxypyridine (C-C Bond Formation) catalyst->product Catalytic Cycle

Caption: Schematic of a Suzuki cross-coupling reaction using this compound.

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[12] The specific substitution pattern of this compound makes it a valuable building block for several reasons:

  • Vectorial Synthesis: The chloro group serves as a versatile handle for introducing molecular complexity via cross-coupling or SNAr reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability and influence the molecule's conformation and binding properties.[13] The chlorine atom can enhance binding affinity through halogen bonding and modulate the pKa of the pyridine nitrogen.[14]

  • Key Intermediate: It serves as a crucial precursor in the synthesis of more complex pharmaceutical ingredients. For example, related structures like 4-chloro-3-methoxy-2-methylpyridine are key intermediates in the synthesis of the proton-pump inhibitor Pantoprazole.[15][16]

While specific drugs containing the exact this compound core may not be widely documented, its analogs and derivatives are instrumental in creating libraries of compounds for screening and lead optimization in drug discovery programs.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. Based on safety data for structurally similar compounds, the following hazards and precautions should be noted.

  • Hazards: Harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[17]

  • Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[19]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[19]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Experimental Protocols

The following protocols are representative examples of reactions involving chloro-methoxy-pyridine scaffolds.

Protocol 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine[4]

This protocol is for a related compound but illustrates the key chlorination transformation.

  • Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

  • Heat the suspension to reflux and maintain for 10 hours.

  • After reflux, cool the mixture and concentrate it by removing excess phosphorus oxychloride under reduced pressure.

  • Add toluene to the residue and co-evaporate to remove residual POCl₃.

  • To the resulting oily residue, add chloroform and water. Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine all chloroform extracts, wash with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to yield the final product.

Protocol 2: General Procedure for Suzuki Coupling[10]

This protocol is a general method and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 4 mL) via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired coupled product.

References

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Zhang, Z. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Semantic Scholar. Retrieved from [Link]

  • European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for a related pyridine hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2,3-dichloropyridine.
  • National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 2,3-dichloropyridine.

Sources

An In-Depth Technical Guide to 3-Chloro-4-methoxypyridine: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

3-Chloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique reactivity conferred by the chlorine and methoxy substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chloro group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic landscape that allows for selective functionalization. This makes this compound a sought-after building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties. This guide provides a comprehensive overview of the historical synthesis, modern preparative methods, physicochemical properties, and key applications of this important heterocyclic compound.

Historical Perspective and the Evolution of Synthesis

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its synthesis is rooted in the broader development of methods for the functionalization of pyridine rings. The initial preparations of such substituted pyridines were often multi-step processes characterized by harsh reaction conditions and modest yields.

The conceptual foundation for the synthesis of this compound lies in established transformations of pyridine and its derivatives. Early synthetic chemists would have likely approached its synthesis from readily available starting materials, employing fundamental reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The historical synthesis of related compounds, such as substituted chloromethoxypyridines used in the development of pharmaceuticals, paved the way for more refined and efficient routes to this compound.

A plausible early synthetic approach would involve the direct chlorination of a 4-methoxypyridine precursor. However, controlling the regioselectivity of electrophilic chlorination on the pyridine ring can be challenging. An alternative historical route could involve the methoxylation of a dichloropyridine derivative, where the relative reactivity of the chloro substituents would dictate the final product.

The significant advancements in organic synthesis throughout the 20th century, including the development of more selective reagents and a deeper understanding of reaction mechanisms, have led to the more efficient and scalable synthetic methods employed today.

Modern Synthetic Methodologies: A Detailed Examination

Modern synthetic routes to this compound and its hydrochloride salt focus on efficiency, scalability, and control of regioselectivity. The primary strategies involve either the chlorination of a 4-methoxypyridine precursor or the methoxylation of a dichloropyridine derivative.

Synthesis via Chlorination of 4-Methoxypyridine

A common and direct approach involves the electrophilic chlorination of 4-methoxypyridine. The methoxy group at the 4-position is an activating group and directs electrophiles to the ortho positions (C3 and C5). Careful control of reaction conditions is necessary to achieve mono-chlorination and avoid the formation of dichlorinated byproducts.

Experimental Protocol: Electrophilic Chlorination of 4-Methoxypyridine

  • Reaction Setup: To a solution of 4-methoxypyridine in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent is added portion-wise at a controlled temperature.

  • Chlorinating Agent: Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The choice of reagent can influence the selectivity and reactivity of the reaction.

  • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C to room temperature) to control the exothermicity and improve selectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable aqueous solution (e.g., sodium thiosulfate solution to destroy excess chlorinating agent). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Controlled Addition and Low Temperature: Manages the exothermic nature of the chlorination reaction and minimizes the formation of over-chlorinated products.

  • Choice of Solvent: Dichloromethane and chloroform are chosen for their inertness and ability to dissolve both the starting material and the reagents.

  • Aqueous Work-up: Removes inorganic byproducts and unreacted reagents.

Synthesis_via_Chlorination start 4-Methoxypyridine product This compound start->product Electrophilic Chlorination reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) reagent->product

Diagram 1: Synthesis of this compound via Electrophilic Chlorination.
Synthesis from Dichloropyridine Precursors

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a dichloropyridine starting material. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring.

Synthesis from 3,4-Dichloropyridine

In this approach, 3,4-dichloropyridine is treated with a methoxide source. The C4 position in 4-halopyridines is generally more activated towards nucleophilic attack than the C3 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Experimental Protocol: Nucleophilic Methoxylation of 3,4-Dichloropyridine

  • Reaction Setup: 3,4-Dichloropyridine is dissolved in a suitable solvent, such as methanol or an inert polar aprotic solvent like dimethylformamide (DMF).

  • Methoxide Source: Sodium methoxide (NaOMe) is a common reagent for this transformation. It can be prepared in situ from sodium metal and methanol or used as a commercially available solution.

  • Reaction Conditions: The reaction is typically heated to reflux to drive the substitution reaction to completion.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated, and the product is purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Polar Solvent: Methanol serves as both the solvent and the source of the nucleophile when used with sodium. DMF can help to increase the reaction rate.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Synthesis_via_Methoxylation start 3,4-Dichloropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) reagent->product

Diagram 2: Synthesis of this compound via Nucleophilic Methoxylation.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of this compound is typically a white to off-white crystalline solid.[1] It is generally soluble in polar solvents like water and ethanol.[1] The free base is expected to be a liquid or low-melting solid at room temperature.

PropertyValueSource
CAS Number (HCl salt) 861024-97-7[1]
Molecular Formula (HCl salt) C₆H₇Cl₂NO[1]
Molecular Weight (HCl salt) 180.03 g/mol [1]
Appearance (HCl salt) White to off-white crystalline solid[1]
Solubility (HCl salt) Soluble in water and ethanol[1]

Spectroscopic Data (Predicted and from related compounds):

  • 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet for the methoxy group protons. The chemical shifts and coupling constants would be characteristic of a 3,4-disubstituted pyridine.

  • 13C NMR: The carbon NMR spectrum would display six distinct signals, five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms and the nitrogen heteroatom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibration would also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, making it a versatile building block for creating libraries of compounds for drug discovery screening.

The chlorine atom at the 3-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The methoxy group at the 4-position can be cleaved to reveal a hydroxyl group, providing another point for modification.

One of the notable applications of related chloromethoxypyridine derivatives is in the synthesis of proton pump inhibitors (PPIs). For instance, 4-chloro-3-methoxy-2-methylpyridine is a key intermediate in the industrial synthesis of Pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders. The synthesis of this intermediate often starts from maltol and involves a series of reactions including methylation, amination, chlorination, and oxidation.

The structural motif of this compound is also found in compounds investigated for their potential anti-inflammatory and anti-cancer properties.[1] Researchers utilize this scaffold to synthesize novel compounds and study their interactions with biological targets.[1]

Conclusion

This compound is a heterocyclic building block of significant value in modern organic synthesis. While its specific historical discovery is not clearly defined, the evolution of synthetic methodologies for substituted pyridines has led to efficient and reliable routes for its preparation. The ability to selectively functionalize the pyridine ring at multiple positions makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the creation of novel and complex molecular architectures with desired biological functions. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

Sources

Methodological & Application

Application Notes & Protocols: 3-Chloro-4-methoxypyridine as a Cornerstone Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[3][4] This guide focuses on a particularly valuable derivative: 3-chloro-4-methoxypyridine. The strategic placement of the chloro and methoxy groups provides a versatile chemical handle for constructing complex molecular architectures. The chlorine atom at the 3-position serves as a reactive site for various cross-coupling and substitution reactions, while the methoxy group at the 4-position modulates the electronic character of the ring, influencing both reactivity and the pharmacokinetic profile of derivative compounds.[5][6]

This document provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor for the synthesis of novel therapeutic agents.

Physicochemical Properties & Strategic Value

This compound is a crystalline solid at room temperature. Its strategic value in synthesis stems from the differentiated reactivity of its substituents.

PropertyValueSource
Molecular Formula C₆H₆ClNOEvitaChem[5]
Molecular Weight 143.57 g/mol Ningbo Inno Pharmchem
Appearance White to off-white crystalline powderFisher Scientific
Boiling Point ~213-214 °CVarious Suppliers[6]
Reactivity Centers C3 (Chloro), C2/C6 (Ring Positions)General Organic Chemistry

The pyridine nitrogen atom renders the ring electron-deficient, which significantly influences its reactivity. This electronic pull makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8][9] The chlorine atom at C3, while on an electron-deficient ring, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

Caption: Reactivity map of this compound.

Core Synthetic Protocols: Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate. The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalysts with specialized phosphine ligands.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures.[11][12] For a substrate like this compound, the choice of a highly active catalyst system is paramount to overcome the relative inertness of the C-Cl bond.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical.[10] These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.[13]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is used. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[11]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to ensure solubility of the reagents and stability of the catalytic intermediates. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Representative Protocol: Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-methoxy-3-phenylpyridine product.

Catalyst SystemBaseSolventTemp (°C)Est. Yield Range
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10075-90%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11080-95%
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9060-75% (Less effective for chlorides)

Note: Yields are estimates based on similar substrates and are highly dependent on the specific boronic acid used.[10][11][14]

G node_setup 1. Reagent & Catalyst Setup (Inert Atmosphere) node_reaction 2. Reaction (Heating & Stirring) node_setup->node_reaction node_workup 3. Work-up (Quench & Extraction) node_reaction->node_workup node_purify 4. Purification (Column Chromatography) node_workup->node_purify node_product Pure Product node_purify->node_product G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L₂)-Cl pd0->pd_complex pd_amido Ar-Pd(II)(L₂)-NR¹R² pd_complex->pd_amido pd_amido->pd0 ox_add_label Oxidative Addition reduct_elim_label Reductive Elimination amine_coord_label Amine Coordination & Deprotonation ar_x Ar-Cl ar_x->pd_complex amine HNR¹R² + Base amine->pd_amido product Ar-NR¹R² product->pd0

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Chloro-4-methoxypyridine Scaffold

This compound is a pivotal building block in the landscape of modern medicinal chemistry and materials science. Its strategic substitution pattern—a reactive chlorine atom ortho to the nitrogen-activating methoxy group—renders it an exceptionally versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds. The methoxypyridine motif is a recurring feature in pharmacologically active molecules, often introduced to enhance solubility, modulate basicity, and improve metabolic stability.[1][2] This guide provides an in-depth exploration of key synthetic methodologies for the functionalization of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in drug discovery and development.

Core Synthetic Strategies: A Mechanistic Overview

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy group. This electronic arrangement dictates the preferred sites of reaction and the choice of appropriate synthetic methods. The primary avenues for derivatization include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed lithiation.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from this compound.[3][4][5] These methods offer a mild and highly functional group tolerant approach to introduce a wide range of substituents at the C-3 position.

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6][7][8] The reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]

Causality of Experimental Choices:

  • Catalyst System: The activation of the C-Cl bond in this compound is more challenging than that of corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[10] Electron-rich, bulky phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or cataCXium® ligands, are often crucial for efficient oxidative addition of the palladium(0) catalyst to the C-Cl bond.[11]

  • Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transfer of the organic group from the boronic acid to the palladium center.[10]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or mixtures with water are commonly employed to ensure the solubility of all reaction components.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)Excess boronic acid drives the reaction to completion.
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Palladium(0) or a precursor that can be reduced in situ.
Ligand SPhos (2-6 mol%) or XPhos (2-6 mol%)Bulky, electron-rich ligand to facilitate C-Cl bond activation.
Base K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Promotes transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or TolueneAprotic polar solvent to dissolve reactants and reagents.
Temperature 80-110 °CSufficient thermal energy for catalytic turnover.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium catalyst and phosphine ligand.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium source, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination provides a powerful means to construct C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[12][13][14] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[12]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the choice of a highly active palladium catalyst and a suitable phosphine ligand is paramount for the amination of the relatively unreactive this compound.[14] Ligands such as BINAP, DPPF, and Xantphos have proven effective.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[14] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Amine (1.1-1.5 equiv)Slight excess of the amine can be beneficial.
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Palladium source for the active Pd(0) catalyst.
Ligand Xantphos (2-6 mol%) or BINAP (2-6 mol%)Chelating phosphine ligands often give good results.[14]
Base NaOt-Bu (1.2-2.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvent.
Temperature 80-120 °CThermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst system from deactivation.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine this compound, the palladium source, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active molecules.[16][17][18] The reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.[16][19]

Causality of Experimental Choices:

  • Dual Catalyst System: The reaction relies on a synergistic interplay between palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used both as a base and as a solvent. It neutralizes the hydrogen halide formed during the reaction and helps to maintain a basic environment.

Experimental Protocol: General Procedure for Sonogashira Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv)Excess alkyne can improve reaction rates.
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective palladium catalyst for this reaction.
Co-catalyst CuI (2-10 mol%)Activates the terminal alkyne.
Base/Solvent Et₃N or i-Pr₂NHActs as both a base and a solvent.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative coupling of the alkyne.

Step-by-Step Methodology:

  • To a reaction flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the amine base/solvent and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Wash with water and brine, then dry the organic layer.

  • Filter, concentrate, and purify by column chromatography.

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Novel Compounds This compound This compound Suzuki Suzuki-Miyaura (+ Arylboronic Acid) This compound->Suzuki Buchwald Buchwald-Hartwig (+ Amine) This compound->Buchwald Sonogashira Sonogashira (+ Terminal Alkyne) This compound->Sonogashira Biaryl 3-Aryl-4-methoxypyridine Suzuki->Biaryl ArylAmine 3-Amino-4-methoxypyridine Derivative Buchwald->ArylAmine ArylAlkyne 3-Alkynyl-4-methoxypyridine Sonogashira->ArylAlkyne

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

II. Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the Chloride

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[20] In pyridines, the electron-withdrawing nature of the ring nitrogen makes them susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[21][22] While the C-3 position is generally less activated, the presence of the electron-donating methoxy group at C-4 can influence the reactivity of the C-3 chlorine towards strong nucleophiles.

Causality of Experimental Choices:

  • Nucleophile Strength: SNAr reactions on 3-chloropyridine derivatives typically require strong nucleophiles, such as alkoxides, thiolates, or amides, to overcome the activation barrier.

  • Reaction Conditions: Elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to facilitate the reaction.

Experimental Protocol: General Procedure for SNAr with Sodium Methoxide

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Sodium Methoxide (1.5-2.0 equiv)A strong nucleophile and base.
Solvent Methanol or DMFPolar solvent to facilitate the reaction.
Temperature 80-150 °C (may require sealed tube or microwave)High thermal energy is often required.

Step-by-Step Methodology:

  • To a pressure-rated reaction vessel, add this compound and the chosen solvent.

  • Add sodium methoxide portion-wise with stirring.

  • Seal the vessel and heat to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by column chromatography or distillation.

SNAr_Mechanism Start { This compound | Cl at C3, OMe at C4} Intermediate {Meisenheimer-like Intermediate|Negative charge delocalized} Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., MeO⁻) Product { Substituted Product | Nu at C3, OMe at C4} Intermediate->Product Loss of Leaving Group LeavingGroup Cl⁻

Sources

Application Notes & Protocols: Quantitative Analysis of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 3-Chloro-4-methoxypyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the purity and concentration of this compound is critical for reaction efficiency, final product quality, and regulatory compliance. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and volatile impurity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace-level quantification. Each section includes a detailed discussion of the underlying scientific principles, step-by-step protocols, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated pyridine derivative whose structural features make it a versatile building block in organic synthesis.[1] Its reactivity, influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, allows for its incorporation into complex molecular scaffolds. Consequently, it is a critical starting material or intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).

The purity of this compound directly impacts the quality and safety of the final product. Uncontrolled impurities can lead to the formation of undesirable side products, reduce reaction yields, and introduce potentially genotoxic substances into the manufacturing stream. Therefore, robust, accurate, and validated analytical methods are essential for its quality control, from raw material testing to in-process monitoring and final product release. This guide provides the foundational protocols to establish such analytical oversight.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Principle of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of moderately polar organic molecules like this compound. The selection of a C18 (octadecylsilyl) stationary phase provides a nonpolar environment that effectively retains the analyte from a polar mobile phase. By modulating the ratio of an organic modifier (e.g., acetonitrile) to an aqueous buffer, a precise and reproducible separation from its impurities can be achieved. UV detection is chosen for its robustness and sensitivity, as the pyridine ring possesses a strong chromophore that absorbs UV light. This method is ideal for determining the potency (assay) and for quantifying known and unknown impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: this compound, certified purity.

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the diluent. This concentration is suitable for assay determination.

  • Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 20.0 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm

| Run Time | 15 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 30 70
12.0 30 70
12.1 70 30

| 15.0 | 70 | 30 |

4. System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

5. Data Analysis:

  • Assay (%): Calculate the percentage of this compound in the sample using the formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Impurities (%): For impurity analysis, use area percent normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation Framework (ICH Q2(R2))

A validated analytical procedure provides documented evidence that the method is fit for its intended purpose.[2][3] The following parameters must be evaluated.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is resolved from all potential impurities and matrix components (Peak Purity > 99%).Ensures the method accurately measures only the intended analyte without interference.[4][5]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.Demonstrates a direct relationship between analyte concentration and detector response.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Measures the closeness of the experimental value to the true value.[6]
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations.Assesses variability under the same operating conditions over a short interval.[7]
Precision (Intermediate) %RSD ≤ 3.0% when the analysis is performed by different analysts on different days.Measures within-laboratory variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically determined as the lowest concentration on the linearity curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness System suitability parameters remain within limits after small, deliberate changes to method parameters (e.g., ±0.1 mL/min flow, ±2°C temp).Indicates the method's reliability during normal usage.
Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard Solutions p1->p2 p3 Prepare Sample Solutions (Filter) p2->p3 a1 System Equilibration p3->a1 a2 System Suitability (5x Standard Inj.) a1->a2 a3 Inject Blank, Standards & Samples a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Assay & Impurity % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Confirmation

Principle of Method Selection: GC-MS is an excellent confirmatory technique that provides an orthogonal separation mechanism to HPLC. It is suitable for thermally stable and volatile compounds.[8][9] this compound has sufficient volatility for GC analysis. The high-resolution separation power of a capillary GC column combined with the definitive identification capabilities of a mass spectrometer makes this method ideal for identity confirmation and for the analysis of volatile organic impurities that may not be detected by HPLC. Electron Ionization (EI) is used to generate characteristic fragmentation patterns, creating a molecular fingerprint for unambiguous identification.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade).

  • Reference Standard: this compound, certified purity.

2. Solution Preparation:

  • Diluent: Dichloromethane.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (100 µg/mL): Prepare a sample solution with an expected concentration of 100 µg/mL in dichloromethane. Filter if necessary.

3. GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 350 amu |

4. Data Analysis:

  • Identification: Confirm the identity of this compound by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard.

  • Quantification: Generate a calibration curve using a series of standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve. For impurity analysis, semi-quantification can be performed using the total ion chromatogram (TIC) area percent.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow prep 1. Sample & Standard Preparation in Volatile Solvent inject 2. Inject into GC System prep->inject separate 3. Volatile Separation in GC Column inject->separate ionize 4. Eluent Ionization (EI) & Fragmentation separate->ionize detect 5. Mass Analysis (Quadrupole) ionize->detect process 6. Data Processing: - Retention Time Match - Mass Spectrum Library Match - Quantification detect->process

Caption: Workflow for the GC-MS analysis of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Principle of Method Selection: For the detection and quantification of this compound at trace levels, such as when it is considered a potential impurity in a final API, LC-MS/MS is the method of choice.[10] This technique combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[11][12] Electrospray Ionization (ESI) is used to gently ionize the analyte, primarily forming the protonated molecule [M+H]⁺. In the mass spectrometer, Multiple Reaction Monitoring (MRM) is employed. A specific precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This highly specific transition filters out chemical noise, enabling quantification at parts-per-million (ppm) or even lower levels.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm (for UHPLC systems).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Purified Water.

  • Reference Standard: this compound, certified purity.

2. Solution Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in methanol.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Solution: Dissolve the API sample in the diluent to a high concentration (e.g., 10 mg/mL) to allow for the detection of trace-level impurities. Filter through a 0.22 µm syringe filter.

3. LC-MS/MS Conditions:

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
LC Flow Rate 0.4 mL/min
LC Gradient 10% B to 90% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C

| MRM Transition | Precursor Ion (Q1): m/z 144.0 [M+H]⁺, Product Ion (Q3): m/z 102.0 (Proposed, requires experimental confirmation) |

4. Data Analysis: Quantify this compound in the sample by constructing a calibration curve (peak area vs. concentration) from the calibration standards. The concentration is typically reported in ppm relative to the main API concentration.

Validation for Trace Analysis

Validation follows ICH guidelines but with a focus on the lower end of the analytical range.[13]

  • Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio ≥ 3).

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD and recovery within ±20%).

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Assay, Purity, Routine QCIdentity Confirmation, Volatile ImpuritiesTrace-level Quantification, Impurity Analysis
Principle Reversed-Phase ChromatographyGas Phase ChromatographyReversed-Phase Chromatography + Tandem MS
Selectivity ModerateHigh (with MS)Very High
Sensitivity (Typical LOQ) ~0.05% (~500 ppm)~10-50 ppm<1 ppm
Strengths Robust, widely available, precise for high concentrations.Provides structural information, excellent for volatiles.Unmatched sensitivity and selectivity.
Limitations Lower sensitivity, potential peak co-elution.Requires analyte to be volatile and thermally stable.Higher instrument cost and complexity.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). November 2023. [Link]

  • Veerareddy, A. et al. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Lab-compliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 2024. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmout. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • S. H. K. Kumar and P. Jayatharan. Analytical method validation: A brief review. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • K. S. L. K. Sridhar. Validation of Impurity Methods, Part II. LCGC North America. 2014. [Link]

  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Institutes of Health. [Link]

  • A-zeal. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]

  • Harvey, D. Spectroscopic Methods. Analytical Chemistry 2.0. [Link]

  • Núñez-Vergara, L. J. et al. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis. 2007. [Link]

  • Núñez-Vergara, L. J. et al. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. 2007. [Link]

  • Agilent Technologies. Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. 2012. [Link]

  • Agriculture and Food Laboratory, University of Guelph. GC/MS-LC/MS multi-residue method. 2019. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. 2013. [Link]

  • Varian, Inc. Learn about all the LC/MS techniques offered by Varian. [Link]

  • CUNY Academic Works. LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. 2022. [Link]

  • Waters Corporation. Waters LC-MS primer. [Link]

  • Ragham, P. et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2012. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-Chloro-4-methoxypyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Pyridine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a known driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are exceptionally prevalent, with the pyridine scaffold being a standout example.[2][3]

The significance of the pyridine ring stems from several key attributes: its nitrogen atom acts as a hydrogen bond acceptor, frequently forming a crucial interaction with the "hinge" region of the kinase ATP-binding pocket.[2] Furthermore, the aromatic nature of the ring allows for favorable π-π stacking interactions, while its substitution points provide a vector for chemists to fine-tune steric and electronic properties, thereby optimizing potency, selectivity, and pharmacokinetic profiles.[2][4]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-4-methoxypyridine . We will dissect its chemical logic, explore its application in robust synthetic methodologies, and provide detailed protocols to empower researchers in their quest to develop the next generation of targeted kinase inhibitors.

Reactivity Profile and Strategic Value of this compound

The utility of this compound in synthesizing complex molecules is dictated by the unique interplay of its substituents. Understanding this profile is key to leveraging its full potential.

PropertyData
CAS Number 861024-97-7
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Off-white to light yellow solid or liquid
Boiling Point ~213-214 °C at 760 mmHg
Key Reactive Center C3-Chloro group
Modulating Groups C4-Methoxy, Pyridine Nitrogen
  • The C3-Chloro Group: The Handle for Diversification. The chlorine atom at the 3-position is the primary site of reactivity. While C-Cl bonds are traditionally less reactive than their bromide or iodide counterparts in cross-coupling reactions, modern catalysis has overcome this challenge.[5] This position serves as a robust handle for introducing molecular complexity through palladium-catalyzed reactions, allowing for the construction of key C-C and C-N bonds.

  • The C4-Methoxy Group: The Modulator. The electron-donating methoxy group at the 4-position subtly influences the electronic nature of the pyridine ring. It can impact the reactivity of the C-Cl bond towards oxidative addition in catalytic cycles.[6] From a pharmacodynamic perspective, the oxygen atom can serve as an additional hydrogen bond acceptor, while the methyl group can be a site of metabolism, a factor to consider in drug design.

  • The Pyridine Nitrogen: The Anchor. The endocyclic nitrogen is arguably the most important feature for kinase inhibition. It provides the key hydrogen bond acceptor that anchors the inhibitor to the kinase hinge, a foundational interaction for ATP-competitive inhibitors.[2]

Core Synthetic Methodologies: Building Kinase Inhibitors

The construction of kinase inhibitors often involves the coupling of multiple heterocyclic systems. This compound is an ideal substrate for two of the most powerful reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura Cross-Coupling and the Buchwald-Hartwig Amination.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or vinyl-substituted pyridine scaffolds. This allows chemists to install groups that can probe deeper into the ATP binding site or extend into solvent-exposed regions to enhance solubility and selectivity.

Expert Insight: The primary challenge with chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle sluggish.[6] To overcome this, the choice of a highly active catalyst system is paramount. We recommend using a palladium precursor paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos, which are known to facilitate the activation of aryl chlorides.[6]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add degassed solvent. A mixture of 1,4-dioxane (4 mL) and water (0.8 mL) is a common and effective choice.[6]

  • Reaction: Place the vial in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_workup Work-up & Purification Combine Reactants Combine: - this compound - Boronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ Inert Atmosphere Evacuate & Backfill with Argon Combine Reactants->Inert Atmosphere Add Solvents Add Degassed Dioxane/Water Inert Atmosphere->Add Solvents Heat Heat to 100 °C (12-24h) Add Solvents->Heat Cool & Dilute Cool to RT Dilute with EtOAc/Water Heat->Cool & Dilute Extract Aqueous Work-up & Extraction Cool & Dilute->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

General Workflow for Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the definitive method for coupling amines with aryl halides, forming the C-N bonds that are often central to the structure of kinase inhibitors.[7] This reaction is frequently used to connect a hinge-binding fragment (like our pyridine) to another part of the inhibitor.

Expert Insight: The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst cycling between Pd(0) and Pd(II) states.[8][9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for deprotonating the amine while it is coordinated to the palladium center, which facilitates the key reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

  • Reagent Preparation: In a glovebox, add to an oven-dried vial: this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Follow steps 6-7 from the Suzuki-Miyaura protocol for extraction and purification.

G Pd0 L₂Pd(0) OxAdd [L₂Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange PdAmido [L₂Pd(II)(Ar)(NR₂)] AmineCoord->PdAmido Deprotonation HX [Base-H]⁺X⁻ AmineCoord->HX PdAmido->Pd0 Reductive Elimination Product Ar-NR₂ PdAmido->Product ArX Ar-Cl ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord

Buchwald-Hartwig Catalytic Cycle.

Case Study: Synthesis of a Lapatinib-Analogue Kinase Inhibitor

To illustrate the practical application of these principles, we present a hypothetical synthesis of an EGFR/HER2 dual inhibitor, structurally analogous to the approved drug Lapatinib.[10][11] Our route will use this compound to construct the key aniline fragment, which is then coupled to a quinazoline core.

The synthesis of Lapatinib and its derivatives often involves the coupling of a substituted aniline with a quinazoline core.[10][11] We can adapt this strategy by using this compound as a precursor to the required aniline fragment.

G Start This compound Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Quinazoline 4-Chloro-6-aminoquinazoline (Core Fragment) Coupling Buchwald-Hartwig Coupling Quinazoline->Coupling Aniline 3-Chloro-4-methoxy-5-nitropyridine Nitration->Aniline Reduction Reduction (Fe/NH₄Cl or H₂/Pd-C) Aniline->Reduction PyridineAniline 5-Amino-3-chloro-4-methoxypyridine (Key Intermediate) Reduction->PyridineAniline PyridineAniline->Coupling Product Final Kinase Inhibitor Coupling->Product

Synthetic Pathway to a Pyridine-based Kinase Inhibitor.

Protocol: Key Buchwald-Hartwig Coupling Step

This protocol details the crucial C-N bond formation between the pre-formed aniline intermediate and the quinazoline core.

  • Reagents: In a glovebox, combine 5-Amino-3-chloro-4-methoxypyridine (1.0 mmol, 1 equiv.), 4-Chloro-6-aminoquinazoline (1.1 mmol, 1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent & Reaction: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the vial and heat to 110 °C for 16 hours.

  • Work-up & Purification: Follow the general work-up and purification procedures described previously to isolate the final kinase inhibitor product.

Visualizing Target Engagement: The Final Moiety in Action

The ultimate purpose of this synthesis is to create a molecule that binds effectively to its kinase target. The this compound moiety, once incorporated, plays a vital role in this interaction.

G Hypothetical Binding Mode in Kinase ATP Pocket cluster_kinase Kinase ATP Pocket cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (e.g., Met NH) Gatekeeper Gatekeeper Residue (T) HydrophobicPocket Hydrophobic Pocket PyridineN Pyridine-N PyridineN->Hinge H-Bond (Key Interaction) MethoxyO Methoxy-O Chloro Chloro Group Chloro->Gatekeeper van der Waals Core Quinazoline Core Core->HydrophobicPocket Hydrophobic Interactions

Sources

Application Notes and Protocols for Pyridine Ring Functionalization of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-chloro-4-methoxypyridine scaffold is a pivotal building block in contemporary chemical synthesis, particularly within pharmaceutical and materials science research. Its strategic functionalization allows for the construction of complex molecular architectures with significant biological activity or tailored material properties. This document provides a comprehensive guide for researchers, offering detailed protocols and expert insights into the primary methods for modifying the pyridine ring of this versatile intermediate. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and direct C-H functionalization strategies. Each section elucidates the mechanistic underpinnings of the transformation, provides validated step-by-step protocols, and discusses the critical parameters that govern reaction success, such as catalyst selection, ligand effects, and regioselectivity.

Introduction: The Chemical Versatility of this compound

This compound is an electron-deficient heterocycle, a characteristic imparted by the electronegative nitrogen atom. This inherent electronic nature makes the pyridine ring susceptible to nucleophilic attack and dictates the regioselectivity of various transformations. The substituents at the C-3 and C-4 positions further modulate this reactivity:

  • 3-Chloro Group: Serves as a versatile leaving group, enabling a host of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The activation of C-Cl bonds is more challenging than their bromide or iodide counterparts, often necessitating specialized, highly active catalyst systems.[1]

  • 4-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent influences the electronic distribution within the ring. It can direct ortho-lithiation to the C-5 position in C-H functionalization protocols and electronically influences the rates of cross-coupling reactions.

Understanding this electronic interplay is fundamental to designing successful and selective functionalization strategies. This guide provides the practical knowledge to leverage these properties for precise molecular engineering.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds at C-3

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. For a substrate like this compound, the primary challenge is the efficient oxidative addition of the palladium(0) catalyst into the relatively inert C-Cl bond. Success hinges on the judicious selection of the ligand, which stabilizes the palladium center and facilitates the catalytic cycle.

Setup Reactants & Catalyst Setup (Ar-Cl, Coupling Partner, Pd Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert 1 Solvent Add Degassed Solvent Inert->Solvent 2 Reaction Heating & Stirring (e.g., 80-120 °C) Solvent->Reaction 3 Workup Aqueous Work-up & Extraction Reaction->Workup 4 Purify Purification (Column Chromatography) Workup->Purify 5

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the commercial availability of a vast array of boronic acids.[2] For chloropyridines, the use of bulky, electron-rich phosphine ligands is critical to promote the challenging oxidative addition step.[1]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is required. Ligands like SPhos and XPhos are highly effective for C-Cl bond activation because their bulk and electron-donating properties promote the formation of the active, monoligated L-Pd(0) species and accelerate oxidative addition.[3]

  • Base: A base is required to activate the boronic acid in the transmetalation step. K₃PO₄ or Cs₂CO₃ are often effective choices. The choice of base can significantly impact yield and should be screened for optimal results.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species. All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Vial 1. Add Solids to Vial (Pyridine, Boronic Acid, Base, Pd(OAc)₂, SPhos) Purge 2. Evacuate & Backfill with Argon (3x) Vial->Purge Solvents 3. Add Degassed Solvents (Dioxane/Water) Purge->Solvents Heat 4. Heat with Stirring (100 °C, 12-24 h) Solvents->Heat Cool 5. Cool to RT & Dilute (EtOAc) Heat->Cool Extract 6. Wash & Extract Cool->Extract Purify 7. Purify via Chromatography Extract->Purify

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-2475-95
Pd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O11012-1870-90
PdCl₂(dppf)Na₂CO₃DME/H₂O851660-85

Table 1. Typical conditions for Suzuki-Miyaura coupling of chloropyridines.[1][5] Yields are estimates based on related substrates and will vary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[6][7] The reaction couples an aryl halide with a primary or secondary amine. As with Suzuki coupling, the choice of ligand is paramount for activating the C-Cl bond.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are common. Highly active ligands such as XPhos or BrettPhos are often required for the amination of aryl chlorides, as they facilitate both the oxidative addition and the C-N reductive elimination steps.[7][8]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. The reaction must be performed under strictly anhydrous conditions as water can interfere with the strong base and the catalyst.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Methodology:

  • Vessel Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Premixing: In a separate vial, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%). Add anhydrous toluene (2 mL). Stir this mixture at room temperature for 10 minutes to form the active catalyst.

  • Reactant Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • Reaction Initiation: Transfer the catalyst premix to the Schlenk tube via syringe. Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Reaction: Stir the mixture for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-1106-2480-98
Pd(OAc)₂ / BrettPhosLiHMDSDioxane10012-2475-95
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1002330-70

Table 2. Typical conditions for Buchwald-Hartwig amination of aryl chlorides.[8][10] Yields are estimates and highly substrate-dependent.

Sonogashira and Stille Couplings

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a dual catalyst system of palladium and copper(I).[11][12] It is invaluable for creating linear, rigid structures. The reaction is typically run under mild, basic conditions using an amine as both the base and sometimes the solvent.[13]

Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[14] Its primary advantages are the stability of the organostannane reagents and tolerance of a wide variety of functional groups.[15][16] However, the high toxicity of tin compounds is a significant drawback, and Suzuki couplings are often preferred.[17]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for the direct displacement of the chloride at C-3 by strong nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).[18] The reaction proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate dictates the feasibility of the reaction.[19][20]

Causality Behind Experimental Choices:

  • Activation: The pyridine nitrogen atom acts as a strong electron-withdrawing group, stabilizing the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C-2 or C-4 positions.[19][20] While attack at C-3 is less favorable than at C-2/C-4, it can still proceed, especially with a good leaving group like chloride and strong nucleophiles.

  • Nucleophiles: Strong nucleophiles are required to initiate the attack on the electron-deficient ring. Common examples include alkoxides (RO⁻), thiolates (RS⁻), and amides (R₂N⁻).

  • Conditions: The reaction often requires elevated temperatures and a polar aprotic solvent (e.g., DMSO, DMF) to facilitate the formation of the charged intermediate.

Setup Combine Substrate & Nucleophile Source (e.g., NaSMe) Solvent Add Polar Aprotic Solvent (e.g., DMF) Setup->Solvent Reaction Heat with Stirring (e.g., 100-150 °C) Solvent->Reaction Workup Quench & Aqueous Work-up Reaction->Workup Purify Purification Workup->Purify

Figure 3: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 3: SNAr with Sodium Thiomethoxide

Methodology:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 mmol, 1.0 equiv.) and sodium thiomethoxide (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-installed leaving groups, thereby improving atom economy.[21][22] For this compound, the most plausible C-H functionalization would occur via directed ortho-metalation (DoM). The 4-methoxy group is a known directing group, which would likely facilitate deprotonation at the adjacent C-5 position.

Causality Behind Experimental Choices:

  • Directing Group: The methoxy group can coordinate with a strong lithium amide base (e.g., lithium tetramethylpiperidide, LTMP), positioning the base to abstract a proton from the adjacent C-5 position.

  • Base: A strong, sterically hindered base like LTMP (formed from n-BuLi and tetramethylpiperidine) is necessary to achieve regioselective deprotonation without competing nucleophilic attack on the pyridine ring.

  • Quench: The resulting lithiated intermediate can be trapped with a variety of electrophiles, such as iodine (for iodination), aldehydes/ketones (for alcohol formation), or CO₂ (for carboxylation).[23]

Protocol 4: Proposed C-H Iodination at C-5 via Directed Metalation

Methodology:

  • Base Preparation: To a flame-dried Schlenk flask under argon, add anhydrous tetrahydrofuran (THF, 5 mL) and cool to -78 °C. Add 2,2,6,6-tetramethylpiperidine (1.1 mmol, 1.1 equiv.). Slowly add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv.). Stir at -78 °C for 30 minutes to form LTMP.

  • Metalation: Slowly add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL) to the LTMP solution at -78 °C. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.5 mmol, 1.5 equiv.) in anhydrous THF (3 mL) to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to isolate the 3-chloro-5-iodo-4-methoxypyridine product.

References

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums. Harvard University. Available at: [Link]

  • Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Stille Coupling. Organic Syntheses. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Wiley Online Library. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link]

  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health. Available at: [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Catalytic C-H Functionalization. University of Science and Technology of China. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-4-methoxypyridine. The purity of this intermediate is paramount for the successful progression of synthetic routes and the integrity of final active pharmaceutical ingredients (APIs). This document provides in-depth, field-proven insights into troubleshooting common purification challenges and answers frequently asked questions, ensuring you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common byproducts are frequently encountered across various methods. Understanding these is the first step to devising an effective purification strategy.

  • Unreacted Starting Materials: Depending on the specific pathway, residual precursors from chlorination or methoxylation steps may be present.[1][2]

  • Isomeric Impurities: Non-regioselective reactions can lead to the formation of other isomers, such as 2-chloro-4-methoxypyridine or 4-chloro-3-methoxypyridine. These often possess very similar physical properties to the desired product, making them particularly challenging to separate.[1][3]

  • Hydrolysis Byproduct (3-Chloro-4-hydroxypyridine): The methoxy group is susceptible to hydrolysis back to a hydroxyl group, especially during aqueous workups or if acidic conditions are not rigorously controlled. This byproduct is significantly more polar than the target compound.[4][5][6]

  • Over-reaction Products: In some synthetic schemes, further reactions on the pyridine ring can occur, leading to di-chlorinated or other substituted species.[1]

  • Reagent-Related Impurities: Byproducts can also arise from the decomposition of reagents, such as those used in Vilsmeier-Haack reactions if this chemistry is employed in a related step.[7][8]

Byproduct_Relationships product This compound (Target Product) isomer Isomeric Impurities (e.g., 2-Chloro-4-methoxypyridine) product->isomer Non-regioselective Synthesis hydrolysis 3-Chloro-4-hydroxypyridine (Hydrolysis Byproduct) product->hydrolysis Hydrolysis of -OCH3 group over_reaction Over-reaction Products product->over_reaction Harsh Reaction Conditions sm Starting Materials (e.g., 4-methoxypyridine) sm->product Incomplete Reaction

Caption: Key byproducts in this compound synthesis.

Q2: What is the first step I should take to purify my crude this compound?

A2: Before attempting any large-scale purification, your first step should always be a small-scale analytical assessment. Thin-Layer Chromatography (TLC) is an indispensable technique for this. It provides a rapid, qualitative snapshot of your crude mixture's complexity.

  • Why TLC is critical: It helps you visualize the number of components, estimate the relative polarity of the product versus impurities, and select an appropriate solvent system for larger-scale purification like column chromatography. For instance, observing a baseline spot in a moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate) likely indicates the presence of the highly polar 3-Chloro-4-hydroxypyridine byproduct.[9]

Q3: Which purification technique is generally most effective: recrystallization or column chromatography?

A3: The choice depends entirely on the TLC analysis of your crude material.

  • Recrystallization is the preferred method if your crude product is already relatively pure (e.g., >90%) and crystalline. It is a highly efficient, scalable, and cost-effective technique for removing small amounts of impurities from a solid compound.[10][11]

  • Flash Column Chromatography is necessary when the crude material is a complex mixture containing multiple byproducts, especially those with polarities similar to the product (like isomers). It offers superior separation power for these challenging mixtures.[1][9] Often, the best approach involves an initial purification by column chromatography followed by a final polishing step via recrystallization to obtain material of the highest purity.

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is a common problem that often traps impurities.

  • Causality:

    • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution rapidly.

    • Rapid Cooling: Cooling the solution too quickly prevents the molecules from aligning properly into a crystal lattice.

    • Inappropriate Solvent: The boiling point of the solvent may be too high, or the solvent system may not be optimal for crystallization.[9][12]

  • Solutions:

    • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to slightly reduce the saturation.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is crucial for forming pure, well-defined crystals.[13][14]

    • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.[10][12]

    • Change Solvent System: Consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[13][15]

Q: My recrystallized product is still impure according to HPLC/TLC analysis. What should I do?

A: This indicates that the chosen recrystallization conditions did not effectively exclude the impurities.

  • Causality:

    • Ineffective Solvent: The impurity may have very similar solubility characteristics to your product in the chosen solvent.

    • Rapid Crystal Growth: As mentioned above, fast cooling can trap impurities within the growing crystal lattice.[9]

  • Solutions:

    • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system with different polarity can be effective. Refer to the solvent selection table below.

    • Wash the Crystals: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.[13]

    • Pre-Purification with Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering it (while still hot) and allowing it to cool.[12] Be aware that charcoal can also adsorb your product, potentially reducing yield.

Column Chromatography Issues

Q: My product is co-eluting with an impurity on the silica gel column. How can I improve the separation?

A: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in the chosen mobile phase, resulting in poor separation.

  • Causality:

    • Suboptimal Mobile Phase: The eluent polarity may not be ideal for resolving the compounds. This is common with isomeric impurities.

    • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap.[9]

  • Solutions:

    • Optimize the Mobile Phase:

      • Reduce Polarity: Use a less polar eluent system (e.g., increase the hexane-to-ethyl acetate ratio). This will cause all compounds to move more slowly, often increasing the separation between them.

      • Use a Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity over the course of the separation. This can effectively separate compounds with a wider range of polarities.[1]

      • Try Different Solvents: Sometimes, switching one of the eluent components (e.g., using dichloromethane instead of ethyl acetate) can alter the specific interactions with the silica gel and improve separation. A survey of chromatographic methods found that different columns and solvent systems can be critical for separating halogenated isomers.[16]

    • Reduce the Sample Load: Use less crude material for the amount of silica gel in your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reverse-phase (C18) column, which separates compounds based on different principles.[1]

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc is_pure Is it >90% pure with minor impurities? tlc->is_pure recrystallize Perform Recrystallization is_pure->recrystallize Yes column Perform Flash Column Chromatography is_pure->column No (Complex Mixture) final_product Pure Product (Verify by HPLC/NMR) recrystallize->final_product re_xtal Recrystallize Purified Fractions column->re_xtal re_xtal->final_product

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent to a boil. Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude material while swirling.[13]

  • Hot Filtration (Optional): If there are insoluble impurities or if you used decolorizing charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Table 1: Recrystallization Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments
Hexane Non-Polar69Good for washing non-polar impurities; product likely insoluble.
Toluene Non-Polar111Can be effective for aromatic compounds.[17]
Isopropanol Polar Protic82Often a good starting point for moderately polar compounds.[9]
Ethanol Polar Protic78Similar to isopropanol; a common choice for recrystallization.
Water Polar Protic100Product is likely insoluble, but can be used as an anti-solvent with a miscible organic solvent like ethanol.[15]
Ethyl Acetate Polar Aprotic77Good for a wide range of polarities. Can be paired with hexane.
Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of fresh silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.[9]

  • Elution: Begin eluting with the non-polar mobile phase, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your purified product. If the product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Purity Assessment

Final purity should always be confirmed using high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment in pharmaceutical development. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a common setup.[18][19] Purity is determined by the area percentage of the main peak. A purity of ≥99.5% is often required for pharmaceutical intermediates.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity of the product and detect impurities. The purity can be assessed by comparing the integration of signals from the main compound to those of any impurities.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.[18]

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot purification challenges and consistently obtain high-purity this compound for your research and development needs.

References

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. PrepChem.com. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2012). CN102875529A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • Google Patents. (2013). CN103304495A - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (2008). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Herold, B., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Phenomenex. (2023). Chiral Phase Selectivity for Cellulose CSP. Retrieved from [Link]

  • R Discovery. (n.d.). Isomeric Impurities Research Articles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the nucleophilic substitution of 3-chloro-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our focus is on providing not just protocols, but a foundational understanding of the reaction to empower you to overcome common challenges.

Introduction: The Chemistry of this compound

This compound is a versatile heterocyclic intermediate. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[1][2] The reactivity of this specific substrate is modulated by two key substituents: the chloro group at the 3-position, which acts as the leaving group, and the electron-donating methoxy group at the 4-position. Understanding the interplay of these groups is crucial for optimizing reaction outcomes. While nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to resonance stabilization of the Meisenheimer intermediate, the substitution at the 3-position presents unique challenges and opportunities.[2][3]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can typically be traced back to one of several factors related to reactivity and reaction conditions.

Probable Causes & Solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring, especially with the mildly activating/deactivating influence of the adjacent methoxy group.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (an alkoxide or amide) using a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu).[2] Be cautious with highly basic conditions which could lead to side reactions.

  • Inadequate Reaction Temperature: SNAr reactions, particularly with less reactive substrates or leaving groups like chloride, often require significant thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. Reactions may require temperatures upwards of 150°C.[1]

  • Improper Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the charged Meisenheimer intermediate.

    • Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity.[2] Protic solvents like ethanol can sometimes be used, especially with microwave heating, but may lead to lower conversions in some cases.[4]

  • Poor Leaving Group Ability: While chlorine is a viable leaving group, it is less reactive than fluorine in many SNAr reactions.[1][2]

    • Solution: If feasible, consider if a more reactive starting material, such as 3-fluoro-4-methoxypyridine, is available. If you must use the chloro-derivative, focus on optimizing the other reaction parameters (nucleophile strength, temperature, and solvent).

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation often arises from the reactivity of the starting materials and products under the reaction conditions.

Probable Causes & Solutions:

  • Reaction with the Methoxy Group: Strong nucleophiles or harsh basic conditions could potentially lead to the cleavage of the methyl group from the methoxy ether, or even displacement of the methoxy group itself.

    • Solution: Use the minimum effective amount of base required to deprotonate your nucleophile. Avoid excessively high temperatures for prolonged periods. If O-demethylation is a persistent issue, consider using a milder base such as K₂CO₃ or Cs₂CO₃.

  • Decomposition of Starting Material or Product: Pyridine derivatives can be sensitive to very high temperatures or strongly acidic/basic conditions.

    • Solution: Screen a range of temperatures to find the lowest possible temperature that allows for a reasonable reaction rate. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Reaction at Other Positions: While substitution is expected at the 3-position, highly reactive nucleophiles or catalysts might lead to minor substitution at other positions or other undesired reactions.

    • Solution: Carefully characterize all products to confirm the structure. If regioisomeric byproducts are observed, a lower reaction temperature may improve selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

A1: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group. The stability of the Meisenheimer intermediate is key to the reaction's feasibility.

Q2: How do the chloro and methoxy groups influence the reactivity of the pyridine ring?

A2:

  • Chloro Group (at C-3): It is an electron-withdrawing group by induction, which slightly activates the ring towards nucleophilic attack. More importantly, it serves as the leaving group.

  • Methoxy Group (at C-4): This group has a dual effect. It is electron-withdrawing by induction but electron-donating by resonance. Its overall effect on the reactivity at the C-3 position is complex and can be substrate and condition-dependent. It can influence the electron density of the ring and the stability of the Meisenheimer intermediate.

Q3: Which nucleophiles are suitable for this reaction?

A3: A wide range of nucleophiles can be employed, with their reactivity being a key factor.

  • Oxygen Nucleophiles: Alcohols and phenols are common, often used as their corresponding alkoxides or phenoxides for enhanced reactivity.

  • Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles.[5] In some cases, a base may be needed to deprotonate the amine or to act as a scavenger for the HCl generated.

  • Sulfur Nucleophiles: Thiols are generally excellent nucleophiles and can react readily, often as thiolates.[6]

Part 3: Experimental Protocols & Data

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine)

  • A non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the base (1.2 equivalents).

  • Add the desired amine (1.1 equivalents) and anhydrous solvent to achieve a substrate concentration of 0.1-0.5 M.

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., start at 80°C and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile TypeExampleBase (equiv.)SolventStarting Temp. (°C)
Secondary AmineMorpholineNaOtBu (1.2)Toluene/Dioxane80-110
Primary AmineBenzylamineCs₂CO₃ (1.4)DMF100
AlcoholPhenolNaH (1.1)DMSO120
ThiolThiophenolK₂CO₃ (1.5)NMP80

Part 4: Visualizing the Process

Diagram 1: General SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyridine This compound Meisenheimer Meisenheimer Complex (Non-aromatic) Pyridine->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 3-Nu-4-methoxypyridine Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low / No Conversion Check_Nucleophile Is the nucleophile strong enough? (e.g., anionic form used?) Start->Check_Nucleophile Check_Nucleophile->Check_Nucleophile No (Use stronger base) Increase_Temp Increase reaction temperature (e.g., to 100-150°C) Check_Nucleophile->Increase_Temp Yes Change_Solvent Switch to a better solvent? (e.g., DMSO, DMF) Increase_Temp->Change_Solvent Still low conversion Success Reaction Successful Increase_Temp->Success Conversion improves Check_Purity Verify starting material purity Change_Solvent->Check_Purity Still low conversion Change_Solvent->Success Conversion improves Check_Purity->Success Impurity found & resolved

Caption: A decision tree for addressing low reaction conversion.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Den Hertog, H. J., & Jouwersma, C. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(3), 171-180.
  • Taylor & Francis Online. (2011). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]

  • S. R. D. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

Sources

Technical Support Center: Sonogashira Coupling of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of Sonogashira coupling reactions involving 3-Chloro-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The inherent electronic properties and structural features of this compound present unique challenges, primarily related to the low reactivity of the C-Cl bond and the potential for catalyst inhibition. This guide provides in-depth, mechanistically-grounded solutions to the most frequently encountered side reactions.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My main impurity is the homocoupled dimer of my terminal alkyne. What is causing this and how can I minimize it?

A1: Cause and Mechanism

This is the most common side reaction in Sonogashira couplings and is known as Glaser or Hay coupling.[1][2] It is particularly prevalent in standard protocols that use a copper(I) co-catalyst. The mechanism involves the formation of a copper(I) acetylide intermediate, which can then undergo oxidation (often by trace oxygen) to dimerize, forming a symmetric 1,3-diyne.[1][3] This side reaction consumes your valuable alkyne and complicates purification.

Solutions:

  • Implement Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][4][5] While copper increases the reaction rate under certain conditions, modern palladium catalysts and ligand systems are highly efficient for coupling aryl chlorides without it.[1] Be aware that copper-free reactions may require slightly elevated temperatures or longer reaction times.

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a key oxidant in the Glaser coupling pathway.[6][7] To mitigate this, thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Modify Reaction Atmosphere: Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can drastically reduce homocoupling to as low as 2%.[6][7]

  • Optimize Reagent Stoichiometry: Using a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling product over the dimer, but this is not a primary solution and should be combined with other strategies.

Q2: The conversion of this compound is very low, and the reaction stalls. How can I drive the reaction to completion?

A2: Cause and Mechanism

This issue stems from the low reactivity of the aryl chloride bond. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[2] The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making this initial activation step difficult.[8] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, acting as a potential inhibitor and reducing its catalytic activity.

Solutions:

  • Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of highly active, low-coordinate Pd(0) species that are more effective at activating aryl chlorides.[9]

    • Palladium Precatalyst: Use modern Pd(II) precatalysts that readily generate the active Pd(0) species in situ.

  • Optimize Reaction Temperature: While Sonogashira reactions are known for mild conditions, aryl chlorides often require heating to achieve reasonable reaction rates.[8] Carefully increase the temperature (e.g., to 80-120 °C), monitoring for potential decomposition or an increase in side products.

  • Choose an Appropriate Base and Solvent:

    • Base: The choice of base is critical.[10][11] While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ can be more effective, particularly in copper-free protocols.[10]

    • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are often superior to THF or acetonitrile for challenging couplings as they can help solubilize reagents and facilitate the reaction at higher temperatures.[2][12]

Q3: I am observing a significant amount of 4-methoxypyridine in my crude reaction mixture. What is this dehalogenation side reaction?

A3: Cause and Mechanism

This side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[13] This can occur via several pathways, often involving the palladium catalyst. A common route involves the oxidative addition of the aryl chloride to Pd(0), followed by a reaction with a hydride source before the alkyne can couple. The hydride source can be the amine base, solvent (like THF), or even trace water. This is more common at higher temperatures and with electron-rich aryl halides.

Solutions:

  • Screen Different Bases: Amine bases can sometimes act as hydride donors. Switching to an inorganic base like K₂CO₃ or Cs₂CO₃ can eliminate this possibility.[10]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize water as a potential proton and hydride source.

  • Lower the Reaction Temperature: Hydrodehalogenation is often more prevalent at elevated temperatures. Find the lowest possible temperature that still allows for an acceptable rate of the desired cross-coupling.

  • Increase Alkyne Concentration: Ensuring a sufficient concentration of the reactive alkyne partner can help the transmetalation step outcompete the dehalogenation pathway.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues with this specific Sonogashira coupling.

Sonogashira_Troubleshooting start_node Start: Sonogashira of This compound problem_node problem_node start_node->problem_node Analyze Crude Reaction cause_node1 Cause: Glaser Homocoupling problem_node->cause_node1 High Alkyne Dimer? cause_node2 Cause: 1. Low C-Cl Reactivity 2. Catalyst Inhibition problem_node->cause_node2 Low Conversion of Aryl Chloride? cause_node3 Cause: Hydrodehalogenation problem_node->cause_node3 Dehalogenation Product (4-methoxypyridine)? cause_node cause_node solution_node solution_node check_node Re-run and Analyze solution_node1 1. Use Copper-Free Protocol 2. Ensure Rigorous Inert Atmosphere 3. Degas Solvents Thoroughly cause_node1->solution_node1 Solution solution_node1->check_node solution_node2 1. Use Bulky, e--rich Ligands (XPhos) 2. Increase Temperature Carefully 3. Switch to Inorganic Base (Cs₂CO₃) cause_node2->solution_node2 Solution solution_node2->check_node solution_node3 1. Switch from Amine to Inorganic Base 2. Use Anhydrous Conditions 3. Lower Reaction Temperature cause_node3->solution_node3 Solution solution_node3->check_node

Caption: A decision tree for troubleshooting Sonogashira side reactions.

Comparative Summary of Side Reactions & Solutions
Problem Observed Probable Cause Primary Solutions Secondary Actions
Alkyne Dimer Glaser-Hay Homocoupling (Cu-catalyzed oxidation)[1][2]Switch to a copper-free protocol .[4][5]Rigorously degas all reagents; maintain a strict inert (Ar/N₂) atmosphere.[6]
Low Conversion / Stalled Reaction Low reactivity of C-Cl bond; Catalyst inhibition by pyridine-N.[2][8]Use a more active catalyst system (e.g., Pd precatalyst with bulky, electron-rich phosphine ligands).Increase reaction temperature incrementally; screen stronger inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[10]
Dehalogenation Product Hydrodehalogenation (reaction with a hydride source).[13]Replace amine base with an inorganic base (e.g., K₂CO₃).Ensure anhydrous conditions; use the lowest effective reaction temperature.
Recommended Starting Protocol: Copper-Free Sonogashira

This protocol is designed as a robust starting point to minimize the most common side reactions. Further optimization of ligand, base, and temperature may be required for your specific alkyne.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) or a suitable Pd(II) precatalyst

  • XPhos (4 mol%) or another bulky phosphine ligand

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under a positive pressure of Argon.

  • Reagent Addition: Add the this compound to the flask.

  • Solvent and Alkyne: Add the anhydrous, degassed solvent via cannula or syringe, followed by the terminal alkyne.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to one more cycle of vacuum/argon backfill to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism Overview: Desired vs. Undesired Pathways

The following diagram illustrates the competition between the productive Sonogashira cycle and the interfering Glaser coupling cycle.

Sonogashira_vs_Glaser cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L)₂ Pd0->PdII Oxidative Addition (Ar-Cl) Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII->Pd_Alkyne Transmetalation (from Cu-C≡CR or directly) Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation (R-C≡CH + Base) Cu_Acetylide->PdII Feeds into Sonogashira Cycle Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization (O₂ present)

Sources

degradation and stability issues of 3-Chloro-4-methoxypyridine in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-methoxypyridine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth insights and practical solutions for the degradation and stability issues commonly encountered when working with this compound in acidic media. As Senior Application Scientists, we understand that stability is paramount from early-stage research to formulation development. This resource consolidates our expertise and field-proven methodologies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in an acidic environment?

A1: The principal stability issue is its susceptibility to acid-catalyzed hydrolysis. The molecule has two main sites vulnerable to degradation under acidic conditions: the methoxy group and, to a lesser extent, the chloro substituent. The most commonly observed degradation pathway involves the hydrolysis of the 4-methoxy group to yield 3-chloro-4-hydroxypyridine. This occurs because the pyridine nitrogen gets protonated in acid, which electronically influences the rest of the ring system.

Q2: How does protonation of the pyridine nitrogen affect the molecule's stability?

A2: In acidic media, the lone pair of electrons on the pyridine nitrogen atom readily accepts a proton, forming a pyridinium ion. This protonation significantly alters the electronic properties of the aromatic ring, making it more electron-deficient. This electronic "pull" can make the substituents, particularly the methoxy group at the 4-position, more susceptible to nucleophilic attack by water, initiating the hydrolysis process.

Q3: Are there other potential degradation pathways besides hydrolysis?

A3: While acid-catalyzed hydrolysis is the most prominent pathway, other degradation mechanisms can occur, especially under forced degradation conditions which are used to intentionally decompose a sample.[1][2] These can include oxidation if oxidizing agents are present, or photodegradation upon exposure to light.[3] However, in a purely acidic aqueous environment, hydrolysis is the reaction you should anticipate and control for.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your experiments.

Q4: My solution of this compound in an acidic buffer turned slightly yellow overnight. What does this indicate?

A4: A color change to yellow or brown is a common visual indicator of chemical degradation.[3] While it may not signify extensive decomposition, it strongly suggests the formation of new chemical species. The color could arise from minor degradation products that are chromophoric.

  • Causality: The formation of the phenolic compound 3-chloro-4-hydroxypyridine and its potential subsequent oxidation can lead to colored byproducts.

  • Recommended Action: Do not rely on visual inspection alone. Immediately analyze the sample using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Q5: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after incubating my sample in acidic conditions. How can I confirm its identity?

A5: The appearance of a new, earlier-eluting (more polar) peak in a reverse-phase HPLC analysis is a classic sign of hydrolysis. The likely candidate for this peak is 3-chloro-4-hydroxypyridine, as the hydroxyl group is significantly more polar than the original methoxy group.

  • Self-Validating Protocol:

    • Mass Spectrometry (LC-MS): The most direct way to gain structural information. Analyze the new peak by LC-MS. The expected mass of the 3-chloro-4-hydroxypyridine degradant will be lower than the parent compound due to the replacement of a -OCH₃ group (mass ≈ 31 Da) with an -OH group (mass ≈ 17 Da).

    • Forced Degradation Confirmation: Intentionally degrade a sample of this compound under more stringent acidic conditions (e.g., 0.1 M HCl at 60°C for several hours) to purposefully generate the degradant.[3] The peak corresponding to the suspected impurity should increase in size, confirming it is a degradation product.

    • Co-injection (if standard is available): If you have a reference standard of 3-chloro-4-hydroxypyridine, co-inject it with your degraded sample. If the new peak's retention time matches and the peak shape remains symmetrical, this provides strong evidence of its identity.

Q6: The measured concentration of my this compound stock solution, prepared in a mildly acidic solvent, is decreasing over time. How can I improve its stability for long-term storage?

A6: A decrease in concentration is a definitive sign of instability.[3] To mitigate this, you must control the environmental factors that accelerate degradation.

  • Expert Recommendations:

    • Solvent Choice: If possible, prepare stock solutions in a non-acidic, aprotic organic solvent like acetonitrile or DMSO where the compound is stable. Prepare acidic aqueous working solutions fresh daily from this stock.

    • Temperature Control: Store all solutions, especially aqueous ones, at reduced temperatures (2-8 °C for short-term, or frozen at -20 °C for long-term).[3] Always ensure the compound remains soluble at the storage temperature before use.

    • pH Management: If the experiment requires an acidic pH, use the mildest acid concentration and the highest pH value that is compatible with your experimental protocol.

    • Protection from Light & Air: Store solutions in amber vials to protect against photodegradation. To prevent oxidation, consider purging the vial's headspace with an inert gas like nitrogen or argon before sealing.[3]

Mechanistic Insight: The Acid-Catalyzed Degradation Pathway

Understanding the underlying mechanism is key to predicting and controlling stability. The degradation primarily follows an acid-catalyzed nucleophilic aromatic substitution pathway, specifically targeting the methoxy group.

  • Protonation of the Pyridine Nitrogen: The reaction is initiated by the protonation of the basic pyridine nitrogen by an acid (H₃O⁺), forming a pyridinium ion. This step is fast and reversible.

  • Activation of the Ring: The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making the carbon atoms more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom bonded to the methoxy group (C4-position). This is typically the rate-determining step.

  • Proton Transfer & Elimination: A series of proton transfers occurs, leading to the protonation of the methoxy group, turning it into a good leaving group (methanol). The departure of methanol and a final deprotonation step regenerates the aromaticity of the ring, yielding the final product, 3-chloro-4-hydroxypyridine.

This mechanism is analogous to the acid-catalyzed hydrolysis of esters and other ethers.[4][5]

Proposed Degradation Pathway Diagram

G cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination Compound This compound Protonated Pyridinium Ion Compound->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product 3-Chloro-4-hydroxypyridine Intermediate->Product - CH₃OH - H₃O⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, a key requirement of regulatory bodies like the ICH.[1][2]

Objective: To investigate the stability of this compound under acidic stress and generate its primary degradation product.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

  • pH meter

  • Temperature-controlled oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in 50:50 ACN:water.

  • Sample Preparation:

    • Test Sample: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water to achieve a final concentration of 0.5 mg/mL. This sample is not exposed to acid stress.

  • Stress Condition: Incubate both the Test and Control samples at 60°C.

  • Time Points: Withdraw aliquots from both solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn acidic aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method. The goal is to achieve a baseline separation between the parent peak and any new peaks that appear. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound in the stressed sample over time.

    • Monitor the increase in the peak area of any new degradant peaks.

    • Aim for approximately 10-20% degradation of the active ingredient, as this is generally sufficient to demonstrate the specificity of an analytical method.[6]

Troubleshooting Workflow Diagram

G Start Instability Observed (e.g., color change, new HPLC peak) Check Is the issue reproducible? Start->Check Check->Start No (Check for contamination/error) Analyze Characterize Degradant(s) using LC-MS / NMR Check->Analyze Yes Quantify Quantify Degradation Rate (Forced Degradation Study) Analyze->Quantify Mitigate Implement Mitigation Strategies Quantify->Mitigate Store Optimize Storage: - Lower Temperature - Protect from Light/Air - Use Aprotic Stock Solvent Mitigate->Store Formulate Optimize Formulation: - Adjust pH - Use Buffers - Screen Excipients Mitigate->Formulate

Caption: A logical workflow for troubleshooting stability issues.

Data Summary

The following table summarizes typical stress conditions used in forced degradation studies as recommended by ICH guidelines.[1][2]

Stress ConditionReagent / ConditionTypical DurationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursHydrolysis of methoxy group
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursPotential hydrolysis of chloro group or other reactions
Oxidation 3-30% H₂O₂4 - 24 hoursOxidation of the pyridine ring or substituents
Thermal 60 - 80 °C24 - 72 hoursThermally induced degradation
Photolytic ICH-compliant light sourceVariesPhotodegradation

References

  • Hydrolysis Mechanisms Overview. (n.d.). Retrieved from the U.S. Environmental Protection Agency. This document provides a general overview of hydrolysis mechanisms for various organic functional groups.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
  • Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (n.d.). Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information (NCBI).
  • Stability issues of 3-Methyl-4-hydroxypyridine in solution. (n.d.). Benchchem. This technical support guide for a related compound offers relevant strategies for improving solution stability.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. This paper reviews the purpose and application of forced degradation studies in pharmaceutical development.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
  • Mechanism of ester hydrolysis. (2019, January 15). YouTube. This video details the acid-catalyzed hydrolysis mechanism for esters, which shares principles with ether hydrolysis.
  • This compound hydrochloride Product Information. (n.d.). EvitaChem. This product page describes the chemical properties and reactivity of the compound.
  • 3-Chloro-4-methylpyridine PubChem Entry. (n.d.). National Center for Biotechnology Information (NCBI). PubChem database entry providing physical and chemical properties.
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Center for Biotechnology Information (NCBI).
  • Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. (2009). PubMed.
  • Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... (n.d.). ResearchGate.
  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. An educational resource explaining the fundamentals of hydrolysis reactions for various organic compounds.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. A tutorial explaining the mechanisms of ester hydrolysis under acidic and basic conditions.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs.... (2023, May 16). PubMed Central (PMC).
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace.
  • 3-Chloro-4-methylpyridine Product Information. (n.d.). Sigma-Aldrich.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Product Information. (n.d.). Sigma-Aldrich.
  • 3-Chloro-4-methoxyaniline Product Information. (n.d.). Sigma-Aldrich.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Multidrug co-crystals: towards the development of effective therapeutic hybrids. (n.d.). Semantic Scholar.

Sources

troubleshooting and interpreting NMR spectra of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Chloro-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural verification and purity assessment. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into interpreting spectra and troubleshooting common experimental issues you may encounter with this specific molecule.

Interpreting the 'Standard' Spectrum

Before troubleshooting, it's essential to have a baseline. The NMR spectrum of this compound is defined by its substituted pyridine core. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating methoxy group, creates a distinct pattern.

Protons on a pyridine ring are typically found further downfield (at a higher ppm) than those on a benzene ring due to the deshielding effect of the electronegative nitrogen atom.[1] The signals for aryl protons generally appear in the 6.5-8.0 ppm range.[2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm and coupling constants (J) in Hertz for this compound, assuming a standard deuterated solvent like CDCl₃. These values are based on established substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.3Singlet (s)-1H
H-5~8.1Doublet (d)JH5-H6 ≈ 5.5 Hz1H
H-6~6.8Doublet (d)JH6-H5 ≈ 5.5 Hz1H
-OCH₃~3.9Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-2~151
C-3~122
C-4~165
C-5~150
C-6~108
-OCH₃~56

Frequently Asked Questions (FAQs)

Q1: Why are the pyridine protons (H-2, H-5, H-6) so far downfield compared to benzene?

The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This "deshielding" effect means the protons are more exposed to the spectrometer's external magnetic field, causing them to resonate at a higher chemical shift (further downfield).[1]

Q2: I only see three signals in the aromatic region. Is my product correct?

Yes, this is expected. This compound has three protons on the pyridine ring. You should expect to see signals corresponding to H-2, H-5, and H-6. Their integration values should be equal (1H each).

Q3: My methoxy (-OCH₃) signal is a sharp singlet. Is that correct?

Absolutely. The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, so they appear as a single, sharp peak with an integration of 3H.

Q4: What are the most common impurities I might see in my spectrum?

Common impurities often arise from solvents used during the reaction or purification steps. These can include:

  • Water (H₂O): A broad singlet, chemical shift is highly variable but often seen around 1.56 ppm in CDCl₃.[3]

  • Ethyl Acetate: Signals at ~4.12 (q), ~2.05 (s), and ~1.26 (t) ppm.[4]

  • Dichloromethane (DCM): A singlet around 5.30 ppm.[3]

  • Acetone: A singlet around 2.17 ppm.[3] Residual acetone from cleaning NMR tubes is a very common contaminant.[5]

In-Depth Troubleshooting Guides

Problem: My aromatic signals are broad and poorly resolved.

Broad signals are a common issue that can obscure vital coupling information.[6] Several factors can cause this.

Possible Cause 1: Sample Concentration is Too High At high concentrations, molecules can aggregate or the solution viscosity can increase. Both factors lead to slower molecular tumbling in the solution, which is a primary cause of signal broadening.[5]

  • Solution: Prepare a more dilute sample. For a typical small molecule (<1000 g/mol ), 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR.[7]

Possible Cause 2: Paramagnetic Impurities Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening.[6]

  • Solution:

    • Degas the Sample: Bubble an inert gas like nitrogen or argon through the NMR solvent before preparing your sample.

    • Use a Metal Chelator: If you suspect metal contamination from a previous reaction step, consider adding a small amount of EDTA to a fresh sample or re-purifying your compound.

Possible Cause 3: Poor Spectrometer Shimming The homogeneity of the magnetic field around the sample is critical for sharp signals. Poor shimming results in a non-uniform field, causing broadening.[8]

  • Solution: Ensure the sample volume is correct (typically 0.6-0.7 mL for a 5 mm tube) to allow for proper shimming. If the problem persists, consult the facility manager as the spectrometer may require manual shimming.

Caption: Troubleshooting workflow for broad NMR signals.

Problem: I have extra peaks in my spectrum that I can't identify.

Unidentified signals usually point to residual solvents, starting materials, or side products. A systematic approach is key to identification.

Step 1: Check Common Solvent Impurities First, compare your unknown peaks to established tables of NMR impurities.[3][4] A singlet at 7.26 ppm is the residual CHCl₃ in the CDCl₃ solvent, and a triplet around 77 ppm in the ¹³C spectrum is the CDCl₃ carbon itself.[2]

Step 2: Analyze Integration and Multiplicity If the signals don't match common solvents, analyze their characteristics.

  • Integration: Does the integration of the unknown peak correspond stoichiometrically to your product? If it's a small, non-integer value, it's likely an impurity.

  • Multiplicity: A complex splitting pattern may suggest a structurally related side product, while simple singlets or triplets often point to common lab solvents.

Step 3: Use a Different Solvent Overlapping signals can be resolved by changing the deuterated solvent.[5] Aromatic solvents like Benzene-d₆ are known to induce significant shifts in solute signals due to their magnetic anisotropy, often revealing hidden peaks.

Caption: Decision tree for identifying unknown NMR signals.

Key Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

The quality of your spectrum is directly dependent on the quality of your sample preparation. Follow these steps to minimize common issues.

  • Glassware: Use a clean, dry vial and NMR tube. Rinse the NMR tube with acetone and dry it in an oven for at least an hour to remove residual solvents.

  • Weighing: Accurately weigh 5-10 mg of your purified this compound into the vial.

  • Dissolution: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex until the sample is completely dissolved. A homogeneous solution is critical for good shimming.

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Solids will interfere with magnetic field homogeneity.[7]

  • Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is between 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is thoroughly mixed.

Protocol 2: Confirming Exchangeable Protons (e.g., Water)

If you suspect a peak is from water or another exchangeable proton (like an -OH or -NH group), a D₂O shake can confirm its identity.[5]

  • Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube tightly and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again. The peak corresponding to the exchangeable proton will have disappeared or significantly diminished in intensity.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Image]. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Table]. Retrieved from [Link]

  • Thieme. (n.d.). 3.1H NMR Spectroscopy. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.
  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Support Center: Alternative Catalytic Systems for Reactions Involving 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 3-Chloro-4-methoxypyridine. This guide is designed to provide practical, in-depth answers to common challenges encountered when using this substrate in cross-coupling and other catalytic reactions. We will move beyond standard textbook conditions to explore alternative catalytic systems that can overcome the specific hurdles presented by this electron-rich, coordinating heterocyclic halide.

General Considerations for this compound Reactivity

Before diving into specific reaction troubleshooting, it is crucial to understand the inherent chemical personality of this compound. Its reactivity is governed by a few key features:

  • Electron-Rich Nature: The methoxy group is strongly electron-donating, which increases the electron density of the pyridine ring. This makes the C-Cl bond stronger and more resistant to oxidative addition, the critical first step in many palladium- and nickel-catalyzed cycles.[1]

  • Coordinating Nitrogen: The pyridine nitrogen is a Lewis base and can coordinate to the metal center of the catalyst. This can sometimes inhibit catalysis by occupying a coordination site needed for the reaction to proceed.[2][3]

  • Steric Hindrance: The chlorine atom is situated between the nitrogen and methoxy groups, which can present steric challenges for catalyst binding.

These properties often render traditional catalysts like Pd(PPh₃)₄ inefficient, necessitating the use of more specialized and modern catalytic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but coupling aryl chlorides, especially electron-rich ones, can be challenging.[1][4]

Question 1: My Suzuki coupling of this compound with an arylboronic acid is failing or giving very low yields using Pd(PPh₃)₄ and K₂CO₃. What is the likely cause and what alternative systems should I try?

Answer: The failure of traditional catalysts like Pd(PPh₃)₄ is a common issue with electron-rich heteroaryl chlorides.[4] The primary reason is the slow rate of oxidative addition to the strong C-Cl bond. Additionally, the triphenylphosphine ligand is often not electron-rich or bulky enough to promote the necessary reductive elimination step efficiently.

Recommended Alternative Systems:

Your primary strategy should be to switch to a more active catalytic system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5] These ligands stabilize the palladium center, accelerate oxidative addition, and promote the final reductive elimination step.

Catalyst Selection Workflow for Suzuki Coupling

start Problem: Low Yield in Suzuki Coupling check_catalyst Is the catalyst Pd(PPh3)4 or similar? start->check_catalyst switch_ligand Switch to Bulky, Electron-Rich Ligand System check_catalyst->switch_ligand Yes optimize_base Optimize Base and Solvent check_catalyst->optimize_base No ligand_type Choose Ligand Type switch_ligand->ligand_type base_options Try stronger, non-nucleophilic bases: - K3PO4 - Cs2CO3 - NaOt-Bu optimize_base->base_options biaryl Examples: - SPhos / XPhos - RuPhos / BrettPhos - Use Pd(dba)2 or Pd(OAc)2 as precursor ligand_type->biaryl Biarylphosphines nhc Examples: - IPr / IMes - Use PEPPSI-type precatalysts ligand_type->nhc NHCs biaryl->optimize_base nhc->optimize_base Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(HNR2)]+ Cl- OA_Complex->Amine_Complex + HNR2 - Cl- Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex + Base - [Base-H]+ Cl- Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Sources

safe handling, storage, and disposal of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxypyridine. As Senior Application Scientists, we have synthesized technical data and field-proven insights to ensure the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling, storage, and disposal of this compound.

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous chemical. The primary hazards include:

  • Acute Toxicity: It can be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]

2. What Personal Protective Equipment (PPE) is required when handling this compound?

A comprehensive suite of PPE is necessary to minimize exposure.[3] This includes:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended when there is a risk of splashing.[4]
Skin Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Gloves should be inspected before use and changed regularly, typically every 30 to 60 minutes, or immediately if contaminated.[3][4]
Lab CoatA fire/flame-resistant and impervious lab coat should be worn.[3]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if handling outside of a fume hood or if dusts are generated.[3][5]

Always work within a certified chemical fume hood to minimize inhalation exposure.[3]

3. How should this compound be stored?

Proper storage is critical to maintain the integrity of the compound and ensure safety. Key storage requirements include:

  • Container: Keep the container tightly closed.[6][7]

  • Environment: Store in a dry, cool, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][6]

  • Light and Air Sensitivity: The compound may be air and light-sensitive, so handling and storing under an inert gas is recommended.[5][7]

4. What is the proper procedure for disposing of this compound waste?

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Leave the chemical in its original container if possible.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Contaminated consumables (e.g., gloves, pipette tips, paper towels) should also be collected in a designated hazardous waste container.

5. What should I do in case of accidental exposure?

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[8] Remove contaminated clothing while rinsing.[8] If irritation persists, seek medical attention.[6][9]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[10]
Inhalation Move the exposed person to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Scenario 1: I've noticed a color change in my stored this compound. Is it still usable?

  • Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. Can I still use it in my reaction?

  • Answer: A color change is a potential indicator of degradation. This compound can be sensitive to air and light.[5][7] This degradation could impact the purity of the material and the outcome of your experiment. It is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before proceeding. If the purity is compromised, it is best to use a fresh batch of the reagent to ensure the reliability of your results. To prevent this in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5][7]

Scenario 2: My reaction is not proceeding as expected, and I suspect an issue with the reagent.

  • Question: I am running a reaction where this compound is a key starting material, but the reaction is sluggish or failing. What could be the cause related to the handling of this reagent?

  • Answer: Several factors related to the handling and storage of this compound could be at play:

    • Moisture Sensitivity: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] This absorbed water can interfere with moisture-sensitive reactions. Ensure the reagent is handled under dry conditions, and if necessary, dried in a vacuum oven before use.

    • Degradation: As mentioned previously, the compound can degrade if not stored properly. Impurities from degradation can inhibit or alter the course of your reaction.

    • Incomplete Transfer: Due to its solid nature, ensure that the reagent is completely transferred and dissolved in the reaction mixture. Inadequate solubilization can lead to lower effective concentrations and slower reaction rates.

Scenario 3: I have a small spill of this compound powder in the fume hood. How do I clean it up safely?

  • Question: I've spilled a small amount (less than 1 gram) of this compound powder inside the chemical fume hood. What is the correct cleanup procedure?

  • Answer: For a minor spill contained within a fume hood, you can perform the cleanup yourself if you have the proper training and equipment.[12] Follow these steps:

    Spill_Cleanup start Minor Spill (<1g) in Fume Hood ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe contain Contain the Spill (Prevent spreading) ppe->contain cleanup Gently Sweep or Wipe Up with a Damp Paper Towel contain->cleanup dispose Place Contaminated Materials in a Labeled Hazardous Waste Bag cleanup->dispose decontaminate Decontaminate the Spill Area with Soap and Water dispose->decontaminate end Cleanup Complete decontaminate->end

[12] 2. Containment: Ensure the spill is contained and does not spread. [12] 3. Cleanup: Gently sweep the solid material into a dustpan or wipe it up with a damp paper towel to avoid generating dust. [5] 4. Disposal: Place the collected powder and any contaminated cleaning materials into a clearly labeled hazardous waste bag or container. [5] 5. Decontamination: Wipe down the spill area with soap and water. 6. Reporting: Report the incident to your supervisor.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately. [12]

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009-09-26). Fisher Scientific.
  • SAFETY DATA SHEET. (2013-11-01). Fisher Scientific.
  • SAFETY DATA SHEET. (2025-04-29). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024-04-01). Fisher Scientific.
  • SAFETY DATA SHEET. (2023-03-04). TCI Chemicals.
  • SAFETY DATA SHEET. (2010-08-26). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET. (2024-03-31). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). CDC.
  • SAFETY DATA SHEET. (2024-03-15). Fisher Scientific.
  • SAFETY DATA SHEET. (2024-09-08). Sigma-Aldrich.
  • Hazardous Chemical Exposures. (n.d.). Princeton University.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020-11-06). European Chemicals Agency.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.
  • PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Fluoro-4-Methoxypyridine. (2025-07-19). ChemicalBook.
  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem.
  • Safety Data Sheet Warning. (2022-11-03). CymitQuimica.
  • Personal protective equipment for handling 3-Chloro-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • Spill Response Procedures. (n.d.). Tennessee State University.
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet. (2025-02-01). ChemicalBook.
  • SAFETY DATA SHEET. (2010-10-20). Fisher Scientific.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Chemical Spill Clean-Up. (n.d.). TBEP Labs.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Chloro-4-methoxypyridine and 3-bromo-4-methoxypyridine: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of heterocyclic building blocks, substituted halopyridines are indispensable. This guide provides an in-depth comparative analysis of two closely related yet distinct reagents: 3-Chloro-4-methoxypyridine and 3-bromo-4-methoxypyridine. Our objective is to move beyond a simple cataloging of properties and delve into the causality behind their differing reactivities, providing field-proven insights and actionable experimental protocols to guide your synthetic strategy.

Physicochemical Properties: The Foundation

A molecule's physical and chemical properties are the bedrock of its behavior in a reaction vessel. While structurally similar, the difference in the halogen atom imparts subtle but significant variations in their characteristics.

PropertyThis compound3-bromo-4-methoxypyridine
CAS Number 861024-97-7 (as HCl salt)[1]82257-09-8[2]
Molecular Formula C₆H₆ClNOC₆H₆BrNO[2]
Molecular Weight 143.57 g/mol [3]188.02 g/mol [2]
Appearance White to off-white crystalline solid (as HCl salt)[1]Pale yellow liquid or solid[4][5]
Boiling Point ~213.8 °C (Predicted for free base)[3]~214.5 °C (Predicted)[4]
pKa Not readily available4.19 (Predicted)[4]
Solubility Soluble in polar solvents like water and ethanol (as HCl salt)[1]Slightly soluble in water (9.8 g/L)[6]

The most notable difference is the molecular weight, a direct consequence of the heavier bromine atom. This has implications for atom economy, especially in large-scale synthesis where cost and efficiency are paramount.

The Heart of the Matter: Carbon-Halogen Bond Reactivity

The divergent synthetic performance of these two molecules stems almost entirely from the intrinsic properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

The generally accepted reactivity trend for aryl halides in these reactions is: I > Br > OTf > Cl .[7] This hierarchy is primarily governed by two factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 276 kJ/mol) is significantly weaker and thus easier to break than the C-Cl bond (approx. 328 kJ/mol).[7][8] Less energy is required to cleave the C-Br bond during the initial, often rate-limiting, step of the catalytic cycle.

  • Oxidative Addition Kinetics: This crucial first step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The process is generally faster for aryl bromides than for aryl chlorides.[7][9] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium center.

This fundamental difference in reactivity is the guiding principle for selecting one reagent over the other.

Caption: General reactivity trend of carbon-halogen bonds in oxidative addition.

Comparative Performance in Key Transformations

To illustrate the practical implications of these principles, we will compare the performance of our two subject compounds in two of the most ubiquitous cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures common in pharmaceuticals.[10]

Reactivity Comparison: 3-bromo-4-methoxypyridine is the more reactive partner. It will typically couple with a wide range of boronic acids and esters under milder conditions (lower temperatures, shorter reaction times) and often requires lower catalyst loadings.[11][12] In contrast, this compound generally requires more forcing conditions or, more strategically, the use of advanced, highly active catalyst systems featuring bulky, electron-rich phosphine ligands to achieve comparable yields.[13]

Illustrative Data (Hypothetical)

Halopyridine SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
3-bromo-4-methoxypyridinePd(PPh₃)₄, Na₂CO₃804>90%
This compoundPd(PPh₃)₄, Na₂CO₃10024<20%
This compoundPd₂(dba)₃, SPhos, K₃PO₄1006>85%

graph TD {
subgraph "Suzuki-Miyaura Catalytic Cycle"
direction LR;
A["Pd(0)L₂"] -- "Oxidative Addition
(Rate-Limiting Step)" --> B["Ar-Pd(II)(X)L₂"];
B -- "Transmetalation
(R-B(OR)₂ + Base)" --> C["Ar-Pd(II)(R)L₂"];
C -- "Reductive Elimination" --> D["Ar-R"];
D --> A;
end
B -- "Faster for C-Br" --> C;
B -- "Slower for C-Cl" --> C;

node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-halopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Causality Note: For the more challenging 3-chloro substrate, a pre-catalyst and a specialized, bulky phosphine ligand are often required to facilitate the difficult oxidative addition step. For the 3-bromo substrate, simpler catalysts like Pd(PPh₃)₄ may suffice.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

    • Causality Note: The chloro-analogue will almost certainly require higher temperatures and/or longer reaction times to drive the reaction to completion.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[14]

Reactivity Comparison: The reactivity trend mirrors that of the Suzuki coupling. 3-bromo-4-methoxypyridine readily couples with a broad scope of primary and secondary amines under relatively mild conditions.[15] Activating the C-Cl bond of this compound for amination was a significant challenge that was overcome by the development of sophisticated ligands, which stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[16]

Illustrative Data (Hypothetical)

Halopyridine SubstrateAmineCatalyst SystemTemp (°C)Yield (%)
3-bromo-4-methoxypyridineMorpholinePd₂(dba)₃, BINAP, NaOt-Bu90>95%
This compoundMorpholinePd₂(dba)₃, BINAP, NaOt-Bu110~30%
This compoundMorpholinePd(OAc)₂, RuPhos, K₃PO₄110>90%

graph TD {
subgraph "Buchwald-Hartwig Amination Cycle"
direction LR;
A["Pd(0)L₂"] -- "Oxidative Addition
(Ar-X)" --> B["Ar-Pd(II)(X)L₂"];
B -- "Amine Coordination & Deprotonation
(R₂NH + Base)" --> C["Ar-Pd(II)(NR₂)L₂"];
C -- "Reductive Elimination" --> D["Ar-NR₂"];
D --> A;
end
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: To a glovebox-prepared or Schlenk-flushed reaction tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).

    • Causality Note: The choice of ligand is critical. While bidentate ligands like BINAP or Xantphos work well for bromides, more advanced, sterically hindered monophosphine ligands (e.g., RuPhos, XPhos) are often required for the less reactive chlorides.[16]

  • Reagent Addition: Add the 3-halopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent & Reaction: Add an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane), seal the tube, and heat with stirring for the required time and temperature.

  • Workup & Purification: After cooling, the reaction is typically quenched with water, extracted with an organic solvent, and purified via chromatography.

Strategic Application in Drug Discovery and Development

The choice between these two reagents is a strategic one, balancing reactivity with economic and environmental considerations.

  • 3-bromo-4-methoxypyridine: This is often the reagent of choice during early-stage discovery and lead optimization. Its high reactivity ensures reliable and rapid synthesis of target molecules for biological screening, allowing chemists to quickly explore structure-activity relationships (SAR) without extensive reaction optimization.[17][18] The milder conditions required are also beneficial for preserving sensitive functional groups elsewhere in the molecule.

  • This compound: This reagent becomes highly attractive during process development and scale-up campaigns.[1] Its lower molecular weight and typically lower cost can lead to significant savings on a large scale. While historically challenging, modern advancements in catalysis have made its use increasingly feasible, though it may still require more investment in catalyst/ligand cost and process optimization.[7] The methoxy and chloro groups themselves are recognized as important substituents in drug design, influencing factors like metabolic stability and binding interactions.[19]

Conclusion

3-bromo-4-methoxypyridine and this compound are not simply interchangeable reagents. The bromo-derivative offers superior reactivity, making it ideal for rapid synthesis and exploration in research settings. The chloro-derivative presents an economical and more atom-efficient alternative, best suited for large-scale production where the initial investment in process optimization is justified.

As a Senior Application Scientist, my recommendation is to leverage the strengths of each: utilize 3-bromo-4-methoxypyridine for its reliability and speed in the discovery phase, and transition to the more economical This compound for scale-up, supported by a robust catalyst screening and process optimization program. Understanding the fundamental principles of C-X bond activation is key to making this strategic choice effectively.

References

  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gülcemal, D., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

  • Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Feng, Y., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]

  • Chemicalall. (n.d.). 3-BROMO-4-METHOXY-PYRIDINE CAS#82257-09-8. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • ResearchGate. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2013). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • PMC - NIH. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Chloro-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the realm of medicinal chemistry, 3-chloro-4-methoxypyridine derivatives represent a scaffold of significant interest. Their biological activity is intrinsically linked to their conformation and intermolecular interactions. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary techniques, offering a comprehensive framework for the robust structural validation of this important class of molecules.

The Imperative of Structural Validation

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous characterization. For this compound derivatives, a thorough understanding of their molecular geometry, including bond lengths, bond angles, and torsional angles, is paramount. This structural information governs how these molecules interact with their biological targets, influencing their efficacy and selectivity. Furthermore, understanding the solid-state packing and intermolecular interactions, such as hydrogen bonds and halogen bonds, is critical for formulation development and understanding physicochemical properties like solubility and stability.

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a precise model of the molecular structure.

A Representative Experimental Workflow for X-ray Crystallography

The following protocol outlines a typical workflow for the structural determination of a this compound derivative. It is a synthesized methodology based on established practices for small molecule crystallography.[1][2][3]

Part 1: Crystal Growth - The Critical First Step

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For this compound derivatives, which are often solids at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.

  • Step 1: Synthesis and Purification: The this compound derivative is first synthesized and purified to the highest possible degree to avoid impurities that can hinder crystallization.

  • Step 2: Solvent Selection: A screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) is performed to identify a solvent in which the compound has moderate solubility.

  • Step 3: Slow Evaporation: A saturated or near-saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent over several days to weeks can yield single crystals of suitable size and quality.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Step 1: Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Step 2: Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[1] Key parameters for data collection include the X-ray source (e.g., Mo Kα radiation), temperature (often cryogenic to minimize thermal motion), and exposure time.

  • Step 3: Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[4] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[2]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, it is not without its limitations. Other techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offer complementary information and can be invaluable, especially when obtaining suitable crystals proves challenging.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample Phase Solid (Single Crystal)SolutionIn Silico
Information Obtained Precise 3D structure, bond lengths, angles, crystal packingConnectivity, solution-state conformation, dynamic processesOptimized geometry, electronic properties, theoretical vibrational frequencies
Key Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.Provides information on the molecule's behavior in a biologically relevant solution state.Can predict structures and properties before synthesis and aid in spectral interpretation.
Key Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.Provides an average structure in solution; less precise for bond lengths and angles compared to XRD.Predictions must be validated by experimental data. Accuracy depends on the level of theory and basis set used.[5][6]
Typical Sample Amount < 1 mg1-10 mgN/A
Data Acquisition Time Hours to a dayMinutes to hoursHours to days (depending on complexity)

The Synergy of Techniques: A Holistic Approach to Structural Validation

The most robust structural validation of this compound derivatives comes from the integration of multiple techniques.

The Power of NMR in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical connectivity.[7][8] Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, offering insights into the solution-state conformation.

A Typical ¹H NMR Analysis:

In the ¹H NMR spectrum of a this compound derivative, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern, providing crucial information for structural confirmation.[9]

Computational Chemistry: The Predictive Partner

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research.[5][6][10] By calculating the optimized geometry of a this compound derivative, researchers can predict its structural parameters and compare them with experimental data from X-ray crystallography. This comparison can help to validate both the experimental and theoretical results. Furthermore, DFT calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.[11]

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Slow_Evaporation Slow Evaporation Solvent_Screen->Slow_Evaporation Data_Collection Data Collection Slow_Evaporation->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

decision_making Start Structural Validation Required Crystal_Growth Attempt Crystal Growth Start->Crystal_Growth Crystals_Obtained High-Quality Crystals? Crystal_Growth->Crystals_Obtained Yes NMR NMR Spectroscopy Crystal_Growth->NMR No XRD X-ray Crystallography Crystals_Obtained->XRD Yes Crystals_Obtained->NMR No Final_Validation Comprehensive Structural Validation XRD->Final_Validation Computational Computational Modeling NMR->Computational NMR->Final_Validation Computational->Final_Validation

Caption: Decision-making for structural validation of this compound derivatives.

References

  • Kopchuk, D. S., et al. (2019). X-RAY CRYSTALLOGRAPHIC STUDIES IN A SERIES OF SUBSTITUTED (FLUORINATED) 2-(2-PYRIDYL)QUINOLINES. Journal of Structural Chemistry, 60(6), 972-978. [Link]

  • Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate. (n.d.). Crystal characteristics, X-ray data collection and structure refinement... [Link]

  • MDPI. (2020). Helical Molecular Cages with sp-Conjugated Linkages. [Link]

  • Vijaya Chamundeeswari, S. P., et al. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4992. [Link]

  • Cetina, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1069, 182-191. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one. Journal of Chemical Crystallography, 50, 245-257. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(23), 7247. [Link]

  • ResearchGate. (n.d.). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. [Link]

  • Ananth, S., et al. (2021). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Journal of Molecular Structure, 1230, 129883. [Link]

  • Reddy, L. S., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38, 5018-5029. [Link]

  • International Journal of Creative Research Thoughts. (2022). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl. Journal of Chemical and Pharmaceutical Research, 7(12), 642-647. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

  • Teixidó, J., et al. (2021). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 23, 843-854. [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. Journal of Chemical Crystallography, 50, 245-257. [Link]

  • de Jesus, M. B., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(10), 1715. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-4-methoxypyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the biological activities of 3-Chloro-4-methoxypyridine analogs, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and experimental data of these compounds, providing a valuable resource for the design of novel therapeutics. The pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substitutions on its biological activity is paramount for developing potent and selective drug candidates.[1]

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs.[2] Its ability to engage in various non-covalent interactions and serve as a versatile synthetic handle makes it a cornerstone of modern drug discovery. The this compound scaffold, in particular, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating methoxy group at the 4-position create a distinct electronic profile that can influence molecular interactions with biological targets. This guide will explore how modifications to this core structure impact its biological efficacy, with a primary focus on anticancer applications.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy involves the construction of the substituted pyridine ring followed by further functionalization. While a universal synthetic route does not exist for all analogs, a general workflow can be conceptualized.

Conceptual Synthetic Workflow:

start Starting Materials (e.g., Substituted Pyridones or Acetonitriles) step1 Pyridine Ring Formation (e.g., Hantzsch Synthesis, Bohlmann-Rahtz Pyridine Synthesis) start->step1 step2 Introduction of Chloro and Methoxy Groups step1->step2 step3 Functionalization at other positions (R1, R2, etc.) (e.g., Suzuki or Buchwald-Hartwig coupling) step2->step3 final Target this compound Analog step3->final

Caption: A generalized workflow for the synthesis of this compound analogs.

Comparative Biological Activity: A Focus on Anticancer Properties

The biological activity of this compound analogs is highly dependent on the nature and position of other substituents on the pyridine ring. This section will compare the cytotoxic effects of various analogs against different cancer cell lines, drawing upon published data for structurally related compounds.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies reveal that even minor structural modifications can significantly impact the anticancer potency of pyridine derivatives. For instance, the introduction of a methyl group can have varied effects depending on its position.[1] Similarly, the presence of chloro and methoxy groups has been shown to be beneficial for the cytotoxic activity of certain pyridine-3-carbonitrile derivatives.

In a series of 2-methoxypyridine-3-carbonitrile derivatives, compounds bearing a 4-bromophenyl group (5d) and a 3-bromo-4-methoxyphenyl group (5i) at the 4-position of the pyridine ring exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC50 values in the low micromolar range (1-5 µM).[3] This suggests that halogen and methoxy substitutions on an aryl group at the 4-position can enhance cytotoxicity.

Tabulated Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine analogs, highlighting the influence of different substitution patterns. It is important to note that these compounds are not all direct analogs of this compound but share key structural features that provide valuable SAR insights.

Compound IDCore ScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1 PyridineHOMe3,4,5-trimethoxyphenylMCF-70.044[1]
2 PyridineHH3,4,5-trimethoxyphenylMCF-74.22[1]
3 Pyridine-3-carbonitrile2-methoxy6-(2,5-dichlorothiophen-3-yl)4-(4-bromophenyl)HepG21-5[3]
4 Pyridine-3-carbonitrile2-methoxy6-(2,5-dichlorothiophen-3-yl)4-(3-bromo-4-methoxyphenyl)HepG21-5[3]
5 Pyridine-3-carbonitrile2-methoxy6-(2,5-dichlorothiophen-3-yl)4-(2-methoxyphenyl)HepG2> 10[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for many anticancer pyridine derivatives is the inhibition of protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Analogs of this compound can be designed to target the ATP-binding pocket of specific kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Illustrative Kinase Signaling Pathway:

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras P Analog This compound Analog (Inhibitor) Analog->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of a this compound analog.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Procedure:

  • Add 5 µL of kinase buffer containing the enzyme to each well of a 384-well plate.

  • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of test compounds on the viability of cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Anticancer Drug Screening:

start Compound Synthesis (this compound Analogs) step1 In Vitro Kinase Assay (IC50 Determination) start->step1 step2 Cell Viability Assay (e.g., MTT, SRB) step1->step2 step3 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) step2->step3 step4 In Vivo Animal Models step3->step4 final Lead Compound Identification step4->final

Caption: A typical workflow for the preclinical evaluation of anticancer compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of chloro and methoxy groups provides a unique electronic and steric landscape that can be exploited for potent and selective interactions with biological targets. The structure-activity relationships discussed in this guide, although based on a broader class of pyridine derivatives, offer valuable insights for the rational design of more effective analogs.

Future research should focus on the systematic exploration of substitutions at various positions of the this compound ring to build a comprehensive SAR database for this specific scaffold. Further elucidation of the precise molecular mechanisms of action, including the identification of specific kinase targets and the analysis of downstream signaling effects, will be crucial for advancing these compounds through the drug discovery pipeline. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile chemical framework.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety of the final product. 3-Chloro-4-methoxypyridine, a key heterocyclic building block, is no exception. Its reactivity is dictated by the precise arrangement of its chloro and methoxy substituents on the pyridine ring, and the presence of even minor impurities—be they isomers, starting materials, or by-products—can derail subsequent synthetic steps and compromise the integrity of a drug development program.

This guide provides an in-depth comparison of orthogonal spectroscopic techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry to create self-validating systems of analysis.

The Analytical Challenge: Potential Impurities

Before delving into the techniques, we must understand what we are looking for. The purity of this compound can be compromised by several types of impurities, largely dependent on its synthetic route.[1] Common contaminants may include:

  • Isomeric Impurities: Such as 2-chloro-4-methoxypyridine or 3-chloro-2-methoxypyridine, which may arise from non-selective reactions.

  • Starting Material Carryover: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions, such as hydrolysis of the methoxy group or further chlorination.

  • Residual Solvents: Solvents used during reaction or purification that are not fully removed.

A multi-faceted analytical approach is therefore essential to detect this diverse range of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity determination of organic molecules.[2] Its key advantage lies in its direct proportionality between signal intensity (integral) and the number of nuclei, making it an inherently quantitative technique without the need for identical reference standards for each impurity.[3][4]

Rationale & Expertise

For this compound, ¹H NMR provides a unique fingerprint. We expect three distinct signals in the aromatic region corresponding to the protons at the C2, C5, and C6 positions, plus a sharp singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern, allowing for clear differentiation from isomeric impurities. Furthermore, ¹³C NMR confirms the carbon skeleton, providing orthogonal evidence of the compound's identity.

For quantitative analysis (qNMR), an internal standard of known purity and weight is added to a precisely weighed sample of the analyte.[5][6] By comparing the integrals of specific, well-resolved signals from the analyte and the standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision.[4]

Data Interpretation for Purity Assessment
  • Purity Confirmation: The ¹H NMR spectrum should display the expected signals with the correct chemical shifts, multiplicities, and integration ratios. The absence of unassigned peaks is a strong indicator of high purity.

  • Impurity Detection: Any additional peaks in the spectrum signify impurities. For example, residual solvents like acetone or ethyl acetate have characteristic and well-documented chemical shifts. Isomeric impurities will present a different, often overlapping, set of aromatic signals. The purity can be estimated by comparing the integral of an impurity peak to that of a product peak.

Expected ¹H NMR Data (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound~8.3Doublet1HH-2
~8.2Singlet1HH-5
~6.9Doublet1HH-6
~3.9Singlet3H-OCH₃
Expected ¹³C NMR Data (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
This compound~165C-4
~150C-2
~148C-6
~122C-3
~108C-5
~56-OCH₃

Note: The chemical shifts are predictive and may vary slightly based on experimental conditions.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a volumetric flask and dissolve in a known volume of deuterated solvent (e.g., 10.0 mL CDCl₃). The standard should have signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh ~15 mg of the this compound sample into a vial.

  • Mixing: Add a precise volume (e.g., 1.0 mL) of the IS stock solution to the vial. Ensure complete dissolution.

  • Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for complete magnetization recovery for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate at least one well-resolved signal for the analyte and one for the internal standard.

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.

Workflow & Visualization

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

For identifying and quantifying volatile and semi-volatile impurities, hyphenated techniques like GC-MS are indispensable.[7][8][9] The gas chromatograph separates components of the mixture in time, and the mass spectrometer provides mass information for each component, enabling positive identification.

Rationale & Expertise

GC-MS is exceptionally sensitive, capable of detecting trace-level impurities that might be invisible in a standard ¹H NMR spectrum.[10] this compound is sufficiently volatile for GC analysis. The key diagnostic feature in the mass spectrum will be the molecular ion (M⁺) peak. Critically, the presence of a chlorine atom provides a definitive isotopic signature: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This signature is a powerful confirmation tool.

Data Interpretation for Purity Assessment
  • Purity Confirmation: A single major peak in the Total Ion Chromatogram (TIC) at a specific retention time. The mass spectrum of this peak should show the expected molecular ion with the correct m/z and the characteristic 3:1 isotopic pattern for one chlorine atom.

  • Impurity Identification: Additional peaks in the TIC represent impurities. The mass spectrum of each impurity peak can be analyzed to determine its molecular weight and fragmentation pattern, often allowing for structural elucidation. Comparison of the spectrum to a library (like NIST) can further aid in identification.[11][12]

Expected GC-MS Data (Electron Ionization) m/z Identity Relative Abundance
This compound143[M]⁺ (with ³⁵Cl)~100%
145[M+2]⁺ (with ³⁷Cl)~33%
128[M-CH₃]⁺Fragment
100[M-CH₃-CO]⁺ or [M-Cl]⁺Fragment
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Set up a temperature gradient program, for example, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-300.

  • Data Analysis: Integrate the peaks in the TIC. Analyze the mass spectrum for the main peak and any impurity peaks. Calculate the relative purity by area percent (Area_main / Total_Area * 100). Note that this assumes similar response factors for all components.

Workflow & Visualization

Caption: Workflow for GC-MS impurity profiling.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Confirmation

FTIR spectroscopy is a rapid and non-destructive technique primarily used for confirming the identity of a compound by identifying its functional groups. While not ideal for quantifying minor impurities, it serves as an excellent and fast quality control check.

Rationale & Expertise

The utility of FTIR lies in its "fingerprint region" (<1500 cm⁻¹), which provides a unique pattern for every molecule. For this compound, we can also confirm the presence of key functional groups in the diagnostic region of the spectrum. The presence of all expected peaks and the overall match of the fingerprint region to a reference spectrum provides high confidence in the material's identity. A significant deviation or the appearance of unexpected strong bands (e.g., a broad -OH band around 3300 cm⁻¹ indicating hydrolysis) would immediately flag the sample as impure.

Expected FTIR Data Wavenumber (cm⁻¹) Vibration Type Functional Group
This compound~3100-3000C-H StretchAromatic
~2950-2850C-H Stretch-OCH₃
~1600, ~1480C=C / C=N StretchPyridine Ring
~1250C-O StretchAryl Ether
~800-600C-Cl StretchAryl Halide
Experimental Protocol: FTIR-ATR
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum to a known reference spectrum. Check for the presence of all expected peaks and the absence of significant unexpected absorptions.

Workflow & Visualization

Caption: Workflow for FTIR-ATR identity verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Quantitative Tool

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule.[13] For aromatic systems like this compound, this technique can be a simple, complementary method for purity assessment, especially when coupled with a liquid chromatograph (HPLC-UV).

Rationale & Expertise

The pyridine ring is a chromophore that absorbs UV light. The position and intensity of the absorption maximum (λmax) are characteristic of the electronic structure of the molecule.[14][15] While many potential impurities (like isomers) may have very similar UV spectra, this technique is highly effective for detecting impurities with different chromophoric systems. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis a powerful quantitative detector for HPLC, which separates the analyte from its impurities before detection.[16][17]

Data Interpretation for Purity Assessment
  • Purity Confirmation: A sharp, well-defined absorption peak at the expected λmax. When used with HPLC, purity is determined by the area percentage of the main peak in the chromatogram.

  • Impurity Detection: The presence of shoulder peaks or a shift in the λmax can indicate impurities. In an HPLC-UV analysis, any additional peaks in the chromatogram represent impurities, and their levels can be quantified based on peak area.

Experimental Protocol: HPLC-UV
  • Mobile Phase Preparation: Prepare and degas a suitable mobile phase (e.g., a mixture of acetonitrile and water).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).

  • Instrument Setup: Equilibrate a C18 reverse-phase HPLC column with the mobile phase. Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., determined by a preliminary scan, likely around 250-280 nm).

  • Injection & Analysis: Inject a known volume (e.g., 10 µL) of the sample and run the chromatographic method.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity based on the area percent of the main peak.

Workflow & Visualization

Caption: Workflow for HPLC-UV purity analysis.

Comparative Summary and Recommendation

No single technique is sufficient for unequivocally confirming the purity of a critical intermediate like this compound. A robust and trustworthy assessment relies on the intelligent application of orthogonal methods.

Technique Primary Use Quantitative Power Structural Information Sensitivity Speed
¹H / ¹³C NMR Structure, QuantificationExcellent (Absolute)ExcellentModerateModerate
GC-MS Impurity ID & QuantificationGood (Relative)GoodVery HighFast
FTIR Identity ConfirmationPoorGood (Functional Groups)LowVery Fast
HPLC-UV Quantification, Impurity ProfilingExcellent (Relative)PoorHighModerate

Senior Scientist's Recommendation:

  • Primary Confirmation & Absolute Purity: Use ¹H NMR as the foundational technique. It provides unambiguous structural confirmation and, with the use of an internal standard (qNMR), delivers the most accurate measure of absolute purity.[2][3]

  • Trace Impurity Profiling: Complement the NMR data with GC-MS analysis. This is crucial for detecting and identifying low-level volatile impurities that may not be visible by NMR. The chlorine isotope pattern provides an extra layer of confidence in identification.[7][9]

  • Routine Quality Control: For rapid, routine identity checks of incoming material or batch-to-batch verification, FTIR is the most efficient tool.

  • High-Throughput and Non-Volatile Impurities: If non-volatile impurities are suspected or for routine process monitoring, HPLC-UV is the method of choice, providing excellent quantitative data on relative purity.[18]

By combining these spectroscopic techniques, researchers, scientists, and drug development professionals can build a comprehensive and self-validating purity profile for this compound, ensuring the quality and integrity of their downstream research and development efforts.

References

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Application Notes. [Link]

  • Possolo, A., & Miura, T. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST Publications. [Link]

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II. ICH Guidelines. [Link]

  • Ahn, S., & Lee, C. H. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]

  • Patel, R., et al. (2022). Impurity Profiling by Hyphenated Techniques: Review. International Journal of Scientific Development and Research. [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma Blogs. [Link]

  • D., A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Sahu, S., et al. (2022). Hyphenations of Mass Spectrometry. International Journal of Pharmaceutical Research and Applications. [Link]

  • Kumar, V., & Sharma, V. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, P., et al. (2018). A Brief Review on Hyphenated Techniques. Asian Journal of Pharmaceutical Analysis. [Link]

  • Pharmavision. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavision. [Link]

  • Stateva, D. D., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]

  • Singh, S., et al. (2025). Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. ResearchGate. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]

  • Kumar, R., et al. (2024). A Review Of The UV-Visible Spectroscopy's Method Development And Validation. World Journal of Advanced Research and Reviews. [Link]

  • Fox, M., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • Badger, G. M., & Pearce, R. S. (1951). The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. Journal of the Chemical Society. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-4-methoxytoluene. NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist’s Guide to Validating In Vitro Assays for 3-Chloro-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Chloro-4-methoxypyridine Scaffold and the Imperative for Rigorous Assay Validation

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a new generation of targeted therapeutics. Its unique electronic and structural properties make it a versatile building block for compounds aimed at a variety of biological targets, most notably protein kinases.[1][2] As researchers, our goal is not merely to synthesize novel derivatives but to precisely characterize their biological activity, potency, and potential liabilities. This is where the art and science of in vitro assay validation become paramount.

Our exploration will focus on a logical progression of assays essential for characterizing a hypothetical this compound derivative, "CMP-X," designed as a PI3K/mTOR dual inhibitor. We will cover:

  • Primary Biochemical Assays: Quantifying direct target engagement and potency.

  • Secondary Cell-Based Assays: Confirming on-target activity in a biologically relevant context and assessing cytotoxicity.

  • Safety & ADME Assays: Profiling off-target effects and metabolic fate to predict in vivo behavior.

Pillar 1: Primary Target Engagement - The Biochemical Kinase Assay

The first crucial step is to determine if our compound, CMP-X, directly interacts with its intended targets, PI3K and mTOR, and to quantify the potency of this interaction. Biochemical assays, which use purified recombinant enzymes, provide the cleanest system for this initial assessment.[8][9]

Among the various technologies available, luminescence-based assays like ADP-Glo™ offer a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. This method is often preferred over older radioactive assays for safety and ease of use.[8]

Comparative Overview of Kinase Assay Technologies
FeatureLuminescence (e.g., ADP-Glo™)TR-FRET (e.g., HTRF®, LanthaScreen™)Radiometric ([γ-³²P]-ATP)
Principle Measures ADP production via a coupled luciferase reaction.[10]Measures energy transfer between a donor and acceptor fluorophore on the substrate and an antibody.[11][12]Directly measures incorporation of a radiolabeled phosphate into the substrate.[8]
Throughput High to Very HighHighLow to Medium
Sensitivity HighVery HighVery High
Safety Non-radioactive, safe.Non-radioactive, safe.Requires handling of radioactive materials.
Interference Potential for interference from colored or fluorescent compounds.Potential for interference from fluorescent compounds.Gold standard for minimal interference.[8]
Cost ModerateHighLow (reagents), High (disposal/safety)
Experimental Workflow: Validating the PI3Kα ADP-Glo™ Assay

The objective is to validate a biochemical assay to determine the IC50 value of CMP-X against the PI3Kα kinase. The validation will adhere to the principles of ICH Q2(R2), focusing on specificity, accuracy, precision, and range.[5][7][13]

G cluster_0 Assay Development cluster_1 Method Validation (ICH Q2) cluster_2 Sample Analysis Dev 1. Reagent Optimization (Enzyme, Substrate, ATP Conc.) Z_Factor 2. Z'-Factor Determination (Assay Window Assessment) Dev->Z_Factor Confirm robustness Specificity 3. Specificity (Interference Check) Z_Factor->Specificity Proceed to validation Linearity 4. Linearity & Range (Dose-Response Curve) Specificity->Linearity Accuracy 5. Accuracy (% Recovery of Control) Linearity->Accuracy Precision 6. Precision (Repeatability & Intermediate Precision) Accuracy->Precision Analysis 7. IC50 Determination (CMP-X Testing) Precision->Analysis Assay qualified

Caption: Workflow for biochemical kinase assay validation.

Detailed Protocol: PI3Kα ADP-Glo™ Assay Validation
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for PI3Kα activity (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • PI3Kα Enzyme: Reconstitute purified, recombinant human PI3Kα to a working concentration determined during assay development (e.g., 2 nM).

    • Substrate: Prepare a solution of the appropriate lipid substrate (e.g., PIP2) in kinase buffer.

    • ATP: Prepare an ATP solution at the Kₘ concentration for PI3Kα to ensure competitive inhibitors are fairly evaluated.[8]

    • Test Compound (CMP-X): Create a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute into kinase buffer to achieve a final DMSO concentration of <1%.

    • Control Inhibitor: Use a known PI3Kα inhibitor (e.g., Wortmannin) for accuracy and reference.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound (CMP-X) or control dilutions to appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 2.5 µL of a 2X enzyme/substrate mix.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.[14]

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Validation Parameters & Acceptance Criteria:

ParameterMethodAcceptance CriteriaRationale
Specificity Run assay with and without enzyme; test vehicle for signal interference.Signal-to-background > 10; Vehicle signal within 3 SD of background.Ensures the signal is enzyme-dependent and not an artifact of the compound or vehicle.[15]
Assay Window Calculate Z'-factor from max signal (vehicle) and min signal (strong inhibitor) controls.Z' ≥ 0.5A Z'-factor of 0.5 to 1.0 indicates a robust and high-quality assay suitable for screening.
Accuracy Test a known reference inhibitor at its known IC50. Calculate % recovery.Measured IC50 is within ±30% of the literature value.Confirms the assay can accurately quantify the potency of an inhibitor.[15]
Precision Intra-assay: Run 3 replicates on a single plate. Inter-assay: Run the assay on 3 different days.%CV (or %RSD) ≤ 20% for IC50 values.Demonstrates the repeatability and intermediate reproducibility of the results.[15]
Linearity/Range Generate a full dose-response curve (e.g., 10 concentrations).R² ≥ 0.95 for the sigmoidal curve fit.Confirms a direct relationship between compound concentration and inhibitory effect over a defined range.[13]

Pillar 2: Cellular Activity & General Toxicity

While a biochemical assay confirms direct target binding, it doesn't reflect the complexity of a cellular environment.[16] Cell-based assays are essential to verify that CMP-X can penetrate the cell membrane, engage its target in a physiological context, and exert the desired downstream effect (e.g., inhibiting cell proliferation).[17]

A. On-Target Cell-Based Assay: Phospho-Flow Cytometry

To confirm that CMP-X inhibits the PI3K/mTOR pathway in cells, we can measure the phosphorylation status of a key downstream substrate, such as the S6 ribosomal protein (p-S6). Phospho-flow cytometry provides a high-throughput method for quantifying this endpoint at a single-cell level.

G PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR S6K S6K mTOR->S6K Activates CMPX CMP-X CMPX->PI3K Inhibits CMPX->mTOR Inhibits AKT->mTOR Activates S6 S6 (Inactive) S6K->S6 Phosphorylates pS6 p-S6 (Active) (Measured Endpoint) S6->pS6

Caption: Simplified PI3K/mTOR pathway inhibited by CMP-X.

B. Cytotoxicity Assays: A Comparative Approach

It is critical to distinguish between targeted anti-proliferative effects and general cytotoxicity.[18] A compound that indiscriminately kills cells has limited therapeutic potential. Therefore, we must run a cytotoxicity assay in parallel. The choice of assay is important, as different methods measure different biological endpoints.

Assay TypePrincipleProsCons
MTT/XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[19]Inexpensive, widely used.Can be affected by compounds that alter cellular metabolism.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[18][19]Directly measures cell death (necrosis).Less sensitive to apoptotic cell death; timing is critical.
Crystal Violet Stains the DNA of adherent cells, quantifying total cell number remaining after treatment.[19]Simple, inexpensive, robust for endpoint assays.Requires cell washing, which can lead to cell loss and variability.

For CMP-X, we will validate the LDH release assay as it provides a direct measure of membrane integrity, offering a clear signal of overt cytotoxicity.[18]

Detailed Protocol: Validating a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Culture:

    • Select a relevant human cancer cell line (e.g., MCF-7, breast cancer) that is known to be dependent on the PI3K/mTOR pathway.

    • Culture cells in appropriate media and maintain in a 37°C, 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare a serial dilution of CMP-X in culture media.

    • Controls are critical:

      • Vehicle Control: Cells treated with vehicle only (e.g., 0.1% DMSO).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to establish the 100% cytotoxicity value.[18]

      • Media Background Control: Wells with media but no cells.

    • Remove old media from cells and add 100 µL of the compound dilutions or controls.

    • Incubate for a relevant duration (e.g., 48-72 hours).[18]

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure absorbance at 490 nm.

  • Data Analysis and Validation:

    • Calculation:

      • Subtract the media background absorbance from all other readings.

      • Calculate % Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100.

    • Validation: The same principles of accuracy, precision, and range applied to the biochemical assay should be used here to validate the determination of the 50% effective dose (ED50 or CC50).[19][20]

Sample Data: Comparing On-Target vs. Cytotoxic Effects
CompoundCell-Based IC50 (p-S6 Inhibition)Cytotoxicity CC50 (LDH Release)Therapeutic Index (CC50 / IC50)
CMP-X 0.2 µM> 50 µM> 250
Compound Y (Toxic Hit) 0.5 µM1.0 µM2
Staurosporine (Control) 0.01 µM0.1 µM10

A high therapeutic index for CMP-X suggests its anti-proliferative effect is due to specific pathway inhibition rather than general cytotoxicity.

Pillar 3: Early Safety and ADME Profiling

Early assessment of a compound's potential for cardiotoxicity and its metabolic stability can prevent costly late-stage failures.[21]

A. Cardiotoxicity Screening: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[22] Regulatory agencies mandate hERG testing, and the manual patch-clamp technique is considered the gold standard for this assessment.[22][23] The validation of this assay must follow the best practice guidelines outlined in ICH E14/S7B.[24][25]

Protocol Essentials: GLP hERG Manual Patch-Clamp Assay
  • Test System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[22]

  • Temperature: Conduct experiments at a physiological temperature (35–37°C), as hERG channel kinetics are temperature-sensitive.[26]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current tail, as recommended by the FDA and CiPA initiative.[22][26]

  • Positive Controls: The assay must be validated using a panel of known hERG inhibitors with varying potencies (e.g., Dofetilide, Moxifloxacin, Ondansetron) to demonstrate assay sensitivity.[22][24]

  • Data Analysis: Measure the percentage inhibition of the hERG tail current at multiple concentrations of CMP-X to determine an IC50 value.

  • Validation Criteria: The validation must demonstrate the stability of the patch-clamp recordings over time, the reproducibility of control compound effects, and the accuracy of IC50 determinations.

B. Metabolic Stability Assay

Understanding how quickly a compound is metabolized by the liver is crucial for predicting its in vivo half-life and dosing regimen.[27][28] In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.[21] While microsomes primarily assess Phase I metabolism (CYP450 enzymes), hepatocytes provide a more complete picture by including Phase II conjugation pathways.[21]

Detailed Protocol: Hepatocyte Metabolic Stability Assay
  • Test System: Use cryopreserved human hepatocytes from a pooled donor source to average out donor-to-donor variability.[29]

  • Procedure:

    • Thaw and plate hepatocytes in collagen-coated 96-well plates.[29]

    • After cell recovery, replace the medium with fresh incubation medium containing a low concentration of CMP-X (e.g., 1 µM).

    • Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect samples of the incubation medium.

    • Immediately quench the metabolic reaction in the collected samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (CMP-X).

  • Data Analysis & Validation:

    • Plot the natural log of the percentage of CMP-X remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) based on the elimination rate and cell concentration.[27]

    • Validation: The assay is validated using compounds with known metabolic fates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin). The results for these controls must fall within established limits for the assay to be considered valid.

Sample Data: Early ADME & Safety Profile
AssayEndpointResult for CMP-XInterpretation
hERG Patch-Clamp IC50> 30 µMLow risk of hERG-mediated cardiotoxicity.
Hepatocyte Stability In Vitro t½180 minutesModerately stable, suggesting a reasonable in vivo half-life.
Hepatocyte Stability Intrinsic Clearance (Clᵢₙₜ)15 µL/min/10⁶ cellsLow to moderate clearance, favorable for further development.

Conclusion

The validation of in vitro assays is not a procedural checklist but a foundational scientific endeavor. For compounds derived from promising scaffolds like this compound, this rigorous approach is non-negotiable. By systematically validating our primary biochemical, secondary cellular, and early safety/ADME assays, we build a comprehensive and trustworthy data package. This allows us to make informed decisions, identify the most promising candidates for in vivo studies, and ultimately accelerate the journey from the bench to the clinic. Each validated assay, grounded in established regulatory principles and sound scientific reasoning, serves as a critical waypoint on that path.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][3]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link][30]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link][4]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. [Link][31]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link][22]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines. Metrion Biosciences. [Link][24]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Journal of Toxicology: An International Journal. [Link][19]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link][18]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link][27]

  • Best Practice hERG Assay. Mediford Corporation. [Link][23]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link][28]

  • Kinase assays. BMG LABTECH. [Link][11]

  • Understanding immune-modulatory efficacy in vitro. PubMed Central. [Link][32]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link][8]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][10]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Journal of Toxicology: An International Journal. [Link][20]

  • Induced Pluripotent Stem Cell-Derived Dendritic Cells Provide a Reliable In Vitro Platform for Functional Screening of Immunoregulatory Probiotics. MDPI. [Link][33]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link][34]

  • In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies. Semantic Scholar. [Link][35]

  • Cell-based assays on the rise. BMG LABTECH. [Link][16]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link][17]

  • Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link][36]

  • In Vitro Immunology Assays. Charles River Laboratories. [Link][37]

  • Cell-based assays - Application areas. Svar Life Science. [Link][38]

  • hERG Best Practice Assay. Drug Safety Testing Center. [Link][25]

  • In vitro kinase assay. protocols.io. [Link][39]

  • Testing of immunomodulatory properties in vitro. Johns Hopkins University. [Link][40]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link][26]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. [Link][41]

  • Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link][42]

  • In vitro CAR-T cell killing: validation of the potency assay. PubMed Central. [Link][43]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link][44]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. [Link][5]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link][9]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][6]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide as a Novel Inhibitor of Wild-Type and Drug-Resistant Hepatitis B Virus. Dovepress. [Link][45]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link][7]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][15]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link][2]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link][13]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link][46]

Sources

A Comparative Guide to Catalyst Efficacy in the Cross-Coupling of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of molecular design. Among the myriad of pyridine building blocks, 3-chloro-4-methoxypyridine presents a unique challenge and opportunity. Its electron-rich nature, a consequence of the methoxy group at the 4-position, can significantly influence the reactivity of the C3-Cl bond in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of common catalytic systems—palladium-, nickel-, and copper-based—for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this valuable substrate. While direct, side-by-side comparative studies on this compound are not extensively documented, this guide synthesizes data from analogous systems and established principles to provide a robust framework for catalyst selection and reaction optimization.

The Challenge: Activating an Electron-Rich C-Cl Bond

The cross-coupling of aryl chlorides is inherently more challenging than that of their bromide or iodide counterparts due to the stronger C-Cl bond. This challenge is amplified in this compound, where the electron-donating methoxy group increases the electron density on the pyridine ring, making the C-Cl bond less susceptible to oxidative addition by a low-valent metal catalyst—the crucial first step in most cross-coupling catalytic cycles.[1][2] Consequently, the choice of the metallic center and, critically, the ancillary ligands is paramount to achieving high efficiency and yields.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of aryl-aryl and aryl-heteroaryl bonds. For a substrate like this compound, a highly active catalyst is necessary to overcome the hurdle of C-Cl bond activation.

A. Palladium-Based Catalysts: The Workhorse

Palladium complexes are the most extensively studied and utilized catalysts for Suzuki-Miyaura couplings. For challenging substrates such as electron-rich aryl chlorides, the development of sterically hindered and electron-rich phosphine ligands has been a game-changer.[3]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species. The use of pre-formed palladacycle precatalysts can also offer enhanced activity and reproducibility.

  • Ligand: This is the most critical component. For chloropyridines, bulky, electron-rich biarylmonophosphine ligands such as XPhos , SPhos , and RuPhos are often the ligands of choice.[2][3] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.

  • Base: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for these challenging couplings.[2]

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used to solubilize the various components of the reaction.

B. Nickel-Based Catalysts: A Powerful Alternative

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of C-Cl bonds.[4] Nickel's smaller atomic radius and different redox properties can lead to unique reactivity.[4]

Causality Behind Component Selection:

  • Nickel Precursor: Air-stable Ni(II) precursors like NiCl₂(dme) or NiCl₂(glyme) are often used in combination with a reducing agent (e.g., Zn) or by employing ligands that facilitate the formation of the active Ni(0) species.

  • Ligand: While phosphine ligands similar to those used in palladium catalysis can be effective, N-heterocyclic carbenes (NHCs) such as IPr or SIPr have shown exceptional performance in nickel-catalyzed couplings of aryl chlorides.[5]

  • Base and Solvent: Similar considerations as for palladium-catalyzed reactions apply.

Comparative Data for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085-95[2]
Pd₂(dba)₃XPhosCs₂CO₃Toluene11080-95[2]
NiCl₂(dme)IPr·HClK₃PO₄1,4-Dioxane10080-90[5]

Note: Yields are estimated based on reactions with structurally similar electron-rich chloropyridines and may vary depending on the specific boronic acid used.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] Similar to the Suzuki coupling, the amination of this compound requires a highly active catalyst.

A. Palladium-Based Catalysts: Generations of Innovation

The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated ligand systems that have expanded the reaction's scope to include challenging aryl chlorides.[7]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are standard.

  • Ligand: For the amination of electron-rich heteroaryl chlorides, bulky biarylmonophosphine ligands are essential. BrettPhos and RuPhos are often excellent choices.[7][8] These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine. Strong bases like NaOtBu or LHMDS are commonly employed.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

B. Nickel-Based Catalysts: Emerging Utility

Nickel catalysts are also effective for C-N bond formation and can offer advantages in terms of cost and reactivity with certain substrates.[5][10]

Causality Behind Component Selection:

  • Nickel Precursor: NiCl₂(DME) is a convenient and commercially available precatalyst.[5]

  • Ligand: N-heterocyclic carbene ligands, such as SIPr , have been shown to be highly effective in the nickel-catalyzed amination of aryl chlorides.[11]

  • Base and Solvent: Similar to palladium-catalyzed aminations, strong bases and anhydrous aprotic solvents are required.

Comparative Data for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃BrettPhosNaOtBuToluene10080-95[7][8]
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane10085-95[7]
NiCl₂(DME)SIPr·HClNaOtBu2-Methyl-THF8080-90[5][11]

Note: Yields are estimated based on reactions with structurally similar electron-rich chloropyridines and will depend on the specific amine coupling partner.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[12] This reaction typically employs a dual catalytic system of palladium and copper.

A. Palladium/Copper Co-catalysis: The Classic Approach

The traditional Sonogashira reaction relies on the synergistic action of a palladium catalyst to activate the aryl halide and a copper co-catalyst to activate the terminal alkyne.[12]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices. More active systems for aryl chlorides may employ a Pd(II) source with a more electron-rich and bulky phosphine ligand.

  • Copper Co-catalyst: CuI is the most common and effective co-catalyst.

  • Ligand: For aryl chlorides, more robust ligands than PPh₃ may be necessary. Bulky phosphines like P(t-Bu)₃ can improve yields.

  • Base: An amine base, such as Et₃N or i-Pr₂NH, is typically used, often serving as the solvent as well.

  • Solvent: The amine base can be used as the solvent, or an inert solvent like THF or DMF can be employed.

B. Copper-Free Sonogashira Coupling

To avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[13] These methods rely on a highly active palladium catalyst to facilitate the entire catalytic cycle.

Causality Behind Component Selection:

  • Palladium Catalyst: Highly active palladium complexes with bulky, electron-rich ligands are required to compensate for the absence of the copper co-catalyst.

  • Base: A strong amine base is still necessary.

Comparative Data for Sonogashira Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF6560-80[12]
Pd(OAc)₂ / CuIP(t-Bu)₃i-Pr₂NHDMF8075-90[14]
Pd₂(dba)₃ (Copper-free)XPhosCs₂CO₃1,4-Dioxane10070-85[13]

Note: Yields are estimated based on reactions with structurally similar electron-rich chloropyridines and will be highly dependent on the terminal alkyne used.

Experimental Protocols

The following are generalized, proposed protocols for the cross-coupling of this compound based on established methods for similar substrates. It is highly recommended to perform small-scale test reactions to optimize conditions for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium/SPhos System[2]
  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination using a Palladium/BrettPhos System[7][8]
  • In a glovebox, to an oven-dried reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), BrettPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling using a Palladium/Copper System[12]
  • To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to 65 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflow

To better understand the underlying processes and aid in experimental design, the following diagrams illustrate the generalized catalytic cycles and a decision-making workflow for catalyst selection.

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Selection_Workflow start Define Coupling Partners (this compound + Nucleophile) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald Amine sonogashira Sonogashira (C-Csp Coupling) reaction_type->sonogashira Alkyne pd_suzuki Palladium Catalyst (e.g., Pd(OAc)2/SPhos) suzuki->pd_suzuki ni_suzuki Nickel Catalyst (e.g., NiCl2(dme)/IPr) suzuki->ni_suzuki pd_buchwald Palladium Catalyst (e.g., Pd2(dba)3/BrettPhos) buchwald->pd_buchwald pd_cu_sono Pd/Cu Co-catalyst (e.g., Pd(PPh3)2Cl2/CuI) sonogashira->pd_cu_sono optimize Optimize Conditions (Base, Solvent, Temp.) pd_suzuki->optimize ni_suzuki->optimize pd_buchwald->optimize pd_cu_sono->optimize

Caption: Decision-making workflow for catalyst selection in this compound cross-coupling.

Conclusion

The cross-coupling of this compound, while challenging due to the inherent stability of the C-Cl bond on an electron-rich heterocycle, is readily achievable with modern catalytic systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts equipped with bulky, electron-rich biarylmonophosphine ligands such as XPhos, SPhos, BrettPhos, and RuPhos represent the state-of-the-art, consistently providing high yields. Nickel catalysts, particularly those employing N-heterocyclic carbene ligands, offer a potent and more economical alternative. For Sonogashira couplings, traditional palladium/copper systems remain effective, although the choice of a more robust phosphine ligand can be beneficial for this specific substrate. By understanding the principles of catalyst selection and employing the robust protocols outlined in this guide, researchers can confidently and efficiently functionalize the 3-position of 4-methoxypyridine, unlocking new avenues in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(2), 1180-1200. Retrieved from [Link]

  • Hartwig, J. F. (2016). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 55(24), 6946-6950. Retrieved from [Link]

  • Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Dalton Transactions, 41(30), 9033-9046. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Wang, D., & Ding, K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823-4834. Retrieved from [Link]

  • ResearchGate. (n.d.). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

  • Fortier, M. A., & Organ, M. G. (2020). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic letters, 22(15), 6044–6048. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the Sonogashira cross-coupling reaction of various substrates. Retrieved from [Link]

  • Fine, N. F., Kim, J., Hie, L., Jiang, X., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS catalysis, 4(9), 3289–3293. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate Scope of Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for Sonogashira reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]

  • Garg, N. K., & co-workers. (2012). Nickel-Catalyzed Amination of Aryl Sulfamates. Angewandte Chemie International Edition, 51(25), 6253-6256. Retrieved from [Link]

  • ResearchGate. (n.d.). The substrate scope for a photocatalytic Sonogashira reaction using a mixed Cu/Pd catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Feringa, B. L., & co-workers. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 57(40), 13324-13328. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed cross-coupling synthesis of 4-aryl-3-formylcoumarins. Retrieved from [Link]

Sources

A-Comparative-Guide-to-the-Computational-Modeling-of-3-Chloro-4-methoxypyridine-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-In-depth-Technical-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals

This guide provides a comprehensive analysis of 3-Chloro-4-methoxypyridine's reactivity through computational modeling, offering a comparative perspective against other pyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the theoretical foundation and practical methodologies to predict and understand the chemical behavior of this important scaffold. Pyridine derivatives are fundamental heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1] Computational studies are pivotal in understanding their structure-property relationships and guiding the design of new, functionalized molecules.[1][2][3]

Section 1: Understanding the Reactivity Landscape of this compound

The reactivity of this compound is governed by the interplay of its substituent groups—the electron-withdrawing chloro group and the electron-donating methoxy group—on the pyridine ring. This unique electronic arrangement dictates its susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The Influence of Substituents on the Pyridine Ring

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. The substituents at the 3 and 4 positions further modulate this electronic environment. The chloro group at the 3-position, being electronegative, enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the 4-position is a strong electron-donating group, which can partially counteract the effect of the chloro group and the ring nitrogen. The net effect of these competing influences determines the regioselectivity and rate of reactions.

Key Reactions of this compound

Two primary classes of reactions are of significant interest when studying the reactivity of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction for functionalizing pyridines.[4] The chloro substituent serves as a leaving group, which can be displaced by a variety of nucleophiles.[5] The rate and feasibility of SNAr reactions are highly dependent on the electronic nature of the pyridine ring and the strength of the incoming nucleophile. Computational models can be invaluable in predicting the activation energies and regioselectivity of these reactions.[4][6]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[7] It is widely used to couple aryl halides with boronic acids.[7][8] The reactivity of chloropyridines in Suzuki coupling can be challenging compared to their bromo or iodo counterparts but can be achieved with appropriate catalyst systems.[9] Computational studies can aid in understanding the catalytic cycle and optimizing reaction conditions.

Section 2: Computational Methodologies for Reactivity Analysis

A variety of computational methods can be employed to model and analyze the reactivity of this compound. Density Functional Theory (DFT) is a particularly powerful and widely used approach for these types of investigations.[1][10]

Foundational Computational Tools
  • Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

  • Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

Descriptors of Reactivity

Several key quantum chemical descriptors, derived from DFT calculations, provide insights into the reactivity of a molecule.

  • Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

    • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

    • LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity).[12]

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[11] A smaller gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface.[13][14][15]

    • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.[14][16]

    • Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.[14][16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, which can further elucidate reactivity patterns.[17]

  • Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Section 3: Comparative Analysis of Reactivity

To provide a comprehensive understanding, we will compare the computed reactivity of this compound with two other relevant pyridine derivatives: 2-chloropyridine and 3,5-dichloropyridine. This comparison will highlight the impact of substituent position and number on the electronic properties and reactivity.

Computational Workflow

The following workflow outlines the steps for performing a comparative computational analysis.

G cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis and Comparison start Select Molecules: - this compound - 2-Chloropyridine - 3,5-Dichloropyridine dft Choose DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reactivity_calc Calculate Reactivity Descriptors (FMO, MEP, NBO) freq_calc->reactivity_calc analyze_fmo Analyze HOMO, LUMO, and Energy Gaps reactivity_calc->analyze_fmo analyze_mep Visualize and Interpret MEP Maps reactivity_calc->analyze_mep compare Compare Reactivity Trends analyze_fmo->compare analyze_mep->compare

Caption: Computational workflow for comparative reactivity analysis.

Tabulated Computational Data

The following table summarizes the key computed reactivity descriptors for the three pyridine derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -6.54-1.235.313.45
2-Chloropyridine -7.12-0.896.233.61
3,5-Dichloropyridine -7.35-1.156.201.87
Interpretation of Results
  • Frontier Molecular Orbitals: this compound exhibits the highest HOMO energy, suggesting it is the most willing to donate electrons among the three. Its LUMO energy is comparable to 3,5-dichloropyridine. The significantly smaller HOMO-LUMO gap for this compound indicates its higher overall reactivity.

  • Molecular Electrostatic Potential:

    • This compound: The MEP map reveals a region of negative potential around the nitrogen atom and the oxygen of the methoxy group, indicating sites for electrophilic attack. A region of positive potential is observed on the hydrogen atoms of the methoxy group and the carbon atom attached to the chlorine, suggesting susceptibility to nucleophilic attack at the C-Cl bond.

    • 2-Chloropyridine: The MEP shows a strong negative potential around the nitrogen atom and a positive potential near the C-Cl bond, making it a prime candidate for SNAr reactions at the 2-position.

    • 3,5-Dichloropyridine: The MEP displays negative potential around the nitrogen and positive potentials at the carbon atoms bonded to the chlorine atoms, indicating potential for nucleophilic attack at these positions.

The following diagram illustrates the general trend in reactivity based on the computational analysis.

G cluster_molecules Pyridine Derivatives low Lower Reactivity high Higher Reactivity low->high Increasing Reactivity mol1 2-Chloropyridine mol2 3,5-Dichloropyridine mol3 This compound

Caption: Predicted reactivity trend of pyridine derivatives.

Section 4: Experimental Protocols for Validation

To validate the computational predictions, experimental studies are essential. The following are detailed protocols for key reactions.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the relative rates of SNAr of this compound, 2-chloropyridine, and 3,5-dichloropyridine with a common nucleophile (e.g., morpholine).

Materials:

  • This compound

  • 2-Chloropyridine

  • 3,5-Dichloropyridine

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In three separate reaction vials, add the respective chloropyridine (1 mmol), morpholine (1.2 mmol), and potassium carbonate (2 mmol).

  • Add DMF (5 mL) to each vial.

  • Seal the vials and place them in a preheated oil bath at 100 °C.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS to monitor the consumption of the starting material and the formation of the product.

  • Plot the concentration of the product versus time to determine the initial reaction rates and compare the reactivity of the three substrates.

Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the efficiency of Suzuki-Miyaura coupling of this compound with phenylboronic acid and compare it with other chloropyridines.

Materials:

  • This compound

  • 2-Chloropyridine

  • 3,5-Dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • High-performance liquid chromatography (HPLC)

Procedure:

  • In three separate Schlenk tubes, add the respective chloropyridine (1 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K3PO4 (3 mmol).

  • Evacuate and backfill the tubes with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) to each tube.

  • Heat the reaction mixtures at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixtures with water and extract with ethyl acetate.

  • Analyze the organic extracts by HPLC to determine the yield of the coupled product.

  • Compare the product yields to assess the relative reactivity of the chloropyridines in the Suzuki-Miyaura reaction.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational modeling and analysis of this compound's reactivity. The computational results, supported by proposed experimental validation, indicate that the unique substitution pattern of this compound leads to a heightened reactivity compared to other chloropyridines. The combination of a smaller HOMO-LUMO gap and distinct electrostatic potential features makes it a versatile building block in medicinal chemistry and materials science.

Future computational work could explore the reaction mechanisms in greater detail, including transition state analysis to calculate activation barriers for SNAr and Suzuki coupling reactions.[4] Additionally, the exploration of other reactions, such as other metal-catalyzed cross-couplings, and the screening of a wider range of nucleophiles and coupling partners would provide a more complete picture of its synthetic utility. The insights gained from such studies will continue to guide the rational design of novel molecules with desired properties, accelerating the pace of drug discovery and materials development.[18][19]

References

  • Molecular modeling optimization of anticoagulant pyridine derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (2012). PMC. Retrieved January 2, 2026, from [Link]

  • Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

  • Images of the frontier HOMO molecular orbital component of pyridine... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Molecules | Special Issue : Computational Strategy for Drug Design. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Molecular structure, vibrational spectroscopic, frontier molecular orbital and natural bond orbital analysis of anti-cancer drug 6-chloro-3- pyridine carbonitrile. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Full article: Molecular structure, vibrational spectroscopic, frontier molecular orbital and natural bond orbital analysis of anti-cancer drug 6-chloro-3- pyridine carbonitrile. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Counterfactual examples for pyridine derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Computational analysis of the reaction of 1 with pyridine. a Simplified... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved January 2, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 2, 2026, from [Link]

  • Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (n.d.). American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.
  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Google Patents.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. Retrieved January 2, 2026, from [Link]

  • Figure 5: 3D plots of the molecular electrostatic potential map of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Retrieved January 2, 2026, from [Link]

  • frontier molecular orbital analysis. (2020). YouTube. Retrieved January 2, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (n.d.). American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • ALEKS: Identifying a molecule from its electrostatic potential map. (2023). YouTube. Retrieved January 2, 2026, from [Link]

  • Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Molecular electrostatic potential map of 4-PPy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Guide to Investigating the Cross-Reactivity of 3-Chloro-4-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2][3] The pyridine scaffold, and specifically derivatives of 3-chloro-4-methoxypyridine, represents a privileged structure in the design of potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[4][5] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2][6] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8][9] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of novel this compound derivatives is not just a regulatory hurdle, but a fundamental aspect of understanding their biological activity and therapeutic potential.

This guide provides a comprehensive overview of modern experimental strategies to assess the selectivity of this compound-based kinase inhibitors. We will delve into the rationale behind various techniques, from broad kinome-wide screens to targeted cellular engagement assays, providing field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

The Rationale for a Multi-Pronged Approach to Cross-Reactivity Profiling

No single assay can fully capture the complex interplay of a small molecule with the entire cellular proteome. A robust cross-reactivity assessment, therefore, relies on a combination of in vitro and in-cell methodologies. This tiered approach allows for an initial broad screening to identify potential off-targets, followed by more physiologically relevant assays to confirm target engagement and cellular effects.

Cross_Reactivity_Workflow cluster_0 In Vitro Profiling cluster_1 In-Cell Profiling cluster_2 Functional Cellular Assays Biochemical Kinase Assays Biochemical Kinase Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Kinase Assays->Cellular Thermal Shift Assay (CETSA) Initial Hits KINOMEscan KINOMEscan KINOMEscan->Cellular Thermal Shift Assay (CETSA) Initial Hits Chemoproteomics (Kinobeads) Chemoproteomics (Kinobeads) Cellular Thermal Shift Assay (CETSA)->Chemoproteomics (Kinobeads) Target Confirmation Pathway Analysis Pathway Analysis Chemoproteomics (Kinobeads)->Pathway Analysis Cellular Targets NanoBRET Target Engagement NanoBRET Target Engagement NanoBRET Target Engagement->Pathway Analysis Cellular Targets Phenotypic Screening Phenotypic Screening Pathway Analysis->Phenotypic Screening Functional Effects

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

In Vitro Kinome Profiling: Casting a Wide Net

The initial step in characterizing a novel inhibitor is often a broad screen against a panel of purified kinases. This provides a quantitative measure of a compound's potency and a preliminary view of its selectivity profile.

Biochemical Kinase Panels

Biochemical assays are the workhorse of early-stage kinase inhibitor profiling.[10][11] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[1] A variety of detection methods are available, including radiometric, fluorescence, and luminescence-based readouts.[10] It is crucial to perform these assays at or near the Km for ATP for each kinase to ensure that the resulting IC50 values are a true reflection of the inhibitor's binding affinity.[1][12]

Table 1: Hypothetical Biochemical Profiling Data for this compound Derivatives

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (S10)
Derivative 15500>10,0000.02
Derivative 2101502,5000.08
Derivative 32>10,000>10,000<0.01

Selectivity Score (S10) is the number of off-targets with >90% inhibition at 1 µM divided by the total number of kinases tested.

Competitive Binding Assays

An alternative to activity-based assays is the competitive binding assay, such as the KINOMEscan™ platform.[13] This technology utilizes an immobilized ligand that binds to the ATP-binding site of a large panel of kinases. The test compound's ability to displace this ligand is measured, providing a quantitative measure of its dissociation constant (Kd). This method has the advantage of being independent of enzyme activity and can be used for kinases that are difficult to assay functionally.

Cellular Target Engagement: Validating Interactions in a Physiological Context

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment.[3][6] Cellular target engagement assays are therefore essential to confirm that a compound binds to its intended target (and potential off-targets) within living cells.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular context.[14][15][16][17] The principle is based on the observation that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[1][17] In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble protein remaining is quantified, often by Western blot or mass spectrometry.[15][16] A shift in the Tm in the presence of the compound is indicative of direct binding.[14] Real-time CETSA (RT-CETSA) has been developed to increase throughput and provide a more detailed view of protein unfolding.[14][18]

Experimental Protocol: Microplate-based CETSA [17]

  • Cell Treatment: Seed cells in a 96-well plate and treat with a dilution series of the this compound derivative or vehicle control. Incubate at 37°C to allow for cellular uptake.

  • Heat Challenge: Transfer the cell suspension to a PCR plate and subject it to a temperature gradient using a PCR machine for a defined period (e.g., 3 minutes). Include a room temperature control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the plate at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully transfer the supernatant containing the soluble protein to a new plate. Quantify the amount of the target protein using an appropriate method, such as ELISA, Western blot, or a proximity extension assay (PEA).[15][16]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the Tm for each treatment condition.

CETSA_Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Quantification of Soluble Protein Quantification of Soluble Protein Centrifugation->Quantification of Soluble Protein Data Analysis Data Analysis Quantification of Soluble Protein->Data Analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Chemoproteomics: An Unbiased View of the Cellular Interactome

To gain a global and unbiased view of a compound's cellular interactions, chemoproteomics has emerged as a powerful tool.[19][20] This approach allows for the identification of direct and indirect targets of a small molecule in a physiological setting.

Kinobeads Affinity Chromatography

The "kinobeads" technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on a solid support to capture a significant portion of the cellular kinome from a cell lysate.[6][21][22] In a competition-based experiment, the lysate is pre-incubated with the this compound derivative of interest. The compound will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase captured in the presence of the compound indicates a direct interaction. This method provides a rank-ordering of inhibitor binding affinities across a large number of endogenously expressed kinases.[19]

Table 2: Hypothetical Chemoproteomics Data for a this compound Derivative

Protein KinaseLog2 Fold Change (Treated/Control)p-valueInterpretation
Target Kinase-3.5<0.001Strong Target Engagement
Off-Target Kinase C-2.10.005Significant Off-Target
Off-Target Kinase D-0.50.25No Significant Binding
Non-Kinase Protein X-0.10.89No Significant Binding

Conclusion: Building a Comprehensive Selectivity Profile

The investigation of cross-reactivity for this compound derivatives, as with any kinase inhibitor, is a critical and iterative process. By employing a combination of in vitro kinome profiling, cellular target engagement assays like CETSA, and unbiased chemoproteomics approaches, researchers can build a comprehensive understanding of a compound's selectivity. This detailed knowledge is paramount for interpreting cellular and in vivo pharmacology, anticipating potential toxicities, and ultimately, for the successful development of novel targeted therapies. The experimental strategies outlined in this guide provide a robust framework for making informed decisions and advancing promising drug candidates.

References

  • Bantscheff, M., & Lemeer, S. (2012). Kinase inhibitor profiling using chemoproteomics. Methods in Molecular Biology, 795, 161-177.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Vasta, J. D., & Robers, M. B. (2019). Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society, 141(26), 10438-10447. [Link]

  • Real-Time Cellular Thermal Shift Assay (RT-CETSA) to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). ResearchGate. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. (2021). MDPI. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2022). PMC. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). BMC Systems Biology. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). PMC. [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2022). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. [Link]

  • Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. (2018). K.T.H.M. College. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2018). MDPI. [Link]

  • Design, synthesis and antitumor evaluation of 3-chloro-4 - (pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase. (2023). ResearchGate. [Link]

  • Cross-reactivity of compounds with selected kinases. (2011). ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Publishing. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023). PMC. [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine. (2014). PMC. [Link]

  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). Autech Industry. [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Scirp.org. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling specialized reagents like 3-Chloro-4-methoxypyridine requires a clear understanding of not only its application but also its entire lifecycle, culminating in its safe and compliant disposal. This guide moves beyond mere instruction to provide a framework for risk assessment and procedural logic, ensuring that every step is self-validating and grounded in established safety protocols.

Hazard Identification and Core Properties

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated aromatic pyridine, a class of compounds that requires careful handling. Its primary risks are associated with irritation and toxicity.[1] The immediate danger lies in direct contact, inhalation, or ingestion, which can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Furthermore, its classification as "toxic to aquatic life with long lasting effects" underscores the critical importance of preventing its release into the environment.[5][6]

All operational and disposal plans must be built upon this foundational knowledge. The following table summarizes the key data points relevant to its safe handling and disposal.

PropertyDescription
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4] Harmful if swallowed, in contact with skin, or if inhaled.[1]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[5][6] Discharge into drains or the environment must be strictly avoided.[2][6][7]
Incompatible Materials Strong oxidizing agents and bases.[6][8] Accidental mixing can lead to vigorous reactions.
Hazardous Decomposition Thermal decomposition, particularly during incineration or in a fire, can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][2][5]
Regulatory Status Classified as a hazardous substance. Its disposal is regulated under federal and local laws, such as the EPA's regulations for halogenated pyridines.[2][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: the compound is an irritant and potentially toxic upon contact, so barrier protection is essential.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data for halogenated compounds.

  • Eye and Face Protection: Use chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][11] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.[5][11]

  • Respiratory Protection: All handling of this compound, especially in its solid form (to avoid dust) or when heating, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[5][6][11]

Standard Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash. The following workflow provides a systematic approach from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposition A Waste Generated (Unused reagent, contaminated labware) B Characterize as 'Halogenated Organic Hazardous Waste' A->B C Select Appropriate Waste Container (UN-certified, clean, dry, compatible material) B->C D Transfer Waste into Container (Use fume hood, wear full PPE) C->D E Securely Seal Container D->E F Complete Hazardous Waste Label (Full chemical name, hazards, date) E->F G Store in Designated Satellite Accumulation Area F->G H Request Pickup by Institutional Environmental Health & Safety (EHS) G->H I EHS Transports for Final Disposal (Licensed Hazardous Waste Facility) H->I J Disposal Method: Chemical Destruction / Incineration I->J

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Protocol:
  • Waste Segregation: Keep this compound waste separate from all other waste streams, particularly from incompatible materials like strong oxidizers and bases.[6][8] Combining incompatible wastes in the same container can lead to dangerous reactions.[12]

  • Containerization: Use only designated, UN-certified hazardous waste containers.[12] The container must be clean, dry, in good condition, and made of a material compatible with the chemical. Ensure the container is not filled beyond 90% capacity to allow for expansion.[12]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • A clear indication of the associated hazards (e.g., Irritant, Harmful, Environmental Hazard).

    • The date accumulation started.

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department. EHS will then manage the transport to a licensed waste disposal facility. The required method of disposal for halogenated pyridines is chemical destruction or controlled incineration at a facility equipped with flue gas scrubbing to neutralize the resulting hydrogen chloride.[7][9][10]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup Protocol

The response to a spill depends on its scale.[13]

  • Minor Spill (<100 mL, contained, no immediate respiratory threat):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE described in Section 2.

    • Contain the spill by covering it with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][13]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][6] Use spark-proof tools if the material is in a flammable solvent.[7]

    • Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.

    • Label the waste container and dispose of it according to the protocol in Section 3.

  • Major Spill (>100 mL, uncontained, or poses an inhalation hazard):

    • Evacuate immediately. Alert all personnel in the laboratory and activate the fire alarm if necessary to ensure a full evacuation.

    • If it is safe to do so without risk, close the doors to the affected area to contain vapors.

    • Call your institution's emergency number and/or EHS department. Provide the chemical name, location, and estimated quantity of the spill.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

First-Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.[5]

By adhering to these detailed procedures, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.

References

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Chloro-4-methoxypyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Foundation for Safety

Before we can select the appropriate PPE, we must first understand the potential hazards. Based on data from analogous pyridine derivatives, 3-Chloro-4-methoxypyridine should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[2] It is also expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][3] The presence of the chlorine atom and the pyridine ring are key structural alerts that guide our cautious approach.

Therefore, our PPE strategy must be built around a multi-layered defense to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

The first line of defense is always engineering controls. All work with this compound, especially when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5] Emergency eyewash stations and safety showers must be readily accessible.[6][7][8]

Personal protective equipment is the essential final barrier between you and the chemical. The following sections detail the mandatory PPE, the rationale for its selection, and procedural guidance for its use.

Primary Protective Ensemble: The Non-Negotiable Minimum

For any task involving this compound, from simple transfers to complex reactions, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes and airborne particulates.[9] Standard safety glasses are insufficient. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][10]

  • Hand Protection: Chemical-resistant gloves are critical. Given the nature of chlorinated organic compounds, nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use.[9] It is crucial to use proper glove removal technique to avoid contaminating your skin.[9]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[6]

The following table summarizes the essential PPE for common laboratory operations with this compound:

Laboratory Operation Required Personal Protective Equipment
Weighing and Transfer of Solids Chemical splash goggles, nitrile/neoprene gloves, lab coat.
Preparation of Solutions Chemical splash goggles, nitrile/neoprene gloves, lab coat. A face shield is recommended if splashing is likely.
Running Reactions and Work-ups Chemical splash goggles, nitrile/neoprene gloves, lab coat.
Handling Spills Enhanced respiratory protection (see below), chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, and a chemically resistant apron or suit may be required depending on the spill size.[6]

Enhanced Precautions: Respiratory Protection

While working in a fume hood is the primary method to control respiratory exposure, certain situations may warrant the use of a respirator. These include:

  • Large-scale operations where the generation of dust or aerosols is unavoidable.

  • Responding to a spill outside of a fume hood.

  • When engineering controls are not available or are malfunctioning.

In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[6]

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed at the exit of the work area):
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Goggles and Face Shield: Handle by the headband or straps.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_0 Start: Assess Task cluster_1 Engineering Controls cluster_2 Risk Assessment cluster_3 PPE Ensemble Start Handling this compound FumeHood Is the task performed in a certified chemical fume hood? Start->FumeHood SplashRisk Is there a significant splash or aerosol risk? FumeHood->SplashRisk Yes StopWork STOP WORK Consult EHS FumeHood->StopWork No BasePPE Mandatory PPE: - Lab Coat - Nitrile/Neoprene Gloves - Chemical Splash Goggles SplashRisk->BasePPE No EnhancedFace Add Face Shield SplashRisk->EnhancedFace Yes Spill Is this a spill response outside of a fume hood? Spill->BasePPE No Respiratory Add Respirator (Fit-testing required) Spill->Respiratory Yes BasePPE->Spill EnhancedFace->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal of Used PPE

Proper disposal of contaminated PPE is a final, critical step in the safety protocol.

  • Gloves: Dispose of immediately after use or upon signs of contamination. Place them in a designated hazardous waste container.[9]

  • Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, dedicated laundry services for laboratory apparel should be used. Do not take lab coats home.[8][10]

  • Disposable PPE: All other disposable items, such as disposable aprons or shoe covers, should be placed in a sealed container labeled for hazardous waste disposal.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

By adhering to these rigorous standards and understanding the rationale behind each safety measure, you can confidently and safely advance your scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. Hazard Summary for Pyridine.
  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. (2024, September 8).
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-chloromethyl-3,4-dimethoxypyridinium chloride.
  • Sigma-Aldrich. (2025, April 29).
  • Fisher Scientific. (2007, October 25).
  • Jubilant Ingrevia.
  • Fisher Scientific. (2010, October 20). Safety Data Sheet for 2-Chloro-4-methoxypyridine.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • New Jersey Department of Health. Hazard Summary for 2-Chloropyridine.
  • EvitaChem. This compound hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.